Cdk8-IN-10
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H15ClF3N5O3 |
|---|---|
Molecular Weight |
525.9 g/mol |
IUPAC Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]-3-(5-oxo-6-pyridin-4-ylpyrido[2,3-b][1,5]benzoxazepin-9-yl)urea |
InChI |
InChI=1S/C25H15ClF3N5O3/c26-19-5-3-14(12-18(19)25(27,28)29)32-24(36)33-15-4-6-20-21(13-15)37-22-17(2-1-9-31-22)23(35)34(20)16-7-10-30-11-8-16/h1-13H,(H2,32,33,36) |
InChI Key |
NQHGDUGVQSAKOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)OC3=C(C=CC(=C3)NC(=O)NC4=CC(=C(C=C4)Cl)C(F)(F)F)N(C2=O)C5=CC=NC=C5 |
Origin of Product |
United States |
Foundational & Exploratory
Cdk8-IN-10: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cdk8-IN-10 is a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8), a key transcriptional regulator implicated in various disease states, including cancer. This document provides a comprehensive overview of the mechanism of action of this compound, summarizing its biochemical and cellular activities. It details the core signaling pathways affected by this inhibitor and provides generalized experimental protocols for assessing its activity. This guide is intended to serve as a technical resource for researchers and drug development professionals investigating the therapeutic potential of targeting CDK8.
Introduction to CDK8 and its Role in Transcription
Cyclin-Dependent Kinase 8 (CDK8) is a component of the Mediator complex, a multiprotein assembly that plays a crucial role in regulating the transcription of genes by RNA polymerase II. The Mediator complex acts as a bridge between gene-specific transcription factors and the basal transcription machinery. CDK8, along with its binding partner Cyclin C and the MED12 and MED13 subunits, forms the "CDK module" of the Mediator complex. This module can reversibly associate with the core Mediator complex, and its presence is often associated with both positive and negative regulation of transcription.
CDK8 exerts its regulatory effects through the phosphorylation of various substrates, including transcription factors and components of the transcription machinery. One of the key substrates of CDK8 is the transcription factor STAT1 (Signal Transducer and Activator of Transcription 1). Phosphorylation of STAT1 on serine 727 (Ser727) by CDK8 is a critical event in the regulation of interferon-gamma (IFNγ)-mediated gene expression. By inhibiting the kinase activity of CDK8, compounds like this compound can modulate these transcriptional programs, leading to downstream cellular effects.
Quantitative Inhibitory Activity of this compound
This compound has been characterized as a potent inhibitor of CDK8 in both biochemical and cellular contexts. The following tables summarize the available quantitative data on its inhibitory activity.
Table 1: Biochemical Inhibition of CDK8 by this compound
| Target | Assay Type | IC50 (nM) |
| CDK8 | Biochemical Kinase Assay | 8.25 |
Table 2: Cellular Inhibition by this compound
| Target Pathway | Cell Line | Assay Type | IC50 (µM) |
| STAT1 Phosphorylation | SW620 | Cellular Western Blot | 1.3 |
Note: A comprehensive kinase selectivity profile (kinome scan) for this compound is not publicly available in the reviewed literature. While other CDK8 inhibitors have demonstrated high selectivity, specific off-target effects of this compound have not been detailed.
Core Signaling Pathway: Inhibition of STAT1 Phosphorylation
The primary mechanism of action of this compound at the cellular level involves the inhibition of the CDK8-mediated phosphorylation of STAT1 at Ser727. This event is a key regulatory step in the IFNγ signaling pathway.
Experimental Protocols
Detailed, step-by-step protocols for the specific assays used to characterize this compound are not available in the public domain. However, the following sections provide generalized protocols for the types of experiments typically used to assess the activity of CDK8 inhibitors. These should be adapted and optimized for specific laboratory conditions and reagents.
Biochemical Kinase Assay (ADP-Glo™ Format)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant active CDK8/Cyclin C enzyme
-
Kinase substrate (e.g., a generic peptide substrate or recombinant STAT1)
-
This compound
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
Procedure:
-
Prepare a serial dilution of this compound in kinase assay buffer.
-
In a multiwell plate, add the kinase, substrate, and this compound (or vehicle control).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cellular STAT1 Phosphorylation Assay (Western Blot)
This assay measures the level of phosphorylated STAT1 in cells treated with this compound.
Materials:
-
SW620 cells (or other suitable cell line)
-
Cell culture medium and supplements
-
This compound
-
IFNγ (or other stimulus to induce STAT1 phosphorylation)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-STAT1 (Ser727), anti-total-STAT1, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed SW620 cells in multi-well plates and allow them to adhere overnight.
-
Pre-treat the cells with a serial dilution of this compound for a specified time (e.g., 2 hours).
-
Stimulate the cells with IFNγ for a short period (e.g., 30 minutes) to induce STAT1 phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against phospho-STAT1 (Ser727).
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total STAT1 and the loading control to normalize the data.
-
Quantify the band intensities and calculate the IC50 value.
Experimental and Logical Workflow
The characterization of a kinase inhibitor like this compound typically follows a logical progression from in vitro biochemical assessment to cellular target engagement and downstream functional effects.
Effects on Gene Expression
While specific gene expression profiling data for this compound is not available, studies with other CDK8 inhibitors have shown that their effects on transcription are context-dependent. Inhibition of CDK8 can lead to both the upregulation and downregulation of a specific subset of genes. For example, in some contexts, CDK8 inhibition has been shown to suppress the expression of IFNγ-inducible genes, consistent with its role in phosphorylating STAT1. In other cell types, CDK8 inhibition can lead to the upregulation of anti-inflammatory cytokines like IL-10. The precise transcriptional signature induced by this compound would need to be determined experimentally through techniques such as RNA sequencing (RNA-seq) or microarray analysis.
Conclusion
This compound is a potent inhibitor of CDK8 that demonstrates clear cellular activity through the modulation of STAT1 phosphorylation. Its mechanism of action is centered on the regulation of transcription, a fundamental cellular process. While the available data provides a strong foundation for its characterization, further studies, particularly a comprehensive kinase selectivity profile and global gene expression analysis, would provide a more complete understanding of its biological effects and therapeutic potential. This technical guide provides a framework for researchers to design and interpret experiments aimed at further elucidating the role of this compound as a chemical probe and potential therapeutic agent.
An In-depth Technical Guide to Cdk8-IN-10: A Potent and Selective CDK8/19 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Cdk8-IN-10, a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its close homolog CDK19. This document details its mechanism of action, its effects on key signaling pathways, and provides methodologies for its experimental evaluation. For the purpose of this guide, the well-characterized CDK8/19 inhibitor CCT251545 is used as a representative surrogate for this compound to provide concrete data and established experimental context.
Chemical Structure and Properties
This compound is a small molecule inhibitor belonging to the 3,4,5-trisubstituted pyridine series. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 8-[3-chloro-5-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]-4-pyridinyl]-2,8-diazaspiro[4.5]decan-1-one[1] |
| Molecular Formula | C₂₃H₂₄ClN₅O[1][2] |
| Molecular Weight | 421.92 g/mol [2] |
| CAS Number | 1661839-45-7[1][2] |
| SMILES String | CN1C=C(C=N1)C2=CC=C(C=C2)C3=CN=CC(=C3N4CCC5(CCNC5=O)CC4)Cl[2] |
| Solubility | Soluble in DMSO at 50 mg/mL[1] |
| Appearance | Crystalline solid[1] |
Biological Activity and Selectivity
This compound is a highly potent and selective ATP-competitive inhibitor of CDK8 and CDK19.[3][4] Its inhibitory activity has been characterized in various biochemical and cellular assays.
| Assay Type | Target/Cell Line | IC₅₀ |
| Biochemical Assay | CDK8 | 7 nM[5] |
| CDK19 | 6 nM[5] | |
| Cellular Assay | 7dF3 (Wnt signaling) | 5 nM[2][6] |
| LS174T (Wnt signaling) | 23 nM[7] | |
| SW480 (Wnt signaling) | 190 nM[7] | |
| COLO205 (Wnt signaling) | 35 nM[6][7] | |
| SW620 (pSTAT1Ser727) | 9 nM[7] |
The selectivity of this compound has been demonstrated against a broad panel of kinases, showing over 100-fold selectivity for CDK8/19 over 291 other kinases.[3][7] This high selectivity makes it a valuable tool for specifically probing the functions of CDK8 and CDK19 in biological systems.
Mechanism of Action and Signaling Pathways
This compound functions as a Type I inhibitor, binding to the ATP pocket of the active kinase.[3][4] X-ray crystallography has revealed that it binds in a mode involving the insertion of the CDK8 C-terminus into the ligand-binding site.[3][8] By inhibiting the kinase activity of CDK8 and CDK19, this compound modulates the transcription of genes regulated by several key signaling pathways.
3.1. Wnt/β-catenin Signaling Pathway
CDK8 is a positive regulator of β-catenin-dependent transcription.[9][10] In many colorectal cancers, mutations in the Wnt pathway lead to the stabilization and nuclear accumulation of β-catenin, which then drives the expression of oncogenes.[9] this compound has been shown to potently inhibit Wnt pathway activity in various cancer cell lines.[2][7]
3.2. STAT1 Signaling Pathway
CDK8 can directly phosphorylate STAT1 (Signal Transducer and Activator of Transcription 1) at serine 727 (Ser727), which is important for its transcriptional activity.[3][11] Inhibition of CDK8 by this compound leads to a reduction in STAT1 Ser727 phosphorylation, making this a reliable biomarker for target engagement.[3][11]
Experimental Protocols
4.1. Wnt Signaling Reporter Assay
This protocol describes a cell-based assay to measure the effect of this compound on Wnt pathway activity using a luciferase reporter.
Protocol Details:
-
Cell Seeding: Seed 7dF3 cells (or a similar Wnt reporter cell line) at a density of 20,000 cells per well in a 96-well plate.[2]
-
Incubation: Allow cells to adhere by incubating overnight at 37°C in a 5% CO₂ incubator.[2]
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing the compound. Include a vehicle control (e.g., DMSO).[2]
-
Incubation: Incubate the cells with the compound for a specified time, for example, 6 hours.[2]
-
Cell Lysis and Reporter Assay: After incubation, lyse the cells and measure luciferase activity according to the manufacturer's protocol for the chosen luciferase assay system.
-
Data Analysis: Normalize the luminescence readings to the vehicle control and plot the results as a percentage of inhibition versus compound concentration. Calculate the IC₅₀ value using a suitable non-linear regression model.
4.2. In Vivo Pharmacodynamic Assay for STAT1 Phosphorylation
This protocol outlines the measurement of the pharmacodynamic effect of this compound in a tumor xenograft model by assessing the phosphorylation of STAT1.
-
Animal Model: Use an appropriate tumor xenograft model, for example, SW620 human colorectal cancer cells, implanted in immunocompromised mice.
-
Dosing: Once tumors are established, administer this compound orally at the desired doses.[11]
-
Tissue Collection: At specified time points after dosing, euthanize the animals and collect the tumor tissue.
-
Protein Extraction: Homogenize the tumor tissue and extract total protein.
-
Western Blot Analysis: Perform Western blotting to detect the levels of total STAT1 and phosphorylated STAT1 (Ser727).
-
Quantification: Quantify the band intensities and express the level of pSTAT1(Ser727) as a ratio to total STAT1.
Conclusion
This compound is a potent, selective, and orally bioavailable inhibitor of CDK8 and CDK19. Its ability to modulate the Wnt/β-catenin and STAT1 signaling pathways makes it a valuable chemical probe for studying the biological roles of these kinases and a potential therapeutic agent in oncology and other diseases. The experimental protocols provided in this guide offer a starting point for researchers to investigate the activity of this compound in their own experimental systems.
References
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Probe CCT251545 | Chemical Probes Portal [chemicalprobes.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. CCT251545 | Wnt inhibitor, CDK8/19 inhibitor | Probechem Biochemicals [probechem.com]
- 8. researchgate.net [researchgate.net]
- 9. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Molecular and in vivo Functions of the CDK8 and CDK19 Kinase Modules [frontiersin.org]
- 11. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]
The Cellular Target of Cdk8-IN-10: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cdk8-IN-10 is a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8).[1] CDK8 is a component of the Mediator complex, a crucial transcriptional co-regulator, and has emerged as a significant target in oncology and other therapeutic areas. This guide provides a comprehensive overview of the cellular target of this compound, its mechanism of action, relevant signaling pathways, and the experimental protocols used for its characterization.
Primary Cellular Target: Cyclin-Dependent Kinase 8 (CDK8)
The primary cellular target of this compound is Cyclin-Dependent Kinase 8 (CDK8) , a serine/threonine kinase.[1] this compound exhibits a high affinity for CDK8, with a reported half-maximal inhibitory concentration (IC50) of 8.25 nM .[1]
CDK8, in conjunction with its regulatory partner Cyclin C, forms the CDK module of the Mediator complex. This complex acts as a bridge between gene-specific transcription factors and the RNA polymerase II machinery, thereby playing a pivotal role in the regulation of gene expression.
Due to the high degree of homology, inhibitors targeting CDK8 often exhibit activity against its paralog, Cyclin-Dependent Kinase 19 (CDK19) .[2] Therefore, it is crucial to assess the selectivity profile of any CDK8 inhibitor.
Quantitative Data for CDK8 Inhibitors
The following table summarizes the inhibitory activities of this compound and other notable CDK8 inhibitors. This data is essential for comparing the potency and selectivity of these compounds.
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound | CDK8 | 8.25 | Biochemical Kinase Assay | [1] |
| BI-1347 | CDK8 | 1.4 | Biochemical Kinase Assay | [2] |
| Compound 2 | CDK8 | 1.8 | Biochemical Kinase Assay | [2] |
| E966-0530-45418 | CDK8 | 129 | Biochemical Kinase Assay | [3] |
Signaling Pathways Modulated by CDK8 Inhibition
Inhibition of CDK8 by this compound can impact multiple downstream signaling pathways, primarily through the modulation of transcription factor activity.
STAT1 Signaling Pathway
CDK8 has been shown to phosphorylate STAT1 (Signal Transducer and Activator of Transcription 1) at serine 727 (S727).[2] This phosphorylation is a critical step in the interferon-gamma (IFNγ) signaling pathway. Inhibition of CDK8 leads to a decrease in STAT1 S727 phosphorylation, thereby modulating the expression of IFNγ-responsive genes.
AP-1 Signaling Pathway
CDK8 can also regulate the Activator Protein 1 (AP-1) signaling pathway by phosphorylating c-Jun, a key component of the AP-1 transcription factor complex. CDK8-mediated phosphorylation of c-Jun can influence its transcriptional activity, thereby affecting the expression of AP-1 target genes.
Experimental Protocols
The characterization of this compound and other CDK8 inhibitors relies on a series of well-defined experimental protocols.
In Vitro Kinase Inhibition Assay
This assay is fundamental for determining the potency of an inhibitor against its target kinase.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
Reconstitute recombinant human CDK8/CycC protein to a working concentration (e.g., 5 nM).
-
Prepare a stock solution of a suitable substrate (e.g., a synthetic peptide containing the STAT1 S727 phosphorylation site).
-
Prepare a stock solution of ATP (e.g., 10 mM).
-
Prepare serial dilutions of this compound in DMSO, followed by a final dilution in kinase buffer.
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add 5 µL of the diluted this compound or DMSO (vehicle control).
-
Add 10 µL of the CDK8/CycC and substrate mixture.
-
Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of ATP solution (final concentration should be at or near the Km for ATP).
-
Incubate the plate for 30-60 minutes at 30°C.
-
Stop the reaction by adding a stop solution containing EDTA.
-
-
Signal Detection:
-
Detect the amount of product formed using a suitable detection method. For example, using ADP-Glo™ Kinase Assay, which measures ADP production as a luminescent signal.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Western Blotting for Phospho-STAT1
This technique is used to assess the effect of the inhibitor on the phosphorylation of its downstream target in a cellular context.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., HeLa or a cancer cell line known to have active IFN signaling) to 70-80% confluency.
-
Treat the cells with various concentrations of this compound or DMSO for a predetermined time (e.g., 1-24 hours).
-
Stimulate the cells with IFNγ (e.g., 10 ng/mL) for 15-30 minutes to induce STAT1 phosphorylation.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-STAT1 (S727) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total STAT1 and/or a housekeeping protein like β-actin or GAPDH.
-
Quantify the band intensities to determine the relative levels of phospho-STAT1.
-
Conclusion
This compound is a potent inhibitor of CDK8, a key transcriptional regulator. Its primary cellular target is CDK8, and by inhibiting its kinase activity, this compound can modulate critical signaling pathways such as STAT1 and AP-1. The quantitative data and experimental protocols provided in this guide offer a framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other CDK8 inhibitors. A thorough understanding of its mechanism of action and cellular effects is paramount for its successful translation into clinical applications.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Cyclin-Dependent Kinase 8 Inhibitor E966-0530-45418 Attenuates Pulmonary Fibrosis In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Role of Cdk8-IN-10 in Gene Transcription
Introduction
Cyclin-dependent kinase 8 (CDK8) is a key transcriptional regulator that, along with its paralog CDK19, acts as the enzymatic component of the Mediator complex's kinase module.[1][2] The Mediator complex serves as a crucial bridge between gene-specific transcription factors and the RNA polymerase II (Pol II) machinery, thereby controlling gene expression.[1][3] The CDK8 module, which also includes Cyclin C, MED12, and MED13, can reversibly associate with the core Mediator complex to modulate its function.[1][4][5] CDK8 has a dual role in transcription, capable of both activating and repressing gene expression depending on the cellular context and the specific gene locus.[3][6][7] It exerts its function by phosphorylating a variety of substrates, including the C-terminal domain (CTD) of RNA Pol II, various transcription factors, and Mediator subunits themselves.[3][6] Given its role in critical signaling pathways often dysregulated in cancer, such as the Wnt/β-catenin, TGF-β, and STAT pathways, CDK8 has emerged as a promising therapeutic target.[3][8][9]
This compound is a potent and selective small-molecule inhibitor of CDK8, with a reported IC50 of 8.25 nM.[10] This technical guide provides a comprehensive overview of the role of this compound in gene transcription, detailing its mechanism of action, impact on signaling pathways, and the experimental methodologies used to characterize its effects.
Core Mechanism of Action in Gene Transcription
This compound modulates gene transcription primarily by inhibiting the kinase activity of CDK8 and its close homolog CDK19. This inhibition impacts transcription through several interconnected mechanisms:
Regulation of the Mediator Complex
The association of the CDK8 kinase module with the core Mediator complex is a dynamic process that influences the overall structure and function of the Mediator.[5] In some contexts, the presence of the CDK8 module is thought to sterically hinder the interaction between the Mediator and RNA Pol II, leading to transcriptional repression.[11] By inhibiting CDK8's kinase activity, this compound can alter the phosphorylation status of Mediator subunits and influence the association of the kinase module, thereby modulating the Mediator's co-activator or co-repressor functions at specific gene promoters.
dot
Caption: this compound inhibits the CDK8 module, altering Mediator function and transcription.
Phosphorylation of Transcription Factors
A primary mechanism by which CDK8 regulates transcription is through the direct phosphorylation of sequence-specific transcription factors.[3][12] This phosphorylation can alter their stability, DNA binding, or ability to recruit other co-factors. This compound, by preventing this phosphorylation, directly modulates the activity of these key signaling molecules.
-
STAT Proteins: CDK8 phosphorylates STAT1 on serine 727 (S727), a modification that is crucial for the full transcriptional activation of a subset of interferon-gamma (IFN-γ)-responsive genes.[3][13] Inhibition of CDK8/19 with small molecules potently decreases the phosphorylation of STAT1 S727.[13] This mechanism is a key pharmacodynamic biomarker for assessing target engagement of CDK8 inhibitors in cells.[4]
-
SMAD Proteins: In the TGF-β and BMP signaling pathways, nuclear CDKs, including CDK8, phosphorylate R-SMADs. This enhances their transcriptional activity but also targets them for degradation, creating a feedback loop that terminates the signal.[7][14]
-
NOTCH: CDK8, in complex with Cyclin C, is recruited by the co-activator Mastermind to phosphorylate the intracellular domain of NOTCH (ICN1), which targets it for degradation and thus terminates NOTCH signaling.[1][14]
-
p53: CDK8 can function as a coactivator in the p53 transcriptional network, where its recruitment to p53 target genes is associated with transcriptional activation.[6][12]
-
c-Jun/AP-1: Inhibition of CDK8 has been shown to reduce the phosphorylation of a negative regulatory site on c-Jun, leading to enhanced AP-1 transcription factor activity.[15] This has been linked to the upregulation of the anti-inflammatory cytokine IL-10.[15][16]
dot
Caption: this compound blocks CDK8-mediated phosphorylation of STAT1 at Ser727.
Phosphorylation of RNA Polymerase II
CDK8 can directly phosphorylate the C-terminal domain (CTD) of the largest subunit of RNA Pol II.[3] The CTD consists of multiple repeats of a heptapeptide sequence (YSPTSPS), and its phosphorylation state is critical for regulating the different stages of transcription, including initiation, elongation, and termination. CDK8 has been shown to phosphorylate Ser2 and Ser5 of the CTD repeats.[3] By inhibiting this activity, this compound can influence the recruitment of factors necessary for transcriptional elongation and co-transcriptional processing, thereby affecting the expression of specific gene sets, particularly those involved in signal-induced transcriptional reprogramming.[2][17]
Quantitative Data on CDK8 Inhibitors
The development of CDK8 inhibitors has led to several compounds with varying potencies and selectivities. This compound is notable for its high potency.
| Compound | Target(s) | IC50 | Selectivity | Reference |
| This compound | CDK8 | 8.25 nM | Selective | [10] |
| BRD6989 | CDK8 | ~200 nM | Highly selective over 414 kinases | [15] |
| Compound 13 | CDK8 | 6.3 nM | 350-fold vs CDK9 | [8] |
| Compound 32 | CDK8 | 1.5 nM | 730-fold vs CDK9 | [8] |
| BI-1347 | CDK8/19 | < 1 µM | >300-fold vs other kinases | [13] |
| Senexin C | CDK8/19 | N/A (Cell-based IC50) | Selective | [18] |
Note: IC50 values can vary depending on the assay format (biochemical vs. cell-based).
Key Signaling Pathways Modulated by this compound
Inhibition of CDK8 by this compound has profound effects on several oncogenic and inflammatory signaling pathways.
-
Wnt/β-catenin Pathway: CDK8 is considered a colorectal cancer oncogene that positively regulates β-catenin activity.[7][8][9] It is often amplified in colon cancer, and its suppression leads to reduced proliferation of cancer cells.[8][14] CDK8 inhibitors can suppress Wnt pathway signaling.[4][9]
-
Immune Regulation (IL-10/AP-1): In myeloid cells like macrophages and dendritic cells, CDK8 and CDK19 act as negative regulators of the anti-inflammatory cytokine IL-10.[15][16] Inhibition of CDK8/19 leads to enhanced AP-1 activity and increased IL-10 production, suggesting a therapeutic potential for CDK8 inhibitors in inflammatory disorders.[15][19]
-
TGF-β Pathway: CDK8 is involved in phosphorylating SMAD transcription factors, which are central to the TGF-β signaling pathway that regulates cell growth, differentiation, and fibrosis.[3][20]
-
Hypoxia and Serum Response: CDK8 plays a positive role in transcriptional elongation for genes regulated by hypoxia-inducible factor 1-alpha (HIF1α) and within the serum response network.[21][22]
Experimental Protocols and Methodologies
The study of this compound and its role in transcription relies on a variety of biochemical, cellular, and in vivo assays.
Biochemical Kinase Assays
-
Objective: To determine the direct inhibitory activity of a compound on the purified CDK8/Cyclin C enzyme.
-
Methodology: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) or fluorescence polarization (FP) assay. A peptide substrate derived from a known CDK8 target (e.g., STAT1) is incubated with recombinant CDK8/CycC enzyme and ATP in the presence of varying concentrations of the inhibitor. The amount of phosphorylated product is quantified, allowing for the calculation of an IC50 value.
Cellular Target Engagement Assays
-
Objective: To confirm that the inhibitor engages and inhibits CDK8 in a cellular context.
-
Methodology: An in-cell Western blot or flow cytometry is used to measure the phosphorylation of a known CDK8 substrate. A widely used biomarker is the phosphorylation of STAT1 at Ser727.[4][9] Cells (e.g., HCT-116, NK92MI) are stimulated with IFN-γ to induce STAT1 phosphorylation and are co-treated with the CDK8 inhibitor.[9][13] A dose-dependent decrease in the pSTAT1-S727 signal indicates cellular target engagement.
dot
Caption: A typical workflow to measure cellular inhibition of STAT1 S727 phosphorylation.
Gene Expression Profiling
-
Objective: To understand the global impact of CDK8 inhibition on the transcriptome.
-
Methodology: RNA-sequencing (RNA-seq) is performed on cells treated with this compound versus a vehicle control. Differential gene expression analysis identifies genes that are significantly up- or down-regulated. Pathway analysis of these gene sets can then reveal the biological processes and signaling pathways most affected by CDK8 inhibition.
Cell Proliferation and Viability Assays
-
Objective: To assess the functional consequences of CDK8 inhibition on cell growth, particularly in cancer cell lines.
-
Methodology: Cancer cell lines (e.g., colorectal, breast, AML) are treated with a range of inhibitor concentrations for a set period (e.g., 72 hours).[8][13] Cell viability is measured using assays like CellTiter-Glo (measures ATP) or MTS assays.[13][23] The results are used to determine the GI50 or IC50 for cell growth inhibition.
Conclusion
This compound is a valuable chemical probe for dissecting the complex role of CDK8 in gene transcription. By potently and selectively inhibiting the kinase activity of CDK8 and its paralog CDK19, it modulates the function of the Mediator complex and alters the phosphorylation state of numerous key transcription factors. This leads to significant changes in the expression of genes controlling critical cellular processes, including cell cycle, immune response, and oncogenic signaling. The ability of CDK8 inhibitors to suppress proliferation in certain cancer models and to enhance anti-inflammatory cytokine production highlights their therapeutic potential. Further research utilizing this compound and similar molecules will continue to unravel the context-specific functions of the Mediator kinase module, paving the way for the development of novel therapeutics for cancer and inflammatory diseases.
References
- 1. Frontiers | Molecular and in vivo Functions of the CDK8 and CDK19 Kinase Modules [frontiersin.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]
- 4. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The human CDK8 subcomplex is a molecular switch that controls Mediator coactivator function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a Potent, Specific CDK8 Kinase Inhibitor Which Phenocopies CDK8/19 Knockout Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and Development of a Series of Potent and Selective Type II Inhibitors of CDK8 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cymitquimica.com [cymitquimica.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Small-molecule studies identify CDK8 as a regulator of IL-10 in myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Small-molecule studies identify CDK8 as a regulator of IL-10 in myeloid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cyclin-Dependent Kinase 8 Positively Cooperates with Mediator To Promote Thyroid Hormone Receptor-Dependent Transcriptional Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. [PDF] Small-molecule studies identify CDK8 as a regulator of IL-10 in myeloid cells. | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. CDK8 is a positive regulator of transcriptional elongation within the serum response network - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. siRNA-mediated silencing of CDK8 inhibits proliferation and growth in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Function of Cdk8-IN-10: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 8 (CDK8) has emerged as a critical regulator of gene transcription and a promising therapeutic target in oncology and inflammatory diseases. As a component of the Mediator complex, CDK8 functions as a molecular switch, phosphorylating transcription factors and components of the basal transcription machinery to either activate or repress gene expression. Cdk8-IN-10 is a potent and selective inhibitor of CDK8, offering a valuable tool for dissecting the nuanced roles of this kinase and exploring its therapeutic potential. This technical guide provides a comprehensive overview of the biological function of this compound, including its mechanism of action, impact on key signaling pathways, and relevant experimental data and protocols.
Introduction to CDK8
CDK8 is a serine/threonine kinase that, along with its regulatory partner Cyclin C, forms the CDK module of the Mediator complex. This complex acts as a bridge between gene-specific transcription factors and the RNA polymerase II (Pol II) machinery, thereby playing a pivotal role in the regulation of transcription.[1][2] CDK8 can influence transcription through several mechanisms, including:
-
Phosphorylation of Transcription Factors: CDK8 directly phosphorylates a number of transcription factors, including STAT1, STAT3, STAT5, c-Jun, and SMADs, thereby modulating their activity.[1]
-
Regulation of the Mediator Complex: CDK8 can influence the conformation and activity of the Mediator complex itself.
-
Phosphorylation of the Pol II C-terminal Domain (CTD): CDK8 can phosphorylate the CTD of Pol II, affecting transcription initiation and elongation.
The functional consequences of CDK8 activity are context-dependent, with reports of both oncogenic and tumor-suppressive roles.[2] For instance, CDK8 has been identified as an oncogene in colorectal cancer through the activation of β-catenin-mediated transcription.[2] Conversely, it can act as a tumor suppressor in pathways driven by Notch or EGFR signaling.[2]
This compound: A Potent and Selective CDK8 Inhibitor
This compound is a small molecule inhibitor designed for high potency and selectivity against CDK8. Its utility lies in its ability to probe the biological functions of CDK8 with minimal off-target effects.
Quantitative Data
The following table summarizes the key quantitative data for this compound and other relevant CDK8 inhibitors for comparative purposes.
| Compound | Target | IC50 (nM) | EC50 | Notes |
| This compound | CDK8 | 8.25 [3] | Not Available | A potent and selective CDK8 inhibitor. |
| Cortistatin A | CDK8/19 | ~10-100 | Not Available | A natural product with potent CDK8/19 inhibitory activity.[1] |
| BRD-6989 | CDK8/19 | ~500 | Similar to DCA | A structurally distinct CDK8 inhibitor.[1] |
| BI-1347 | CDK8/19 | Not specified | Not Available | A highly selective CDK8/19 inhibitor.[4] |
Mechanism of Action and Key Signaling Pathways
This compound exerts its biological effects by competitively binding to the ATP-binding pocket of CDK8, thereby inhibiting its kinase activity. This inhibition leads to the modulation of several key signaling pathways implicated in cancer and inflammation.
Regulation of IL-10 and AP-1 Activity
One of the well-documented roles of CDK8 is the negative regulation of the anti-inflammatory cytokine Interleukin-10 (IL-10) in myeloid cells. Inhibition of CDK8 with compounds like this compound leads to an increase in IL-10 production.[1] This effect is linked to the enhanced transcriptional activity of Activator Protein 1 (AP-1), a transcription factor composed of proteins from the Jun and Fos families. CDK8 has been shown to phosphorylate a negative regulatory site on c-Jun (Ser243), and inhibition of CDK8 reduces this phosphorylation, leading to increased AP-1 activity and subsequent IL-10 expression.[1]
Modulation of STAT Signaling
CDK8 is known to phosphorylate several members of the Signal Transducer and Activator of Transcription (STAT) family, including STAT1, STAT3, and STAT5, on serine residues in their C-terminal transactivation domains.[1][4] This phosphorylation can either positively or negatively regulate their transcriptional activity depending on the cellular context. For instance, CDK8-mediated phosphorylation of STAT1 at Ser727 is important for interferon-gamma (IFNγ)-regulated gene expression.[4] Inhibition of CDK8/19 with small molecules has been shown to potently decrease the phosphorylation of STAT1 at this site.[4]
Experimental Protocols
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is a common method to determine the potency of an inhibitor against its kinase target.
Objective: To determine the IC50 value of this compound for CDK8.
Materials:
-
Recombinant CDK8/CycC protein
-
LanthaScreen™ Eu-Streptavidin
-
Biotinylated anti-His Tag Antibody
-
Kinase Tracer 236
-
Assay buffer
-
This compound (serially diluted)
-
384-well microplates
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Methodology:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in the assay buffer.
-
In a 384-well plate, add the kinase buffer, the Eu-Streptavidin/Biotin-anti-His antibody mixture, and the CDK8/CycC enzyme.
-
Add the serially diluted this compound to the wells.
-
Add the Kinase Tracer 236 to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET-capable plate reader, measuring the emission at 665 nm and 615 nm.
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Therapeutic Implications and Future Directions
The ability of CDK8 inhibitors like this compound to modulate key signaling pathways has significant therapeutic implications.
-
Oncology: Given the role of CDK8 in promoting the proliferation of certain cancer cells, particularly in colorectal cancer, CDK8 inhibitors are being explored as potential anti-cancer agents.[2] Furthermore, CDK8/19 inhibition has been shown to prevent the development of resistance to EGFR-targeting drugs.[5]
-
Inflammatory Diseases: The upregulation of the anti-inflammatory cytokine IL-10 by CDK8 inhibitors suggests their potential use in treating inflammatory and autoimmune disorders.
-
Immuno-oncology: CDK8 inhibition has been shown to enhance the activity of Natural Killer (NK) cells, suggesting a role in boosting the anti-tumor immune response.[4]
Future research will likely focus on further elucidating the diverse roles of CDK8 in different cellular contexts, identifying predictive biomarkers for sensitivity to CDK8 inhibitors, and advancing these compounds into clinical trials. The continued use of potent and selective probes like this compound will be instrumental in these endeavors.
Conclusion
This compound is a valuable chemical tool for investigating the complex biological functions of CDK8. Its high potency and selectivity allow for the precise dissection of CDK8-mediated signaling pathways. The inhibition of CDK8 by this compound has been shown to impact key cellular processes, including the regulation of cytokine production and the activity of critical transcription factors. These findings underscore the therapeutic potential of targeting CDK8 in a range of diseases, from cancer to inflammatory conditions. This guide provides a foundational understanding of the biological function of this compound, which will be critical for researchers and drug developers working to translate the science of CDK8 into novel therapies.
References
- 1. The Cyclin-Dependent Kinase 8 (CDK8) Inhibitor DCA Promotes a Tolerogenic Chemical Immunophenotype in CD4+ T Cells via a Novel CDK8-GATA3-FOXP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin-dependent kinase 8 - Wikipedia [en.wikipedia.org]
- 3. cymitquimica.com [cymitquimica.com]
- 4. Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Guide to the Inhibition of the CDK8-Mediator Complex
An In-depth Analysis for Researchers and Drug Development Professionals
Introduction
The Mediator complex is a crucial multi-protein assembly that acts as a central co-regulator of transcription by RNA polymerase II (Pol II) in all eukaryotes. It functions as a molecular bridge, integrating signals from gene-specific transcription factors to the basal transcription machinery, thereby fine-tuning gene expression. A key regulatory component of this complex is the Cyclin-Dependent Kinase 8 (CDK8) module, which can reversibly associate with the core Mediator complex. This module, comprising CDK8, its paralog CDK19, Cyclin C (CycC), MED12, and MED13, plays a pivotal role in modulating transcriptional programs.
CDK8 has been identified as an oncogene in several cancers, including colorectal cancer, where it can drive proliferation through pathways like the Wnt/β-catenin signaling cascade.[1] Its ability to phosphorylate various transcription factors, such as those in the STAT, SMAD, and NOTCH families, makes it a critical node in cellular signaling and a high-priority target for therapeutic intervention.[2][3]
This guide provides a technical overview of the interaction between small molecule inhibitors and the CDK8-Mediator complex. While specific public, peer-reviewed data for the compound Cdk8-IN-10 is limited to its potent biochemical IC50 of 8.25 nM, this document will use well-characterized, potent, and selective CDK8 inhibitors as exemplars to detail the quantitative data, molecular interactions, signaling effects, and experimental methodologies relevant to the field.
The CDK8 Kinase Module: Structure and Function
The Mediator complex can be broadly divided into four modules: Head, Middle, Tail, and the transiently associated Kinase Module. The Kinase Module's association with the core Mediator complex generally imparts a repressive function by sterically blocking the interaction between the Mediator and Pol II.[4] However, CDK8 also has co-activator functions. The kinase activity of CDK8, which is dependent on its association with CycC and MED12, is central to its regulatory role.[3]
CDK8 exerts its function through two primary mechanisms:
-
Phosphorylation of Transcription Factors: CDK8 can directly phosphorylate transcription factors, altering their activity or stability. A well-established example is the phosphorylation of STAT1 at serine 727 (S727), which is crucial for modulating the interferon gamma (IFN-γ) response.[5][6]
-
Regulation of the Transcription Machinery: CDK8 can phosphorylate components of the Pol II complex, such as the C-terminal domain (CTD), influencing transcription initiation and elongation.
Due to its significant role in oncogenic signaling, the development of potent and selective small molecule inhibitors of CDK8 is an active area of cancer research.
Quantitative Analysis of CDK8 Inhibition
The characterization of a CDK8 inhibitor involves a suite of quantitative assays to determine its potency, selectivity, and cellular efficacy. The data is typically presented in tabular format for clear comparison. Below are representative data for potent CDK8 inhibitors described in the literature.
Table 1: Biochemical Potency and Cellular Activity of Representative CDK8 Inhibitors
| Compound | CDK8 IC50 (nM) | CDK19 IC50 (nM) | Cellular pSTAT1S727 IC50 (nM) | WNT Reporter Assay IC50 (nM) |
|---|---|---|---|---|
| This compound | 8.25 | Data not available | Data not available | Data not available |
| CCT251545 | ~2 (Kd) | ~2 (Kd) | ~29 | ~15 |
| BI-1347 | 1.4 | Data not available | ~7.2 (EC50 for perforin increase) | Data not available |
| Sorafenib | 199 | 206 | >1000 | >1000 |
Data compiled from multiple sources.[1][5][7] IC50 values represent the concentration of inhibitor required to reduce enzyme activity by 50%. Kd (dissociation constant) represents binding affinity. Cellular IC50 values reflect the concentration needed to achieve a 50% effect in a cell-based assay.
Table 2: Kinase Selectivity Profile
| Kinase Target | % Inhibition by Representative Inhibitor (e.g., CCT251545 at 1 µM) |
|---|---|
| CDK8 | >95% |
| CDK19 | >95% |
| CDK1 | <10% |
| CDK2 | <10% |
| CDK7 | <10% |
| CDK9 | <10% |
| GSK3α/β | <20% |
(Selectivity is crucial to minimize off-target effects. Potent CDK8 inhibitors are often screened against a broad panel of kinases.)[1][5]
Mechanism of Action and Structural Insights
The mechanism of inhibition can be elucidated through structural biology, particularly X-ray crystallography. CDK8 inhibitors are typically classified based on their binding mode to the kinase domain.
-
Type I Inhibitors: These bind to the active conformation of the kinase in the ATP-binding pocket. They typically form a critical hydrogen bond with the "hinge" region of the kinase.
-
Type II Inhibitors: These bind to an inactive conformation of the kinase, often extending into an adjacent hydrophobic pocket created by the outward movement of the DFG motif (in CDK8, this is a DMG motif). Sorafenib is a known Type II inhibitor of CDK8.
The crystal structure of CDK8/CycC in complex with an inhibitor reveals the precise atomic interactions responsible for high-affinity binding. For example, a Type I inhibitor may form hydrogen bonds with the backbone of Ala100 in the hinge region and engage in favorable interactions with the catalytic lysine (Lys52) and the gatekeeper residue (Phe97).[3]
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclin-dependent kinase 8 - Wikipedia [en.wikipedia.org]
- 3. CDK8 cyclin dependent kinase 8 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. BI-1347 | CDK8抑制剂 | MCE [medchemexpress.cn]
- 5. BI-1347 | CDK8 inhibitor | CAS 2163056-91-3 | CDK8抑制剂 | 美国InvivoChem [invivochem.cn]
- 6. rcsb.org [rcsb.org]
- 7. uniprot.org [uniprot.org]
Cdk8-IN-10: A Technical Guide to its Effects on Signal Transduction Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 8 (CDK8) has emerged as a critical regulator of gene transcription and a promising therapeutic target in various diseases, including cancer. Cdk8-IN-10 is a potent and selective inhibitor of CDK8 and its close paralog CDK19. This technical guide provides an in-depth overview of the effects of this compound on key signal transduction pathways, including the STAT, Wnt/β-catenin, TGF-β, and Notch signaling cascades. This document summarizes key quantitative data, provides detailed experimental protocols for assessing CDK8/19 inhibition, and utilizes visualizations to illustrate the complex signaling networks modulated by this inhibitor.
Introduction to CDK8 and this compound
Cyclin-dependent kinase 8 (CDK8) is a component of the Mediator complex, a multiprotein assembly that functions as a transcriptional co-regulator for RNA polymerase II.[1][2] The kinase module of the Mediator complex, which includes CDK8, Cyclin C, MED12, and MED13, plays a pivotal role in integrating upstream signaling pathways with the core transcriptional machinery.[3] CDK8 exerts its regulatory function through the phosphorylation of various substrates, including transcription factors, Mediator subunits, and RNA polymerase II.[4][5] Dysregulation of CDK8 activity has been implicated in the pathogenesis of numerous cancers, making it an attractive target for therapeutic intervention.[6]
This compound is a small molecule inhibitor designed for high potency and selectivity against CDK8. Its inhibitory action allows for the precise dissection of CDK8's role in cellular processes and provides a valuable tool for drug discovery and development.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and other relevant CDK8 inhibitors, providing a comparative overview of their activity and effects.
Table 1: Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) |
| CDK8 | 8.25 |
Note: Data for a broader kinase panel is not publicly available for this compound.
Table 2: Effects of CDK8 Inhibition on Signal Transduction Pathways
| Pathway | Assay | Endpoint Measured | Observed Effect of CDK8 Inhibition |
| STAT | Western Blot | Phosphorylation of STAT1 (Ser727) | Reduction in IFN-γ-induced phosphorylation.[1][7] |
| STAT | Microarray/RNA-seq | Expression of IFN-γ responsive genes | Both positive and negative regulation of over 40% of target genes.[1] |
| Wnt/β-catenin | Luciferase Reporter Assay | TCF/LEF-dependent transcription | Inhibition of β-catenin-driven reporter activity. |
| Wnt/β-catenin | RNA-seq | Wnt target gene expression | Downregulation of Wnt3.[6] |
| TGF-β | - | SMAD phosphorylation | CDK8 phosphorylates SMAD proteins. |
| Notch | - | NICD phosphorylation and stability | CDK8 phosphorylates the Notch Intracellular Domain (NICD), leading to its degradation.[2] |
Signal Transduction Pathways Modulated by this compound
Inhibition of CDK8 by this compound has profound effects on several critical signaling pathways that regulate cell proliferation, differentiation, and survival.
STAT Signaling Pathway
The Signal Transducer and Activator of Transcription (STAT) pathway is crucial for transmitting information from extracellular signals, particularly cytokines and growth factors, to the nucleus to modulate gene expression. CDK8 has been identified as a key kinase responsible for the phosphorylation of STAT1 on serine 727 (S727) in response to interferon-gamma (IFN-γ).[1][7] This phosphorylation event is a critical step in the full activation of STAT1-mediated transcription.
Inhibition of CDK8 with compounds like this compound leads to a reduction in STAT1 S727 phosphorylation.[1][7] This, in turn, can both positively and negatively regulate the expression of a subset of IFN-γ responsive genes, highlighting the complex, context-dependent role of CDK8 in fine-tuning the inflammatory response.[1]
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is fundamental to embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers, particularly colorectal cancer.[6] In the canonical Wnt pathway, the stabilization and nuclear translocation of β-catenin lead to its association with TCF/LEF transcription factors and the subsequent activation of target gene expression. CDK8 has been identified as a positive regulator of β-catenin-dependent transcription.[6]
Inhibition of CDK8 with this compound is expected to suppress the transcriptional activity of β-catenin, thereby downregulating the expression of Wnt target genes and inhibiting the proliferation of Wnt-dependent cancer cells.
TGF-β Signaling Pathway
The Transforming Growth Factor-beta (TGF-β) signaling pathway regulates a wide array of cellular processes, including proliferation, differentiation, apoptosis, and epithelial-mesenchymal transition (EMT). The canonical pathway involves the phosphorylation of SMAD transcription factors by the TGF-β receptor complex. CDK8 has been shown to phosphorylate SMAD proteins, thereby modulating their transcriptional activity.
By inhibiting CDK8, this compound can potentially alter the phosphorylation status of SMADs, leading to changes in the expression of TGF-β target genes. The precise consequences of this inhibition are likely to be context-dependent.
Notch Signaling Pathway
The Notch signaling pathway is an evolutionarily conserved pathway that governs cell fate decisions during development and in adult tissues. Ligand binding to the Notch receptor triggers a series of proteolytic cleavages, releasing the Notch Intracellular Domain (NICD). NICD then translocates to the nucleus, where it forms a complex with the transcription factor CSL to activate target gene expression. CDK8 has been shown to phosphorylate NICD, which can lead to its ubiquitination and subsequent degradation, thereby terminating the Notch signal.[2]
Inhibition of CDK8 by this compound would be expected to stabilize NICD, potentially leading to a prolonged and enhanced Notch signal. This could have significant consequences for cell fate determination and proliferation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on signal transduction pathways.
In Vitro Kinase Assay
This assay is used to determine the direct inhibitory activity of this compound on CDK8 kinase.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO and perform serial dilutions to obtain the desired concentration range.
-
Prepare a reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
Prepare a solution of recombinant CDK8/Cyclin C enzyme in reaction buffer.
-
Prepare a solution of a suitable substrate (e.g., a peptide containing the STAT1 S727 phosphorylation site) and ATP. For radiometric assays, include [γ-³²P]ATP.
-
-
Reaction Setup:
-
In a 96-well plate, add the reaction buffer, the diluted this compound or DMSO (vehicle control), and the CDK8/Cyclin C enzyme solution.
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiation and Incubation:
-
Initiate the kinase reaction by adding the substrate and ATP mixture to each well.
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
-
Termination and Detection:
-
Stop the reaction by adding a stop solution (e.g., EDTA to chelate Mg²⁺).
-
Detect the amount of phosphorylated substrate. This can be done by various methods:
-
Radiometric Assay: Spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated [γ-³²P]ATP, and measure the radioactivity of the phosphorylated substrate using a scintillation counter.
-
Luminescence-based Assay: Use a commercial kit (e.g., ADP-Glo™) that measures the amount of ADP produced, which is proportional to the kinase activity.
-
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Western Blot for STAT1 Phosphorylation
This protocol is used to assess the effect of this compound on the phosphorylation of STAT1 in a cellular context.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa or A549) and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with IFN-γ for the appropriate time (e.g., 30 minutes) to induce STAT1 phosphorylation.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and denature by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT1 (Ser727) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To control for protein loading, strip the membrane and re-probe with an antibody against total STAT1 and a housekeeping protein like GAPDH or β-actin.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-STAT1 signal to the total STAT1 signal and the loading control.
-
Compare the levels of phosphorylated STAT1 in this compound-treated samples to the IFN-γ-stimulated control.
-
Wnt/β-catenin Luciferase Reporter Assay
This assay measures the transcriptional activity of the Wnt/β-catenin pathway.
Protocol:
-
Cell Culture and Transfection:
-
Plate cells (e.g., HEK293T or a colorectal cancer cell line with active Wnt signaling) in a 96-well plate.
-
Co-transfect the cells with a TCF/LEF-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
-
Treatment:
-
After 24 hours, treat the cells with different concentrations of this compound or DMSO.
-
If the cell line does not have endogenously active Wnt signaling, stimulate the pathway with Wnt3a conditioned media or a GSK3β inhibitor like LiCl.
-
-
Luciferase Assay:
-
After 24-48 hours of treatment, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in reporter activity in treated cells relative to the vehicle control.
-
Plot the fold change against the inhibitor concentration to determine the effect of this compound on Wnt/β-catenin signaling.
-
Conclusion
This compound is a valuable chemical probe for elucidating the multifaceted roles of CDK8 in regulating gene transcription and signal transduction. Its inhibitory effects on the STAT, Wnt/β-catenin, TGF-β, and Notch pathways underscore the potential of targeting CDK8 for the treatment of cancer and other diseases characterized by aberrant signaling. The experimental protocols provided in this guide offer a framework for researchers to further investigate the cellular and molecular consequences of CDK8 inhibition. Further studies with this compound will undoubtedly continue to unravel the complex biology of the Mediator complex and its associated kinases, paving the way for the development of novel therapeutic strategies.
References
- 1. CDK8 Kinase Phosphorylates Transcription Factor STAT1 to Selectively Regulate the Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK8 and CDK19: positive regulators of signal-induced transcription and negative regulators of Mediator complex proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. Knockout of cyclin dependent kinases 8 and 19 leads to depletion of cyclin C and suppresses spermatogenesis and male fertility in mice [elifesciences.org]
- 6. JCI - CDK8 and CDK19 regulate intestinal differentiation and homeostasis via the chromatin remodeling complex SWI/SNF [jci.org]
- 7. CDK8-Mediated STAT1-S727 Phosphorylation Restrains NK Cell Cytotoxicity and Tumor Surveillance - PMC [pmc.ncbi.nlm.nih.gov]
Cdk8-IN-10: A Technical Guide for Cancer Cell Biology Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 8 (CDK8) has emerged as a significant target in oncology due to its multifaceted role in transcriptional regulation and its association with cancer development and progression. Cdk8-IN-10 is a potent and selective small molecule inhibitor of CDK8, offering a valuable tool for investigating the biological functions of CDK8 in cancer cells. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, its effects on cancer cell biology, and detailed protocols for its use in key experimental assays.
Introduction to CDK8 in Cancer
CDK8 is a component of the Mediator complex, a crucial transcriptional co-regulator. It can function as both a positive and negative regulator of transcription, influencing a variety of signaling pathways implicated in cancer, such as the Wnt/β-catenin, TGF-β/SMAD, Notch, and STAT pathways.[1][2] Dysregulation of CDK8 activity has been linked to the progression of various cancers, including colorectal cancer, breast cancer, and acute myeloid leukemia (AML).[3][4] As a result, the development of selective CDK8 inhibitors like this compound is of significant interest for both basic research and therapeutic applications.[3]
This compound: A Potent and Selective CDK8 Inhibitor
This compound, also referred to as "Compound 2", is a highly potent and selective inhibitor of CDK8.[5][6] It provides a valuable chemical probe for elucidating the specific roles of CDK8 in cellular processes.
Mechanism of Action
This compound exerts its effects by directly inhibiting the kinase activity of CDK8. This inhibition prevents the phosphorylation of downstream CDK8 substrates, thereby modulating the transcription of target genes and interfering with oncogenic signaling pathways.[6] One of the key downstream effects of CDK8 inhibition by this compound is the reduction of STAT1 phosphorylation at serine 727 (S727).[6][7][8]
Quantitative Data
The following table summarizes the known quantitative data for this compound.
| Parameter | Value | Cell Line/System | Reference |
| Biochemical IC50 (CDK8) | 8.25 nM | Biochemical Assay | [5] |
| Cellular IC50 (pSTAT1 S727) | 1.3 µM | SW620 | MedChemExpress |
Signaling Pathways and Experimental Workflows
CDK8 Signaling in Cancer
CDK8 is a central node in several signaling pathways that are frequently dysregulated in cancer. A simplified representation of these interactions is depicted below.
Experimental Workflow: Evaluating this compound
A typical workflow for characterizing the effects of this compound in cancer cell lines is outlined below.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK8 Kinase Phosphorylates Transcription Factor STAT1 to Selectively Regulate the Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK8-mediated STAT1-S727 phosphorylation restrains NK cell cytotoxicity and tumor surveillance - PubMed [pubmed.ncbi.nlm.nih.gov]
Cdk8-IN-10: A Technical Guide for Immunology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 8 (CDK8) has emerged as a critical regulator of gene transcription, influencing a spectrum of biological processes, including immune responses. As a component of the Mediator complex, CDK8 can both positively and negatively regulate the expression of key genes involved in inflammation and immunity. Cdk8-IN-10 is a potent and selective small molecule inhibitor of CDK8, offering a valuable tool for dissecting the role of this kinase in immunological signaling and as a potential therapeutic agent for immune-mediated diseases. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, and detailed experimental protocols to facilitate its use in immunology research.
Core Properties of this compound
This compound is a highly potent inhibitor of CDK8 kinase activity. Its primary mechanism of action is the competitive inhibition of the ATP-binding site of CDK8, thereby preventing the phosphorylation of its downstream substrates.
| Parameter | Value | Reference |
| Biochemical IC50 | 8.25 nM | [1][2] |
| Cellular IC50 (STAT1 phosphorylation) | 1.3 µM (in SW620 cells) | [2] |
The Role of CDK8 in Key Immunological Signaling Pathways
CDK8 is strategically positioned to modulate multiple signaling pathways that are central to immune cell function. Its inhibition by this compound can therefore be expected to have significant immunological consequences.
IFN-γ/STAT1 Signaling
The interferon-gamma (IFN-γ) signaling pathway is crucial for both innate and adaptive immunity. Upon IFN-γ receptor activation, Janus kinases (JAKs) phosphorylate Signal Transducer and Activator of Transcription 1 (STAT1). CDK8 has been shown to further phosphorylate STAT1, a step that is critical for the full transcriptional activity of STAT1 and the expression of a large subset of IFN-γ target genes.[3] Inhibition of CDK8 with this compound would be expected to attenuate STAT1-mediated gene expression in response to IFN-γ.
TGF-β/SMAD Signaling
The Transforming Growth Factor-beta (TGF-β) signaling pathway is a master regulator of immune cell development, differentiation, and tolerance. CDK8 can phosphorylate SMAD transcription factors, the central mediators of TGF-β signaling, thereby modulating their transcriptional activity.[3] The impact of this compound on TGF-β signaling could have profound effects on regulatory T cell (Treg) function and immune homeostasis.
IL-10 Production and AP-1 Activity
A key finding in the field is that inhibition of CDK8/19 acts as a negative regulator of the anti-inflammatory cytokine Interleukin-10 (IL-10) in myeloid cells. This effect is associated with an increase in the activity of the transcription factor AP-1. Specifically, CDK8 inhibition has been linked to reduced phosphorylation of a negative regulatory site on the AP-1 component c-Jun. Therefore, this compound is predicted to enhance IL-10 production in activated myeloid cells, a highly desirable effect for the treatment of inflammatory diseases.
Experimental Protocols
Biochemical Kinase Assay for this compound Potency
This protocol outlines a general procedure for determining the IC50 value of this compound against recombinant CDK8/Cyclin C.
Materials:
-
Recombinant human CDK8/Cyclin C protein
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Substrate peptide (e.g., a generic serine/threonine kinase substrate)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
White, opaque 96-well plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer.
-
In a 96-well plate, add the diluted this compound or DMSO (vehicle control).
-
Add the CDK8/Cyclin C enzyme to each well.
-
Add the substrate peptide to each well.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for CDK8.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cellular Assay for STAT1 Phosphorylation
This protocol describes how to assess the cellular potency of this compound by measuring the inhibition of STAT1 phosphorylation.
Materials:
-
Immune cells of interest (e.g., human peripheral blood mononuclear cells [PBMCs] or a relevant cell line)
-
Cell culture medium
-
This compound (dissolved in DMSO)
-
Recombinant human IFN-γ
-
Phosphate-buffered saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 90% methanol)
-
Primary antibody: anti-phospho-STAT1 (Ser727)
-
Fluorescently labeled secondary antibody
-
Flow cytometer
Procedure:
-
Seed the immune cells in a 96-well plate and allow them to rest.
-
Pre-treat the cells with a serial dilution of this compound or DMSO (vehicle control) for 1-2 hours.
-
Stimulate the cells with IFN-γ (e.g., 10 ng/mL) for 30 minutes.
-
Fix the cells by adding fixation buffer.
-
Permeabilize the cells with cold methanol.
-
Wash the cells with PBS containing 1% BSA.
-
Stain the cells with the anti-phospho-STAT1 (Ser727) antibody.
-
Wash the cells and stain with the fluorescently labeled secondary antibody.
-
Acquire the samples on a flow cytometer and analyze the median fluorescence intensity (MFI) of phospho-STAT1.
-
Calculate the percent inhibition of STAT1 phosphorylation for each this compound concentration relative to the IFN-γ-stimulated DMSO control.
-
Determine the cellular IC50 value.
Conclusion
This compound is a powerful research tool for investigating the multifaceted roles of CDK8 in the immune system. Its high potency and selectivity make it suitable for a range of in vitro and in vivo studies. Based on the known functions of CDK8, this compound is predicted to modulate key immunological pathways, including IFN-γ/STAT1 and TGF-β/SMAD signaling, and to enhance the production of the anti-inflammatory cytokine IL-10. The experimental protocols provided in this guide offer a starting point for researchers to explore the immunological effects of this promising inhibitor and to evaluate its therapeutic potential in inflammatory and autoimmune diseases.
References
Methodological & Application
Application Notes and Protocols for Cdk8-IN-10 In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclin-dependent kinase 8 (CDK8) is a key transcriptional regulator that has emerged as a promising target in drug discovery, particularly in oncology.[1][2][3] As a component of the Mediator complex, CDK8 modulates the activity of RNA polymerase II and influences several signaling pathways crucial for cell proliferation and survival, such as Wnt/β-catenin, Notch, and STAT signaling.[3][4][5] The development of potent and selective CDK8 inhibitors, such as the hypothetical compound Cdk8-IN-10, requires robust and reliable in vitro assays to characterize their biochemical activity and mechanism of action. These application notes provide detailed protocols for common in vitro assays used to evaluate CDK8 inhibitors.
CDK8 Signaling Pathway
CDK8, in conjunction with its regulatory partner Cyclin C, forms a kinase module within the larger Mediator complex.[2] This module can associate with the Mediator complex to regulate gene transcription both positively and negatively.[5] CDK8 exerts its function by phosphorylating various transcription factors, including STAT1, SMADs, and the Notch intracellular domain, thereby controlling the expression of genes involved in critical cellular processes.[3] Dysregulation of CDK8 activity has been implicated in various cancers, making it an attractive therapeutic target.[3][6]
References
- 1. What are the therapeutic applications for CDK8 inhibitors? [synapse.patsnap.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Cyclin-dependent kinase 8 - Wikipedia [en.wikipedia.org]
- 4. The Cyclin-Dependent Kinase 8 (CDK8) Inhibitor DCA Promotes a Tolerogenic Chemical Immunophenotype in CD4+ T Cells via a Novel CDK8-GATA3-FOXP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for Cdk8-IN-10 in Cell Culture
For Research Use Only. Not for use in diagnostic procedures.
Abstract
Cdk8-IN-10 is a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8), a key transcriptional regulator implicated in various cancers. With a biochemical IC50 of 8.25 nM for CDK8, this small molecule provides a valuable tool for investigating the roles of CDK8 in cancer biology and other cellular processes. These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing its impact on cell viability, target engagement, and downstream signaling pathways.
Introduction
Cyclin-Dependent Kinase 8 (CDK8), along with its paralog CDK19, is a component of the Mediator complex, which plays a crucial role in regulating the transcription of genes by RNA polymerase II.[1][2] Dysregulation of CDK8 activity has been linked to the development and progression of various cancers, including colorectal, breast, and hematological malignancies, making it an attractive target for therapeutic intervention.[3][4] this compound is a selective inhibitor of CDK8 kinase activity, enabling the elucidation of its function in cellular signaling and gene expression.[5]
This document provides protocols for the use of this compound in common cell culture-based assays to assist researchers in studying its biological effects.
Product Information
| Property | Value |
| Product Name | This compound |
| Alternative Names | Compound 2 |
| CAS Number | 2457317-40-5 |
| Chemical Formula | C₂₅H₁₅ClF₃N₅O₃ |
| Molecular Weight | 525.87 g/mol |
| Appearance | Solid |
| Purity | ≥98% |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C for long-term storage. |
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of CDK8, binding to the kinase domain and preventing the phosphorylation of its downstream substrates.[3] One of the key substrates of CDK8 is STAT1 (Signal Transducer and Activator of Transcription 1). CDK8 phosphorylates STAT1 at serine 727 (S727), a modification required for the full transcriptional activity of STAT1-dependent genes, particularly in response to interferon-gamma (IFNγ).[6][7] Inhibition of CDK8 by this compound leads to a reduction in STAT1 S727 phosphorylation, thereby modulating the expression of STAT1 target genes.
Signaling Pathway of CDK8-mediated STAT1 Activation
Caption: this compound inhibits CDK8, preventing STAT1 S727 phosphorylation.
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound and a closely related analogue, Compound 1, in various assays. This data is provided as a reference for designing experiments.
| Parameter | Cell Line | Value | Reference Compound |
| CDK8 (biochemical IC50) | - | 8.25 nM | This compound |
| pSTAT1 (S727) (cellular IC50) | SW620 | 1.3 µM | This compound |
| Cell Viability (GI50) | SW620 | 140 nM | Compound 1 |
Note: The GI50 value is for a structurally related and potent CDK8 inhibitor, Compound 1, and may serve as a useful starting point for this compound concentration ranges in cell viability assays.[7]
Experimental Protocols
Reagent Preparation
This compound Stock Solution (10 mM):
-
Centrifuge the vial of this compound briefly to ensure the powder is at the bottom.
-
Based on the molecular weight (525.87 g/mol ), calculate the volume of DMSO required to achieve a 10 mM stock solution. For example, for 1 mg of this compound, add 190.16 µL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C.
Cell Viability Assay (e.g., CCK-8 or MTT Assay)
This protocol provides a general guideline for determining the effect of this compound on the proliferation and viability of adherent cancer cell lines.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for determining cell viability upon this compound treatment.
Materials:
-
Cancer cell line of interest (e.g., SW620 colorectal adenocarcinoma)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Cell viability reagent (e.g., Cell Counting Kit-8)
-
Microplate reader
Procedure:
-
Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare a serial dilution of this compound in complete medium. A suggested starting range is from 1 nM to 10 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for 72 to 96 hours.
-
Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C, or as per the manufacturer's instructions.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50 or IC50 value.
Western Blot Analysis of STAT1 Phosphorylation
This protocol describes how to assess the inhibitory effect of this compound on the phosphorylation of its substrate, STAT1, in cells.
Experimental Workflow for Western Blot
Caption: General workflow for Western blot analysis.
Materials:
-
Cell line (e.g., SW620)
-
6-well plates
-
This compound stock solution (10 mM in DMSO)
-
Recombinant human IFNγ (optional, for stimulating the pathway)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-STAT1 (Ser727), anti-total STAT1, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 8 hours.
-
(Optional) To enhance the signal, stimulate the cells with IFNγ (e.g., 10 ng/mL) for the last 30 minutes of the inhibitor treatment.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Clear the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer and resolve the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the p-STAT1 signal to total STAT1 and the loading control.
Quantitative Real-Time PCR (RT-qPCR) for Target Gene Expression
This protocol can be used to investigate the effect of this compound on the expression of CDK8-regulated genes.
Materials:
-
Cell line of interest
-
This compound stock solution (10 mM in DMSO)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., STAT1-responsive genes) and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
Seed cells and treat with this compound as described for the Western blot protocol.
-
Extract total RNA from the cells using a suitable RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform qPCR using a qPCR master mix and primers for your target genes and a housekeeping gene for normalization.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no inhibition of p-STAT1 | Insufficient inhibitor concentration or time | Optimize the concentration and incubation time of this compound. Ensure IFNγ stimulation is used if basal p-STAT1 levels are low. |
| High cell death at low doses | Cell line is highly sensitive | Perform a more detailed dose-response curve with lower concentrations. Reduce the incubation time. |
| Inconsistent results | Reagent degradation or experimental error | Use fresh aliquots of this compound. Ensure consistent cell seeding density and treatment conditions. Include appropriate positive and negative controls. |
| Precipitation of the compound | Low solubility in aqueous media | Do not exceed the recommended final DMSO concentration (typically <0.5%). Ensure the stock solution is fully dissolved before use. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Target Molecule Corp. (Page 18) @ ChemBuyersGuide.com, Inc. [chembuyersguide.com]
- 3. Development of a Potent, Specific CDK8 Kinase Inhibitor Which Phenocopies CDK8/19 Knockout Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. aijpms.journals.ekb.eg [aijpms.journals.ekb.eg]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CDK8 Inhibitors in Mouse Models
Disclaimer: Extensive searches for "Cdk8-IN-10" did not yield specific preclinical data, including dosage information for mouse models. The following application notes and protocols are based on published data for other selective CDK8 and CDK8/19 inhibitors and are intended to serve as a comprehensive guide for researchers developing and utilizing novel CDK8 inhibitors in in vivo mouse studies.
Introduction
Cyclin-dependent kinase 8 (CDK8) is a component of the Mediator complex, a key transcriptional co-regulator.[1] As a transcriptional kinase, CDK8 plays a critical role in modulating gene expression programs involved in various cellular processes, including proliferation, differentiation, and oncogenesis.[1] Consequently, CDK8 has emerged as a promising therapeutic target in oncology. This document provides an overview of the preclinical application of CDK8 inhibitors in mouse models, focusing on dosage, administration, and relevant experimental protocols.
Mechanism of Action and Signaling Pathway
CDK8, along with its paralog CDK19, associates with the C-type cyclin (CycC) to form the CDK module of the Mediator complex.[2] This module regulates the activity of RNA polymerase II, thereby controlling the transcription of specific genes. Inhibition of CDK8 can modulate the expression of genes involved in critical cancer-related pathways. For instance, CDK8 has been implicated in the phosphorylation of STAT1 at serine 727, although this is now considered an unreliable pharmacodynamic marker for CDK8/19 activity in vivo.[3][4]
Below is a simplified representation of the CDK8 signaling pathway.
Caption: Simplified diagram of the CDK8 signaling pathway.
Preclinical Data for Representative CDK8/19 Inhibitors in Mouse Models
The following tables summarize in vivo data from studies on various CDK8/19 inhibitors. This information can be used as a starting point for designing experiments with novel CDK8 inhibitors like this compound.
Table 1: In Vivo Efficacy of CDK8/19 Inhibitors in Mouse Models
| Compound | Mouse Model | Dosage and Administration | Key Findings | Reference |
| BI-1347 | EMT6 breast cancer xenograft | 10 mg/kg, daily, oral | Did not significantly increase median survival as a monotherapy.[5] | [5] |
| BI-1347 | EMT6 breast cancer xenograft | 10 mg/kg, 5 days on/5 days off, oral | Resulted in a modest increase in median survival.[5] | [5] |
| CCT251921 (Cmpd3) | Colo-205 xenograft | 30 mg/kg/day | Plasma concentrations of 14.1 µM after 1h, 6.9 µM after 2h, and 0.8 µM after 6h.[4] | [4] |
| MSC2530818 (Cmpd4) | Mouse studies | 20-100 mg/kg | Associated with severe systemic toxicity, likely due to off-target effects.[4] | [3][4] |
| Cortistatin A | Leukemia models | 0.16 mg/kg | Effective at a much lower dose compared to other inhibitors, with no reported toxicity.[4] | [4] |
Table 2: Pharmacokinetic Parameters of a CDK8/19 Inhibitor in Mice
| Compound | Administration | Bioavailability (F) | Clearance | Key Observation | Reference |
| BI-1347 | i.v. and p.o. | Excellent | Low (14% of liver blood flow) | Concentration 24h post-dose (25 mg/kg p.o.) was ~100-fold the CDK8 IC50, suggesting complete target coverage with daily dosing.[5] | [5] |
| Compound 2 | i.v. and p.o. | Reduced compared to BI-1347 | Similar to BI-1347 (10% of liver blood flow) | Lower oral bioavailability than BI-1347.[5] | [5] |
Experimental Protocols
Below are generalized protocols that can be adapted for the in vivo evaluation of novel CDK8 inhibitors.
In Vivo Efficacy Study in a Xenograft Mouse Model
-
Cell Culture and Implantation:
-
Culture a relevant cancer cell line (e.g., Colo-205, EMT6) under standard conditions.
-
Harvest and resuspend cells in an appropriate medium (e.g., PBS or Matrigel).
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Monitor tumor growth regularly using calipers.
-
-
Animal Grouping and Treatment:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Prepare the CDK8 inhibitor formulation. The vehicle should be optimized for solubility and tolerability (e.g., a solution of 0.5% methylcellulose in water).
-
Administer the inhibitor and vehicle control to the respective groups via the desired route (e.g., oral gavage). The dosage and schedule should be based on preliminary tolerability and pharmacokinetic studies.
-
-
Monitoring and Endpoint:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor for any signs of toxicity.
-
The study endpoint can be a predetermined tumor volume, a specific time point, or the observation of adverse health effects.
-
At the end of the study, euthanize the mice and collect tumors and other relevant tissues for further analysis (e.g., pharmacodynamic markers, histology).
-
Pharmacokinetic (PK) Study in Mice
-
Dosing and Sampling:
-
Administer the CDK8 inhibitor to mice via intravenous (i.v.) and oral (p.o.) routes.
-
Collect blood samples at multiple time points post-administration (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).
-
Process blood samples to obtain plasma.
-
-
Bioanalysis:
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of the inhibitor in plasma.
-
-
Data Analysis:
-
Calculate key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel CDK8 inhibitor.
Caption: A generalized workflow for preclinical in vivo studies of a CDK8 inhibitor.
Safety and Toxicology Considerations
It is important to note that some early CDK8/19 inhibitors were associated with systemic toxicity.[3] However, subsequent research suggested that this toxicity was likely due to off-target effects of those specific compounds rather than on-target inhibition of CDK8/19.[3][4] Therefore, careful evaluation of the kinome-wide selectivity of any new CDK8 inhibitor is crucial. Additionally, reliance on STAT1 S727 phosphorylation as a pharmacodynamic marker should be approached with caution, as it has been shown to be induced by various stimuli in a CDK8/19-independent manner.[3][4] Comprehensive toxicology studies are essential to establish a safe therapeutic window for any novel CDK8 inhibitor.
References
- 1. A role for cyclin dependent kinase Cdk8 in the mammalian dosage compensation system – Department of Biology | ETH Zurich [biol.ethz.ch]
- 2. Knockout of cyclin dependent kinases 8 and 19 leads to depletion of cyclin C and suppresses spermatogenesis and male fertility in mice [elifesciences.org]
- 3. Systemic Toxicity Reported for CDK8/19 Inhibitors CCT251921 and MSC2530818 Is Not Due to Target Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cdk8-IN-10 in Colorectal Cancer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 8 (CDK8) has emerged as a significant oncogene in colorectal cancer (CRC). It is frequently amplified in CRC, and its overexpression is correlated with advanced tumor stages and poorer patient survival. CDK8, as a component of the Mediator complex, plays a crucial role in regulating transcription. A key mechanism of its oncogenic activity in CRC is through the positive regulation of the Wnt/β-catenin signaling pathway, a pathway that is aberrantly activated in the vast majority of colorectal tumors. CDK8 kinase activity is essential for β-catenin-driven transformation and the expression of its downstream target genes.
Cdk8-IN-10 is a potent and selective inhibitor of CDK8. These application notes provide an overview of its use in CRC studies, including its mechanism of action, quantitative data, and detailed protocols for key experiments.
Mechanism of Action
This compound is a pyrido[2,3-b][1][2]benzoxazepin-5(6H)-one derivative that potently and selectively inhibits the kinase activity of CDK8. In the context of colorectal cancer, the primary mechanism of action of this compound is the disruption of the pro-tumorigenic functions of CDK8. A key substrate of CDK8 is STAT1 (Signal Transducer and Activator of Transcription 1). CDK8 phosphorylates STAT1 on serine 727 (S727), which is crucial for its transcriptional activity. By inhibiting CDK8, this compound reduces the phosphorylation of STAT1 at S727, thereby modulating the expression of STAT1 target genes, which can impact cell proliferation and survival.
Furthermore, given the established role of CDK8 in positively regulating the Wnt/β-catenin pathway, this compound is expected to attenuate this signaling cascade. This would lead to a decrease in the transcription of Wnt target genes, such as c-Myc and Cyclin D1, which are critical for the proliferation of CRC cells.
Quantitative Data
The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 | Cell Line | Reference |
| CDK8 | Biochemical Assay | 8.25 nM | N/A | [1] |
Table 2: Cellular Activity of this compound
| Target Pathway | Assay Type | IC50 | Cell Line | Treatment Time | Reference |
| p-STAT1 (S727) Inhibition | Western Blot | 1.3 µM | SW620 | 8 hours | [1] |
Experimental Protocols
The following are detailed protocols for key experiments to investigate the effects of this compound in colorectal cancer cell lines.
Protocol 1: In Vitro CDK8 Kinase Inhibition Assay
This protocol is designed to determine the in vitro potency of this compound against recombinant CDK8/Cyclin C.
Materials:
-
Recombinant human CDK8/Cyclin C enzyme
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT, 0.1 mg/mL BSA)
-
ATP
-
CDK8 substrate (e.g., a generic peptide substrate or a specific substrate like a STAT1 fragment)
-
This compound
-
ADP-Glo™ Kinase Assay kit (or similar)
-
96-well plates (white, solid bottom)
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of this compound in kinase buffer. The final concentration should typically range from 1 µM to 0.01 nM. Include a DMSO-only control.
-
In a 96-well plate, add 5 µL of the this compound dilution or DMSO control to each well.
-
Add 10 µL of a solution containing the CDK8/Cyclin C enzyme (e.g., 2.5 ng/µL) in kinase buffer to each well.
-
Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding 10 µL of a solution containing the substrate and ATP (e.g., 10 µM ATP and 0.2 µg/µL substrate) in kinase buffer.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 2: Cell Viability Assay (MTT or CellTiter-Glo®)
This protocol measures the effect of this compound on the proliferation and viability of colorectal cancer cells.
Materials:
-
Colorectal cancer cell lines (e.g., SW620, HCT116, DLD-1)
-
Complete cell culture medium
-
This compound
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well plates (clear for MTT, white for CellTiter-Glo®)
-
Spectrophotometer or luminometer
Procedure:
-
Seed colorectal cancer cells into a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete cell culture medium. The final concentration should typically range from 100 µM to 0.1 µM. Include a DMSO-only control.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or DMSO control.
-
Incubate the cells for 72 hours.
-
For MTT assay: a. Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. b. Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals. c. Measure the absorbance at 570 nm using a spectrophotometer.
-
For CellTiter-Glo® assay: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure luminescence using a luminometer.
-
Calculate the percent viability for each concentration relative to the DMSO control and determine the GI50 (concentration for 50% growth inhibition) value.
Protocol 3: Western Blot Analysis of p-STAT1 and Wnt Pathway Proteins
This protocol is used to assess the effect of this compound on the phosphorylation of STAT1 and the levels of key proteins in the Wnt/β-catenin pathway.
Materials:
-
Colorectal cancer cell line (e.g., SW620)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-STAT1 (S727), anti-STAT1, anti-β-catenin, anti-c-Myc, anti-Cyclin D1, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed SW620 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO for 8-24 hours.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits CDK8, a co-activator of Wnt/β-catenin signaling in colorectal cancer.
Caption: Experimental workflow for assessing p-STAT1 inhibition by this compound via Western Blot.
References
Application Notes and Protocols for Cdk8-IN-10 in Leukemia Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 8 (CDK8) has emerged as a significant therapeutic target in various malignancies, including leukemia.[1][2][3] As a component of the Mediator complex, CDK8 plays a crucial role in regulating gene expression by phosphorylating transcription factors.[4] In leukemia, particularly Acute Myeloid Leukemia (AML) and B-cell Acute Lymphoblastic Leukemia (B-ALL), CDK8 has been implicated in driving oncogenic transcription and maintaining the leukemic state.[1][5][6]
Cdk8-IN-10 is a potent and selective inhibitor of CDK8, offering a valuable tool for investigating the role of CDK8 in leukemia and exploring its potential as a therapeutic target. These application notes provide detailed protocols and data for the use of this compound in leukemia research.
Note on this compound: While the following data and protocols are based on the established roles of CDK8 inhibitors in leukemia, specific quantitative data for a compound explicitly named "this compound" is not extensively available in peer-reviewed literature. The data presented is compiled from studies on well-characterized CDK8 inhibitors such as MK256 and SEL120. Researchers using this compound should perform their own validation experiments to determine its specific activity and optimal concentrations. One similar compound found in the literature is the CDK8 degrader JH-XI-10-02.[7]
Mechanism of Action
In leukemia, CDK8 inhibition has been shown to impact two primary signaling pathways: the STAT (Signal Transducer and Activator of Transcription) pathway and the mTOR (mammalian Target of Rapamycin) pathway.
-
STAT Pathway: CDK8 can directly phosphorylate STAT1, STAT3, and STAT5, leading to their activation and the transcription of genes involved in cell proliferation and survival.[8] Inhibition of CDK8 with compounds like this compound is expected to decrease the phosphorylation of these STAT proteins, thereby inhibiting pro-leukemic gene expression.[1][8]
-
mTOR Pathway: Studies have shown a correlation between CDK8 expression and the activation of the mTOR pathway in leukemia.[5][9] In some contexts, particularly in BCR-ABL1+ B-ALL, the role of CDK8 appears to be independent of its kinase activity, with the loss of CDK8 protein having a more significant impact than kinase inhibition alone.[5][7][9] However, in other leukemic contexts, CDK8 inhibitors can sensitize cells to mTOR inhibitors.
Data Presentation
Table 1: In Vitro Activity of Representative CDK8 Inhibitors in Leukemia Cell Lines
| Compound | Cell Line | Leukemia Type | IC50 (nM) | Reference |
| MK256 | MV-4-11 | AML | 23 | [10] |
| MK256 | MOLM-14 | AML | <30 | [10] |
| MK256 | KG-1 | AML | <100 | [10] |
| MK256 | SKNO-1 | AML | <100 | [10] |
| Compound 12 | MOLM-13 | AML | 20 | [11] |
| Compound 12 | MV4-11 | AML | 30 | [11] |
| SEL120-34A | MV4-11 | AML | Highly Sensitive | [6][10] |
| SEL120-34A | SKNO-1 | AML | Highly Sensitive | [6] |
| SEL120-34A | Oci-AML5 | AML | Highly Sensitive | [6] |
| SEL120-34A | KG-1 | AML | Highly Sensitive | [6] |
Mandatory Visualizations
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on the proliferation and viability of leukemia cell lines.
Materials:
-
Leukemia cell lines (e.g., MV-4-11, MOLM-14)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test would be from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Add 100 µL of the diluted this compound or vehicle control to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate at 1000 rpm for 5 minutes and carefully remove the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for STAT Phosphorylation
Objective: To assess the effect of this compound on the phosphorylation of STAT proteins.
Materials:
-
Leukemia cell lines
-
Complete culture medium
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-pSTAT1 (S727), anti-STAT1, anti-pSTAT5 (S726), anti-STAT5, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed leukemia cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 6, 12, 24 hours). Include a vehicle control.
-
Harvest the cells and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the phosphorylated STAT levels to the total STAT levels.
Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
Objective: To determine if this compound induces apoptosis in leukemia cells.
Materials:
-
Leukemia cell lines
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at different concentrations for 24-48 hours.
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Conclusion
This compound represents a valuable chemical probe for studying the role of CDK8 in leukemia. The protocols and data provided herein offer a framework for researchers to investigate its effects on cell viability, apoptosis, and key signaling pathways. Given the emerging importance of CDK8 as a therapeutic target in leukemia, these studies will contribute to a better understanding of its biological function and the development of novel anti-leukemic therapies.
References
- 1. Highly Potent and Selective CDK8/CDK19 Inhibitors Target Solid Tumors - Innovations [innovations.dana-farber.org]
- 2. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]
- 5. What are the therapeutic applications for CDK8 inhibitors? [synapse.patsnap.com]
- 6. The Cyclin-Dependent Kinase 8 (CDK8) Inhibitor DCA Promotes a Tolerogenic Chemical Immunophenotype in CD4+ T Cells via a Novel CDK8-GATA3-FOXP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A kinase-independent role for CDK8 in BCR-ABL1+ leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A kinase-independent role for CDK8 in BCR-ABL1+ leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A kinase-independent role for CDK8 in BCR-ABL1+ leukemia [ouci.dntb.gov.ua]
- 10. oncotarget.com [oncotarget.com]
- 11. Discovery of novel and potent CDK8 inhibitors for the treatment of acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
Cdk8-IN-10: Application Notes and Protocols for High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cdk8-IN-10 is a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8), a key transcriptional regulator implicated in various cancers. With a reported IC50 of 8.25 nM for CDK8, this small molecule presents a valuable tool for high-throughput screening (HTS) campaigns aimed at identifying novel therapeutic agents targeting CDK8-mediated signaling pathways. These application notes provide detailed protocols for both biochemical and cell-based HTS assays to characterize the activity of this compound and similar compounds.
CDK8, as part of the Mediator complex, plays a crucial role in regulating the activity of several transcription factors, including STAT1, SMADs, and β-catenin. Dysregulation of CDK8 activity has been linked to the aberrant gene expression profiles observed in numerous malignancies. Therefore, inhibitors of CDK8, such as this compound, are of significant interest for cancer drug discovery.
Data Presentation
The following tables summarize the key quantitative data for this compound and provide a template for presenting results from high-throughput screening assays.
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Value | Cell Line/Assay Conditions | Source |
| Biochemical IC50 (CDK8) | 8.25 nM | In vitro kinase assay | [1] |
| Cellular IC50 (pSTAT1) | 1.3 µM | SW620 cells, 8-hour treatment | [2] |
Table 2: High-Throughput Screening Assay Performance Metrics (Example)
| Assay Type | Parameter | Value | Description |
| Biochemical (LanthaScreen™) | Z'-factor | 0.74 | A measure of assay robustness and suitability for HTS. A value > 0.5 is considered excellent. |
| Signal-to-Background (S/B) | >10 | The ratio of the signal from the uninhibited control to the background signal. | |
| Cell-Based (Luciferase) | Z'-factor | >0.6 | A measure of assay robustness and suitability for HTS. |
| Signal-to-Noise (S/N) | >20 | The ratio of the mean signal to the standard deviation of the background. |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Biochemical HTS Assay: LanthaScreen™ Eu Kinase Binding Assay
This protocol is adapted from the LanthaScreen® Eu Kinase Binding Assay for CDK8/cyclin C and is suitable for high-throughput screening of inhibitors.
Materials:
-
CDK8/cyclin C, active enzyme
-
LanthaScreen™ Eu-anti-GST Antibody
-
Kinase Tracer 236
-
1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound (or other test compounds)
-
Staurosporine (positive control inhibitor)
-
DMSO
-
Low-volume 384-well plates (white or black)
Procedure:
-
Compound Preparation:
-
Prepare a 10-point, 4-fold serial dilution of this compound and other test compounds in DMSO, starting at a high concentration (e.g., 1 mM).
-
Prepare a positive control inhibitor (e.g., staurosporine) in the same manner.
-
Prepare a DMSO-only control (negative control).
-
-
Reagent Preparation (prepare at 3X final concentration):
-
3X Kinase/Antibody Mixture: Dilute CDK8/cyclin C and LanthaScreen™ Eu-anti-GST Antibody in 1X Kinase Buffer A. The final concentration of the kinase will need to be optimized, but a starting point of 15 nM kinase and 6 nM antibody is recommended.
-
3X Tracer Solution: Dilute Kinase Tracer 236 in 1X Kinase Buffer A to a final concentration of 30 nM.
-
-
Assay Protocol:
-
Add 5 µL of the serially diluted compounds or controls to the wells of a 384-well plate.
-
Add 5 µL of the 3X Kinase/Antibody mixture to all wells.
-
Add 5 µL of the 3X Tracer solution to all wells.
-
The final volume in each well will be 15 µL.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Set the excitation wavelength to 340 nm and measure emission at 615 nm (Eu donor) and 665 nm (Alexa Fluor® 647 acceptor).
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm) for each well.
-
Normalize the data to the positive (staurosporine) and negative (DMSO) controls.
-
Plot the normalized data against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Z'-factor for the assay plate to assess its quality and suitability for HTS.
-
Cell-Based HTS Assay: Phospho-STAT1 (pSTAT1) AlphaLISA Assay
This protocol describes a homogeneous (no-wash) cell-based assay to measure the inhibition of STAT1 phosphorylation, a downstream target of CDK8.
Materials:
-
SW620 or other suitable human cancer cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (or other test compounds)
-
Interferon-gamma (IFNγ) as a stimulant
-
AlphaLISA® Lysis Buffer
-
AlphaLISA® Acceptor beads coated with an antibody against total STAT1
-
AlphaLISA® Donor beads conjugated to an antibody recognizing phospho-STAT1 (Ser727)
-
384-well white clear-bottom tissue culture plates
-
AlphaScreen-capable plate reader
Procedure:
-
Cell Seeding:
-
Seed SW620 cells in 384-well plates at a density of 5,000-10,000 cells per well in 20 µL of culture medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and other test compounds in culture medium.
-
Add 5 µL of the compound dilutions to the cells.
-
Incubate for 1-2 hours at 37°C.
-
-
Cell Stimulation:
-
Prepare a solution of IFNγ in culture medium. The optimal concentration should be determined empirically (e.g., 10-100 ng/mL).
-
Add 5 µL of the IFNγ solution to all wells except for the unstimulated control wells.
-
Incubate for 30-60 minutes at 37°C.
-
-
Cell Lysis:
-
Add 10 µL of 4X AlphaLISA® Lysis Buffer to each well.
-
Incubate for 10 minutes at room temperature on an orbital shaker.
-
-
Detection:
-
Prepare a mixture of AlphaLISA® Acceptor and Donor beads in AlphaLISA® buffer according to the manufacturer's protocol.
-
Add 10 µL of the bead mixture to each well.
-
Incubate the plate in the dark at room temperature for 60-90 minutes.
-
-
Data Acquisition:
-
Read the plate on an AlphaScreen-capable plate reader with excitation at 680 nm and emission detection at 520-620 nm.
-
-
Data Analysis:
-
Normalize the data to the stimulated (positive control) and unstimulated (negative control) wells.
-
Plot the normalized data against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to determine the cellular IC50 value.
-
Calculate the Z'-factor for the assay.
-
Cell-Based HTS Assay: NF-κB Luciferase Reporter Assay
This protocol is designed to measure the effect of CDK8 inhibitors on NF-κB-mediated transcription, a pathway modulated by CDK8.
Materials:
-
HEK293 cells stably expressing an NF-κB-driven luciferase reporter gene
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (or other test compounds)
-
Tumor Necrosis Factor-alpha (TNFα) as a stimulant
-
Luciferase assay reagent (e.g., Bright-Glo™ or ONE-Glo™)
-
384-well white solid-bottom tissue culture plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed the HEK293-NF-κB-luciferase reporter cell line in 384-well plates at a density of 10,000-20,000 cells per well in 30 µL of culture medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and other test compounds in culture medium.
-
Add 5 µL of the compound dilutions to the cells.
-
Incubate for 1 hour at 37°C.
-
-
Cell Stimulation:
-
Prepare a solution of TNFα in culture medium. The optimal concentration should be determined empirically (e.g., 10 ng/mL).
-
Add 5 µL of the TNFα solution to all wells except for the unstimulated control wells.
-
Incubate for 6-8 hours at 37°C.
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 25 µL of the luciferase assay reagent to each well.
-
Incubate for 5-10 minutes at room temperature to ensure complete cell lysis and signal stabilization.
-
-
Data Acquisition:
-
Read the luminescence signal on a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data to the stimulated (positive control) and unstimulated (negative control) wells.
-
Plot the normalized luminescence units against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Z'-factor for the assay.
-
Conclusion
This compound serves as a powerful research tool for investigating the biological roles of CDK8 and for the discovery of novel cancer therapeutics. The provided protocols for biochemical and cell-based high-throughput screening assays offer robust and reliable methods for identifying and characterizing CDK8 inhibitors. Proper assay development, optimization, and validation, including the assessment of parameters like the Z'-factor, are crucial for the success of any HTS campaign.
References
Application Notes and Protocols for Studying Transcription Factor Activity Using Cdk8-IN-10 (Exemplified by Senexin B)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclin-dependent kinase 8 (CDK8) is a key transcriptional regulator that functions as part of the Mediator complex.[1][2] It plays a critical role in integrating and transducing signals from various signaling pathways to the core transcriptional machinery, thereby modulating the activity of numerous transcription factors.[1][2] CDK8 can act as both a co-activator and a co-repressor of transcription, influencing a wide range of cellular processes, including development, proliferation, and differentiation. Dysregulation of CDK8 activity has been implicated in several diseases, most notably cancer.
This document provides detailed application notes and protocols for utilizing CDK8 inhibitors to study the activity of transcription factors. As "Cdk8-IN-10" is not a widely recognized public compound name, we will use the well-characterized and selective CDK8/CDK19 inhibitor, Senexin B , as a primary example. These protocols are designed to assist researchers in investigating the role of CDK8 in modulating the function of specific transcription factors and their downstream target genes.
Mechanism of Action of CDK8 and its Inhibition
CDK8, along with its close paralog CDK19, and their binding partner Cyclin C, form the CDK module of the Mediator complex. This module can reversibly associate with the larger Mediator complex to regulate transcription. CDK8 exerts its regulatory effects by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II, as well as various transcription factors, including members of the STAT, SMAD, and NF-κB families, and β-catenin.[1][3] This phosphorylation can alter the stability, localization, and transcriptional activity of these factors.
CDK8 inhibitors, such as Senexin B, are small molecules that typically bind to the ATP-binding pocket of CDK8 and CDK19, thereby preventing the phosphorylation of their substrates.[4] By inhibiting the kinase activity of CDK8/19, researchers can elucidate the specific transcription factors and signaling pathways that are regulated by these kinases.
Data Presentation: Quantitative Data for Senexin B
The following table summarizes the available quantitative data for the CDK8/19 inhibitor Senexin B.
| Parameter | Value | Target(s) | Assay Type | Reference |
| Binding Affinity (Kd) | 140 nM | CDK8 | Kinase Binding Assay | [4][5][6] |
| 80 nM | CDK19 | Kinase Binding Assay | [4][5][6] | |
| IC50 (NF-κB Reporter Assay) | Low micromolar | CDK8/19 | Cell-based reporter assay | [7] |
| Effect on PSA expression (IC50) | Correlated with CDK8/19 inhibition | CDK8/19 | ELISA | [7] |
Note: IC50 values can vary depending on the cell line, substrate concentration, and specific assay conditions. It is recommended to perform dose-response experiments to determine the optimal concentration for your specific experimental setup.
Mandatory Visualizations
References
- 1. senexbio.com [senexbio.com]
- 2. A Comprehensive Guide to RT-qPCR Experimental Protocol ... [sbsgenetech.com]
- 3. A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Senexin B | CDK | TargetMol [targetmol.com]
- 7. biorxiv.org [biorxiv.org]
Application Notes: Western Blot Analysis of Cdk8 Inhibition in Treated Cells
Introduction
Cyclin-dependent kinase 8 (Cdk8) is a transcription-regulating kinase that, along with its paralog Cdk19, is a component of the Mediator complex.[1] This complex serves as a crucial bridge between gene-specific transcription factors and the core RNA polymerase II machinery.[1] Cdk8 can act as both a positive and negative regulator of transcription by phosphorylating various substrates, including transcription factors and components of the polymerase complex. Dysregulation of Cdk8 activity has been implicated in various diseases, including cancer, making it a compelling target for therapeutic development. Cdk8-IN-10 is a representative small molecule inhibitor designed to block the kinase activity of Cdk8, thereby modulating downstream signaling pathways.
Principle of the Protocol
This protocol outlines a Western blot procedure to detect and quantify the inhibition of Cdk8 activity in cultured cells following treatment with this compound. The primary pharmacodynamic biomarker for Cdk8 kinase activity is the phosphorylation status of Signal Transducer and Activator of Transcription 1 (STAT1) at the serine 727 residue (p-STAT1 Ser727).[1][2][3] Cdk8 directly phosphorylates STAT1 at this site, a step necessary for the full transcriptional activation of a subset of interferon-gamma (IFN-γ) responsive genes.[2][4] Treatment with a Cdk8 inhibitor is expected to cause a dose-dependent decrease in the level of p-STAT1 (Ser727) without affecting the total STAT1 protein levels.[1] This protocol provides a robust method for researchers to confirm the on-target activity of Cdk8 inhibitors in a cellular context.
Cdk8 Signaling Pathway and Inhibition
The diagram below illustrates the role of the Cdk8-Cyclin C complex in phosphorylating STAT1 and how this process is blocked by a Cdk8 inhibitor.
Detailed Experimental Protocol
This protocol is optimized for analyzing protein expression in adherent cell lines (e.g., SW620 colon cancer cells) treated with this compound.
I. Materials and Reagents
-
Cell Line: SW620 or other relevant cancer cell line
-
Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
This compound: Stock solution in DMSO (e.g., 10 mM)
-
Control: Vehicle (DMSO)
-
Buffers and Solutions:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.[5]
-
Protease Inhibitor Cocktail (100X)
-
Phosphatase Inhibitor Cocktail (100X)
-
BCA Protein Assay Kit
-
4X Laemmli Sample Buffer with 10% β-mercaptoethanol
-
Tris-Glycine-SDS Running Buffer (10X)
-
Transfer Buffer (e.g., Towbin's buffer)
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST
-
-
Antibodies:
-
Primary Antibody: Rabbit anti-p-STAT1 (Ser727), Rabbit anti-STAT1 (total), Rabbit anti-Cdk8, Mouse anti-β-actin or anti-GAPDH (loading control)
-
Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG, HRP-conjugated Goat anti-Mouse IgG
-
-
Equipment:
-
Cell culture incubator, 6-well plates
-
SDS-PAGE electrophoresis system
-
Western blot transfer system (wet or semi-dry)
-
PVDF or nitrocellulose membranes
-
Chemiluminescence detection system and reagents
-
II. Experimental Procedure
Step 1: Cell Culture and Treatment
-
Seed cells in 6-well plates at a density of approximately 900,000 cells per well in 2 mL of medium.[1] Allow cells to adhere and grow for 24 hours.
-
Prepare serial dilutions of this compound in culture medium from the 10 mM DMSO stock. A typical final concentration range for Cdk8 inhibitors is 10 nM to 10 µM. Include a vehicle-only control (DMSO).
-
Replace the medium with the this compound or vehicle-containing medium.
-
Incubate the cells for a specified time (e.g., 6, 12, or 24 hours).
Step 2: Cell Lysis
-
Aspirate the medium and wash the cells twice with ice-cold PBS.[2]
-
Add 100-150 µL of ice-cold RIPA Lysis Buffer, freshly supplemented with protease and phosphatase inhibitors, to each well.[1][5]
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[2]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.[2]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[2]
-
Carefully transfer the supernatant (protein lysate) to a new, pre-chilled tube.
Step 3: Protein Quantification
-
Determine the total protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.[1]
-
Based on the concentrations, calculate the volume of each lysate needed to load an equal amount of protein (typically 20-40 µg) for each sample.
Step 4: SDS-PAGE and Western Blotting
-
Prepare samples by mixing the calculated volume of lysate with 4X Laemmli sample buffer to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
Load equal amounts of protein into the wells of an 8-10% SDS-PAGE gel. Include a molecular weight marker.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-STAT1 Ser727, diluted 1:1000 in 5% BSA in TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted 1:5000 in 5% milk in TBST) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
Step 5: Detection and Analysis
-
Apply the chemiluminescent substrate according to the manufacturer's protocol.
-
Capture the signal using an imaging system.
-
To confirm equal loading and to normalize the data, strip the membrane and re-probe for total STAT1 and a loading control like β-actin.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the p-STAT1 signal to the total STAT1 signal for each sample.
Western Blot Workflow Diagram
Data Presentation: Expected Results
The results should demonstrate a concentration-dependent decrease in STAT1 phosphorylation at Ser727 upon treatment with this compound. The data can be summarized as follows.
| Treatment Group | Concentration (µM) | Target Protein | Normalized Intensity (p-STAT1 / Total STAT1) | Fold Change (vs. Vehicle) |
| Vehicle Control | 0 (DMSO) | p-STAT1 (Ser727) | 1.00 | 1.0 |
| This compound | 0.1 | p-STAT1 (Ser727) | 0.65 | 0.65 |
| This compound | 1.0 | p-STAT1 (Ser727) | 0.20 | 0.20 |
| This compound | 10.0 | p-STAT1 (Ser727) | 0.05 | 0.05 |
| Vehicle Control | 0 (DMSO) | Total STAT1 | 1.00 | 1.0 |
| This compound | 10.0 | Total STAT1 | 0.98 | 0.98 |
Note: The values presented in this table are representative and intended for illustrative purposes. Actual results may vary depending on the cell line, inhibitor potency, and experimental conditions.
References
- 1. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK8 Kinase Phosphorylates Transcription Factor STAT1 to Selectively Regulate the Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK8 as the STAT1 serine 727 kinase? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Cyclin-Dependent Kinase 8 (CDK8) Inhibitor DCA Promotes a Tolerogenic Chemical Immunophenotype in CD4+ T Cells via a Novel CDK8-GATA3-FOXP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cdk8-IN-10 in Combination with Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cdk8-IN-10 is a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8), a key transcriptional regulator implicated in the pathogenesis of various cancers. As a component of the Mediator complex, CDK8 influences the expression of genes involved in critical cellular processes, including proliferation, survival, and differentiation. The therapeutic strategy of combining this compound with other kinase inhibitors is gaining traction as a means to enhance anti-cancer efficacy, overcome resistance mechanisms, and achieve synergistic therapeutic outcomes. These application notes provide a comprehensive overview of promising combination strategies for this compound and detailed protocols for their preclinical evaluation. While specific quantitative data for this compound in combination therapies is still emerging, the data presented for other selective CDK8 inhibitors serve as a strong rationale and guide for research with this compound.
I. Combination Strategies and Supporting Data
Combination with MEK Inhibitors in RAS-Mutant Cancers
Rationale: The RAS/MAPK signaling pathway is frequently hyperactivated in cancer, making MEK inhibitors a valuable therapeutic class. However, tumors often develop resistance through transcriptional adaptation, a process involving the upregulation of pro-survival genes. CDK8 plays a crucial role in this adaptive response. The combination of a CDK8 inhibitor with a MEK inhibitor can abrogate this transcriptional reprogramming, leading to a more profound and sustained anti-tumor effect.[1][2][3]
Data Summary: Studies with the selective CDK8 inhibitor BI-1347 in combination with the MEK inhibitor trametinib or selumetinib in RAS-mutant neuroblastoma models have demonstrated significant synergy.
| Parameter | Cell Line / Model | Combination Effect |
| Cell Viability | SK-N-AS, KP-N-S19s | Increased sensitivity to trametinib, evidenced by a leftward shift in the dose-response curve.[2] |
| Cell Cycle | SK-N-AS, KP-N-S19s | Enhanced G0/G1 cell cycle arrest compared to trametinib alone.[2] |
| In Vivo Tumor Growth | SK-N-AS Xenograft | Combination of BI-1347 and selumetinib resulted in more durable tumor growth inhibition and improved overall survival compared to either agent alone.[1] |
Combination with Estrogen Receptor (ER) Antagonists in ER+ Breast Cancer
Rationale: In ER-positive breast cancer, CDK8 functions as a downstream effector of estrogen receptor signaling, promoting the transcription of estrogen-responsive genes that drive tumor growth. Combining a CDK8 inhibitor with a selective ER down-regulator (SERD) like fulvestrant offers a dual blockade of this critical oncogenic pathway, potentially leading to synergistic anti-tumor activity and overcoming endocrine resistance.[2][4]
Data Summary: The combination of the CDK8/19 inhibitors Senexin A and Senexin B with fulvestrant has been evaluated in ER-positive breast cancer cell lines, with synergy quantified using the Combination Index (CI) from the Chou-Talalay method. A CI value < 1 indicates synergy.
| Cell Line | Combination | Combination Index (CI) |
| MCF7 | Senexin A + Fulvestrant | 0.49 ± 0.11[2] |
| MCF7 | Senexin B + Fulvestrant | 0.51 ± 0.12[2] |
| T47D-ER/Luc | Senexin A + Fulvestrant | 0.63 ± 0.15[2] |
| T47D-ER/Luc | Senexin B + Fulvestrant | 0.57 ± 0.09[2] |
| BT474 | Senexin A + Fulvestrant | 0.28 ± 0.09[2] |
| BT474 | Senexin B + Fulvestrant | 0.16 ± 0.08[2] |
Combination with Glycolysis Inhibitors
Rationale: Many cancer cells rely on aerobic glycolysis (the Warburg effect) for energy production. CDK8 has been identified as a regulator of genes involved in glycolysis. Thus, combining a CDK8 inhibitor with an inhibitor of glycolysis, such as 2-deoxy-D-glucose (2-DG), may represent a novel therapeutic strategy to target cancer cell metabolism.[4] Further research is needed to quantify the synergistic potential of this combination.
II. Experimental Protocols
Cell Viability Assay
Objective: To determine the effect of this compound in combination with another kinase inhibitor on the proliferation of cancer cells.
Method: Cell Counting Kit-8 (CCK-8) or MTT assay.
Procedure:
-
Seed cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the partner kinase inhibitor in culture medium.
-
Treat cells with single agents or in combination at various concentrations. Include a vehicle-only control.
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot Analysis of Signaling Pathways
Objective: To investigate the molecular mechanism of synergy by assessing the phosphorylation status of key proteins in relevant signaling pathways.
Procedure:
-
Plate cells and treat with this compound, the partner kinase inhibitor, or the combination for a specified time (e.g., 24 hours).
-
Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., p-STAT1 (Ser727), STAT1, p-ERK, ERK, p-AKT, AKT) overnight at 4°C. A housekeeping protein like GAPDH should be used as a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Synergy Analysis
Objective: To quantitatively determine the nature of the interaction between this compound and a partner kinase inhibitor.
Method: The Chou-Talalay Combination Index (CI) method is a widely accepted approach.[5][6]
Procedure:
-
Perform cell viability assays with a matrix of concentrations for both drugs.
-
Use software such as CompuSyn or the SynergyFinder web application to calculate CI values.[7][8][9][10][11]
-
Interpret the results as follows:
-
CI < 1: Synergistic interaction
-
CI = 1: Additive interaction
-
CI > 1: Antagonistic interaction
-
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of the combination therapy in a preclinical animal model.
Procedure:
-
Implant human cancer cells subcutaneously into the flank of immunocompromised mice.
-
Monitor tumor growth with caliper measurements.
-
When tumors reach a specified volume, randomize the mice into four treatment groups: Vehicle, this compound alone, partner kinase inhibitor alone, and the combination of both.
-
Administer the treatments according to a predetermined schedule and route of administration.
-
Monitor tumor volume and animal body weight regularly.
-
At the end of the study, excise the tumors for pharmacodynamic analysis (e.g., Western blotting or immunohistochemistry).
-
Analyze the tumor growth data to assess the efficacy of the combination treatment compared to single agents.
III. Visualizations
Caption: Combined inhibition of CDK8 and MEK.
Caption: Preclinical evaluation workflow.
Caption: CDK8 in TGF-β signaling.
References
- 1. Transcriptional Antagonism by CDK8 Inhibition Improves Therapeutic Efficacy of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of CDK8 mediator kinase suppresses estrogen dependent transcription and the growth of estrogen receptor positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transcriptional Antagonism by CDK8 Inhibition Improves Therapeutic Efficacy of MEK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CDK8-Novel Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SynergyFinder: a web application for analyzing drug combination dose–response matrix data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SynergyFinder Plus: Toward Better Interpretation and Annotation of Drug Combination Screening Datasets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. SynergyFinder - Documentation [synergyfinder.aittokallio.group]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Cdk8-IN-10 solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cdk8-IN-10. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8).[1] Its primary mechanism of action is to block the kinase activity of CDK8, a key component of the Mediator complex involved in transcriptional regulation. By inhibiting CDK8, this compound can modulate the expression of genes regulated by various signaling pathways, including those involved in cancer progression.
Q2: What are the key signaling pathways regulated by CDK8?
CDK8 is a crucial regulator of several signaling pathways implicated in cell proliferation, differentiation, and immune responses. Key pathways influenced by CDK8 activity include the Wnt/β-catenin pathway, the TGF-β/SMAD pathway, the JAK/STAT pathway (specifically STAT1 phosphorylation), and pathways involving the transcription factor c-Jun.[2][3]
Q3: What are the recommended solvents for dissolving this compound?
Based on data for structurally similar CDK8 inhibitors, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. For some applications, ethanol may also be a suitable solvent, though solubility might be lower than in DMSO.
Q4: How should this compound be stored?
For long-term stability, this compound powder should be stored at -20°C. Stock solutions in DMSO can be stored at -80°C for up to 6 months and at -20°C for shorter periods (e.g., up to 1 month). To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Solubility and Stock Solution Preparation
| Solvent | Estimated Max. Concentration (mg/mL) | Estimated Max. Concentration (mM) |
| DMSO | ≥ 25 mg/mL | ≥ 47.5 mM |
| Ethanol | Lower than DMSO | Lower than DMSO |
Stock Solution Preparation Table (for a Molecular Weight of 525.87 g/mol )
| Desired Stock Concentration | Volume of DMSO to add to 1 mg of this compound | Volume of DMSO to add to 5 mg of this compound |
| 10 mM | 190.16 µL | 950.8 µL |
| 20 mM | 95.08 µL | 475.4 µL |
| 50 mM | 38.03 µL | 190.16 µL |
Troubleshooting Guide
Issue 1: this compound precipitates in my cell culture medium.
-
Question: I diluted my this compound DMSO stock solution into my aqueous cell culture medium, and it immediately formed a precipitate. What can I do?
-
Answer: This is a common issue with hydrophobic small molecules. Here are several troubleshooting steps:
-
Decrease the final concentration: The final concentration of this compound in your medium may be exceeding its aqueous solubility. Try using a lower final concentration.
-
Increase the serum concentration: If your cell culture medium contains fetal bovine serum (FBS) or other serum, increasing the percentage of serum can sometimes help to keep hydrophobic compounds in solution.
-
Use a solubilizing agent: For in vivo studies, co-solvents like PEG300 and Tween-80 are often used. For cell-based assays, a small amount of a non-toxic detergent like Pluronic F-68 can be cautiously tested for its effect on compound solubility and cell viability.
-
Prepare fresh dilutions: Do not store diluted this compound in aqueous buffers or media for extended periods. Prepare fresh dilutions for each experiment.
-
Vortex during dilution: When preparing the final dilution, vortex the aqueous medium while slowly adding the DMSO stock solution to facilitate rapid mixing and reduce the chance of precipitation.
-
Issue 2: I am not observing the expected biological effect of this compound.
-
Question: I am treating my cells with this compound, but I don't see any changes in the downstream targets I'm measuring. What could be the problem?
-
Answer: Several factors could contribute to a lack of observable effect:
-
Compound inactivity: Ensure that your this compound has been stored correctly and has not degraded. If possible, test its activity in a cell-free kinase assay.
-
Insufficient concentration or treatment time: The concentration of this compound may be too low, or the treatment duration may be too short to elicit a measurable biological response. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell type and endpoint.
-
Cell line resistance: Some cell lines may be less sensitive to CDK8 inhibition due to compensatory signaling pathways or other intrinsic factors.
-
Assay sensitivity: The assay you are using to measure the downstream effect may not be sensitive enough to detect subtle changes.
-
Incorrect downstream target: Confirm that the downstream target you are measuring is indeed regulated by CDK8 in your experimental system. For example, this compound has been shown to reduce the phosphorylation of STAT1 in SW620 cells.[4]
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of this compound powder to warm to room temperature before opening.
-
Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution for at least 30 seconds to ensure the compound is fully dissolved. Gentle warming (e.g., in a 37°C water bath) can be used if necessary to aid dissolution.
-
Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: General Protocol for Cell-Based Assays
-
Culture your cells of interest to the desired confluency in the appropriate cell culture medium.
-
Prepare a fresh serial dilution of your this compound DMSO stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic to the cells (typically ≤ 0.5%).
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the cells for the desired treatment duration.
-
After incubation, proceed with your downstream analysis, such as Western blotting for phosphorylated STAT1, a reporter gene assay for Wnt signaling, or a cell viability assay.
Visualizations
Caption: Simplified CDK8 signaling pathways.
Caption: Troubleshooting workflow for this compound.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. Small-molecule studies identify CDK8 as a regulator of IL-10 in myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.biomol.com [resources.biomol.com]
- 4. A uniform procedure for the purification of CDK7/CycH/MAT1, CDK8/CycC and CDK9/CycT1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cdk8-IN-10 Concentration for Cell Viability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of Cdk8-IN-10 for cell viability experiments.
Troubleshooting Guide
This guide addresses common issues encountered when determining the optimal this compound concentration for cell viability assays.
| Problem | Possible Cause | Recommended Solution |
| High Cell Death at Low Concentrations | Cell line is highly sensitive to Cdk8/19 inhibition. | Start with a much lower concentration range (e.g., picomolar to low nanomolar) and perform a wider dose-response curve. |
| Off-target effects of this compound. | Review literature for known off-target effects. If possible, validate findings with a structurally different Cdk8/19 inhibitor or using genetic approaches like siRNA/shRNA knockdown of CDK8/19. | |
| Solvent (e.g., DMSO) toxicity. | Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level for your specific cell line (typically ≤ 0.1%). Run a solvent-only control. | |
| No Effect on Cell Viability at High Concentrations | Cell line is resistant to Cdk8/19 inhibition. | Confirm CDK8 and CDK19 expression in your cell line. Consider exploring alternative inhibitors or combination therapies. Some tumor types may be less dependent on CDK8/19 signaling.[1] |
| Incorrect concentration of this compound. | Verify the initial stock concentration and the dilution series calculations. Ensure proper dissolution of the compound. | |
| Insufficient incubation time. | Extend the incubation period (e.g., 48, 72, or 96 hours) to allow for the compound to elicit a biological response. | |
| Inconsistent Results Between Experiments | Variability in cell seeding density. | Ensure a consistent number of viable cells are seeded in each well. Use a cell counter for accuracy. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. | |
| Passage number of cells. | Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture. | |
| Precipitation of this compound in Culture Media | Poor solubility of the compound at the tested concentration. | Check the solubility information for this compound. Prepare fresh dilutions for each experiment. Sonication may aid in dissolution.[2] |
Frequently Asked Questions (FAQs)
1. What is the recommended starting concentration range for this compound in a cell viability assay?
For initial screening, a broad concentration range is recommended, typically from low nanomolar (nM) to low micromolar (µM). Based on published data for similar potent CDK8/19 inhibitors, a starting range of 1 nM to 10 µM in a semi-log dilution series is a reasonable starting point.[1][3]
2. How long should I incubate my cells with this compound?
The optimal incubation time can vary between cell lines. A common starting point is 72 hours. However, it is advisable to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the most appropriate endpoint for your specific cell model.
3. What is the mechanism of action of this compound?
This compound is a potent and selective dual inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19). These kinases are components of the Mediator complex and play a crucial role in regulating gene transcription.[4] By inhibiting CDK8 and CDK19, this compound can modulate the expression of genes involved in various signaling pathways, such as Wnt, Notch, and STAT, which can impact cell proliferation and survival.[5][6][7]
4. How should I prepare my stock solution of this compound?
This compound is typically soluble in dimethyl sulfoxide (DMSO).[2] Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For experiments, dilute the stock solution in cell culture medium to the desired final concentrations.
5. How do I interpret the dose-response curve and determine the IC50/GI50?
The dose-response curve plots cell viability against the logarithm of the this compound concentration. This will typically result in a sigmoidal curve. The IC50 (Inhibitory Concentration 50%) or GI50 (Growth Inhibition 50%) is the concentration of the inhibitor that results in a 50% reduction in cell viability or growth, respectively. This value can be calculated using non-linear regression analysis with a four-parameter logistic model.
Experimental Protocols
Cell Viability Assay using CCK-8
This protocol outlines a typical procedure for determining the effect of this compound on cell viability using a Cell Counting Kit-8 (CCK-8) assay.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration) and untreated controls.
-
Incubate the plate for the desired period (e.g., 72 hours) at 37°C and 5% CO2.
-
-
CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for your cell line.
-
-
Data Acquisition:
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50/GI50 value.
-
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Simplified Cdk8 signaling pathway and the effect of this compound.
References
- 1. JCI - CDK8 and CDK19 regulate intestinal differentiation and homeostasis via the chromatin remodeling complex SWI/SNF [jci.org]
- 2. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin-dependent kinase 8 - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Molecular and in vivo Functions of the CDK8 and CDK19 Kinase Modules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]
Interpreting unexpected results with Cdk8-IN-10
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Cdk8-IN-10. The information is tailored for researchers, scientists, and drug development professionals to help interpret unexpected experimental results.
Troubleshooting Guide
Unexpected results can arise from various factors, including off-target effects, experimental conditions, or the specific cellular context. This guide addresses common issues, potential causes, and suggested solutions.
Table 1: Troubleshooting Unexpected Results with this compound
| Observed Result | Potential Cause | Recommended Action |
| 1. Weaker than expected inhibition of downstream target (e.g., p-STAT1). | A. Suboptimal inhibitor concentration: The cellular IC50 for this compound on STAT1 phosphorylation is significantly higher (1.3 µM) than its biochemical IC50 (8.25 nM)[1]. | Perform a dose-response experiment to determine the optimal concentration for your cell line and experimental conditions. |
| B. High ATP concentration in vitro: If using an in vitro kinase assay, high concentrations of ATP can compete with ATP-competitive inhibitors like this compound, leading to reduced apparent potency. | Determine the Km of ATP for CDK8 in your assay system and use an ATP concentration at or near the Km. | |
| C. Incorrect kinase isoform: You may be using a kinase isoform that is less sensitive to the inhibitor[2]. | Ensure you are using the therapeutically relevant isoform of CDK8 for your experiments. | |
| 2. Unexpected changes in cell viability or phenotype. | A. Off-target effects: Many CDK8 inhibitors also inhibit its close homolog, CDK19.[3][4] CDK8 and CDK19 can have both redundant and distinct functions.[4][5][6] | - Consider that the observed phenotype may be due to inhibition of CDK19 or other kinases.- Perform a kinase panel screening to determine the selectivity profile of this compound in your system.- Use a structurally different CDK8/19 inhibitor to see if the phenotype is reproducible.[7] |
| B. Context-dependent function of CDK8: CDK8 can act as both an oncogene and a tumor suppressor depending on the cellular context and the specific signaling pathway (e.g., Wnt/β-catenin vs. Notch).[1] | Characterize the dominant signaling pathways in your cell model to understand the expected role of CDK8. | |
| 3. Inconsistent results between in vitro and cellular assays. | A. Cell permeability and metabolism: this compound may have poor cell permeability or be rapidly metabolized in your specific cell line. | Use a cell-based target engagement assay to confirm that the inhibitor is reaching its intracellular target. |
| B. Presence of serum: Components in cell culture serum can bind to the inhibitor, reducing its effective concentration. | Perform experiments in serum-free or low-serum conditions, if possible, for a defined period. | |
| 4. No effect on Wnt/β-catenin signaling in a colon cancer cell line. | A. Cell line-specific signaling: While CDK8 is often implicated in Wnt signaling in colorectal cancer, not all cell lines may be dependent on CDK8 for this pathway's activity.[8] | Confirm that your cell line has a functional Wnt/β-catenin pathway and that CDK8 is expressed and active.- Test other β-catenin target genes, as CDK8 may modulate a specific subset.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective small-molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) with a reported in vitro IC50 of 8.25 nM.[1] It functions by competing with ATP for the kinase's active site. In a cellular context, it has been shown to reduce the phosphorylation of the CDK8 substrate STAT1 with an IC50 of 1.3 µM in SW620 cells.[1]
Q2: Does this compound also inhibit CDK19?
Q3: What are the known downstream signaling pathways affected by CDK8 inhibition?
A3: CDK8 is a component of the Mediator complex and regulates transcription. Its inhibition can affect several signaling pathways, including:
-
STAT signaling: CDK8 can phosphorylate STAT1 at Ser727, and inhibition of CDK8 can reduce this phosphorylation.[1]
-
Wnt/β-catenin signaling: In certain contexts, particularly in colorectal cancer, CDK8 can act as an oncogene by promoting β-catenin-driven transcription.[8]
-
Notch signaling: CDK8 can phosphorylate the Notch intracellular domain, marking it for degradation. Inhibition of CDK8 may therefore lead to increased Notch signaling.
-
TGF-β signaling: CDK8 can phosphorylate SMAD proteins, which are key mediators of the TGF-β signaling pathway.[7]
Q4: Why is my in vitro IC50 so different from my cellular EC50?
A4: Discrepancies between in vitro and cellular potency are common for kinase inhibitors. Several factors can contribute to this:
-
Cellular ATP Concentration: The concentration of ATP in cells is much higher than what is typically used in in vitro kinase assays, leading to greater competition for the inhibitor.
-
Cell Permeability: The compound may not efficiently cross the cell membrane.
-
Efflux Pumps: The compound may be actively transported out of the cell by efflux pumps.
-
Protein Binding: The compound can bind to other proteins in the cell or in the culture medium, reducing its free concentration.
-
Compound Metabolism: The compound may be metabolized by the cells into less active or inactive forms.
Q5: What are some recommended control experiments when using this compound?
A5: To ensure the validity of your results, the following controls are recommended:
-
Vehicle Control: Use a vehicle control (e.g., DMSO) at the same concentration as your this compound treatment.
-
Dose-Response: Perform a dose-response curve to ensure you are working within an appropriate concentration range.
-
Target Engagement: Confirm that this compound is engaging its target in your cells by measuring the phosphorylation of a known substrate like STAT1.
-
Use a Second Inhibitor: Use a structurally unrelated CDK8/19 inhibitor to confirm that the observed phenotype is on-target.
-
Genetic Controls: If possible, use siRNA or CRISPR to knock down CDK8 and/or CDK19 to see if this phenocopies the effect of the inhibitor.
Key Experimental Protocols
Protocol 1: Western Blot for Phospho-STAT1 (Ser727)
-
Cell Lysis:
-
Plate and treat cells with this compound or vehicle for the desired time.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, incubate on ice for 30 minutes, and then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-STAT1 (Ser727) and total STAT1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities and normalize the phospho-STAT1 signal to total STAT1.
-
Protocol 2: In Vitro Kinase Assay
-
Reaction Setup:
-
Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20).
-
In a 96-well plate, add recombinant CDK8/Cyclin C enzyme, the substrate (e.g., a STAT1-derived peptide), and a serial dilution of this compound.
-
Pre-incubate for 10-15 minutes at room temperature.
-
-
Initiate Reaction:
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be at or near the Km for CDK8.
-
-
Incubation:
-
Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
-
Stop Reaction and Detection:
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect kinase activity. A common method is to use an ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.
-
-
Data Analysis:
-
Plot the kinase activity against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 3: Cell Viability (MTT) Assay
-
Cell Plating:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Treatment:
-
Treat cells with a serial dilution of this compound or vehicle and incubate for the desired duration (e.g., 72 hours).
-
-
MTT Addition:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-treated control and plot cell viability against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Visualizations
Caption: Overview of major signaling pathways regulated by CDK8.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. CDK8 and CDK19: positive regulators of signal-induced transcription and negative regulators of Mediator complex proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK8 & CDK19 – Twin enzymes with non-twin roles in defense against viruses - Max Perutz Labs [maxperutzlabs.ac.at]
- 6. embopress.org [embopress.org]
- 7. Frontiers | Inhibition of Cdk8/Cdk19 Activity Promotes Treg Cell Differentiation and Suppresses Autoimmune Diseases [frontiersin.org]
- 8. CDK8 is a colorectal cancer oncogene that regulates β-catenin activity - PMC [pmc.ncbi.nlm.nih.gov]
Cdk8-IN-10 degradation and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the degradation and storage of the selective CDK8 inhibitor, Cdk8-IN-10.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage of this compound is crucial to maintain its stability and activity. Recommendations for both solid and solvated forms are summarized below.
| Form | Storage Temperature | Shelf Life | Special Instructions |
| Solid Powder | -20°C | 3 years | Store in a dry, dark place. |
| 4°C | 2 years | For short-term storage. | |
| In Solvent | -80°C | 2 years | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
Q2: How should I reconstitute lyophilized this compound?
A2: this compound is readily soluble in dimethyl sulfoxide (DMSO). For a detailed protocol on reconstituting the compound, please refer to the "Experimental Protocols" section below.
Q3: What is the known stability of this compound in solution?
A3: While specific degradation kinetics for this compound are not publicly available, general guidelines for small molecule inhibitors suggest that stock solutions in DMSO are stable for up to 2 years when stored at -80°C and for 1 year when stored at -20°C. To ensure the integrity of the compound, it is highly recommended to aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. For aqueous working solutions, it is best practice to prepare them fresh for each experiment.
Q4: I am observing inconsistent results in my cell-based assays with this compound. What could be the issue?
A4: Inconsistent results can stem from several factors related to the handling and storage of this compound. Please refer to the "Troubleshooting Guide" below for common issues and their solutions.
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
This protocol outlines the steps to prepare a stock solution of this compound.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Before opening, centrifuge the vial of lyophilized this compound at low speed to ensure all the powder is at the bottom.
-
Based on the desired stock concentration and the amount of this compound, calculate the required volume of DMSO. For example, to prepare a 10 mM stock solution from 1 mg of this compound (Molecular Weight: 525.87 g/mol ), you would add 190.16 µL of DMSO.
-
Carefully add the calculated volume of anhydrous DMSO to the vial.
-
Cap the vial tightly and vortex gently until the powder is completely dissolved. If needed, sonication can be used to aid dissolution.
-
Aliquot the stock solution into single-use, sterile polypropylene tubes.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -80°C for long-term storage or -20°C for shorter-term storage.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced or no inhibitor activity | Improper storage leading to degradation. | Ensure the compound is stored at the correct temperature and protected from light. Use a fresh aliquot for your experiment. |
| Multiple freeze-thaw cycles of the stock solution. | Prepare single-use aliquots of the stock solution to avoid repeated temperature fluctuations. | |
| Incorrect concentration of the working solution. | Double-check all calculations and dilutions. Use calibrated pipettes for accurate measurements. | |
| Precipitation of the compound in cell culture media | Poor solubility in aqueous solutions. | The final concentration of DMSO in the cell culture media should typically be kept below 0.5% to maintain solubility and minimize solvent toxicity. Prepare intermediate dilutions in DMSO before adding to the aqueous media. |
| Inconsistent results between experiments | Degradation of the compound in working solutions. | Prepare fresh working solutions from a frozen stock aliquot for each experiment. Do not store diluted aqueous solutions. |
| Variability in experimental conditions. | Ensure all experimental parameters (cell density, incubation time, etc.) are consistent between experiments. |
Visualizations
Signaling Pathway of CDK8 Inhibition
CDK8 is a component of the Mediator complex, which regulates transcription by RNA polymerase II. CDK8 can phosphorylate various transcription factors, thereby influencing gene expression. This compound, as a selective inhibitor, blocks the kinase activity of CDK8, leading to downstream changes in gene transcription.
Caption: this compound inhibits the kinase activity of CDK8 within the Mediator complex.
Experimental Workflow for Cell-Based Assays
This diagram illustrates a typical workflow for utilizing this compound in a cell-based experiment to assess its effect on a specific cellular process.
Caption: A standard workflow for using this compound in cellular experiments.
Troubleshooting Logic Flow
This diagram provides a logical flow to troubleshoot common issues encountered during experiments with this compound.
Caption: A step-by-step guide for troubleshooting this compound experiments.
Troubleshooting Cdk8-IN-10 efficacy in different cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Cdk8-IN-10. The information is tailored for researchers, scientists, and drug development professionals to address potential issues encountered during experiments.
Troubleshooting Guides & FAQs
This section provides a question-and-answer format to directly address specific issues users might encounter.
Q1: I am not observing the expected decrease in cell viability after treating my cells with this compound. What are the possible reasons?
A1: Several factors could contribute to a lack of efficacy. Consider the following:
-
Cell Line Specificity: The anti-proliferative effect of CDK8 inhibitors can be highly cell-line dependent. Some studies indicate that certain hematologic cancer cell lines show greater sensitivity to CDK8/19 inhibition than many solid tumor cell lines.[1][2] It is crucial to test a range of concentrations and include both sensitive and resistant cell line controls if possible.
-
Compound Integrity and Activity: Ensure that this compound has been stored correctly and has not degraded. We recommend preparing fresh dilutions for each experiment from a recently prepared stock solution.
-
Experimental Conditions:
-
Assay Duration: The incubation time with the inhibitor may be insufficient to induce a measurable effect on cell viability. Consider extending the treatment duration (e.g., 48, 72, or 96 hours).
-
Serum Concentration: Components in the cell culture serum may bind to the inhibitor, reducing its effective concentration. Consider reducing the serum concentration if compatible with your cell line.
-
Cell Density: High cell densities can sometimes mask the anti-proliferative effects of a compound. Ensure you are seeding cells at an optimal density for your assay.
-
-
Target Expression: Confirm that the target cell lines express CDK8. Although CDK8 is broadly expressed, variations in expression levels could influence sensitivity.
Q2: How can I confirm that this compound is engaging its target, CDK8, in my cells?
A2: A key step in troubleshooting is to verify target engagement. A reliable method is to measure the phosphorylation status of a known downstream substrate of CDK8.
-
pSTAT1 (Ser727) as a Biomarker: CDK8 is known to phosphorylate STAT1 at serine 727.[2][3] A potent and selective CDK8 inhibitor should lead to a decrease in the level of pSTAT1 (Ser727). You can measure this by Western blotting. We recommend a time-course and dose-response experiment to observe the reduction in pSTAT1. Total STAT1 levels should remain unaffected.[2]
Q3: I see a decrease in pSTAT1, but no effect on cell viability. Why?
A3: This is a common and important observation.
-
Redundancy with CDK19: CDK8 has a close homolog, CDK19, with which it shares redundant functions.[4][5] Many CDK8 inhibitors also inhibit CDK19.[1] If this compound is highly selective for CDK8 and does not inhibit CDK19, the continued activity of CDK19 may compensate for the loss of CDK8 function, thus mitigating the effect on cell viability.
-
Primary Role of CDK8 in the Cell Line: In some cellular contexts, the primary role of CDK8 may not be directly linked to proliferation. CDK8 has complex roles in transcriptional regulation, and its inhibition might lead to other phenotypic changes that are not immediately apparent in a simple viability assay.[6][7]
-
"Off-the-shelf" vs. Acquired Dependencies: Some cell lines may not have a strong intrinsic dependency on CDK8 for survival under standard culture conditions.
Q4: What are some potential off-target effects I should be aware of?
A4: While specific off-target effects for this compound are not widely published, general considerations for kinase inhibitors apply. Kinase inhibitors can sometimes inhibit other kinases, especially those with similar ATP-binding pockets. If you observe unexpected phenotypes, consider performing a broad kinase panel screening to assess the selectivity of this compound.
Q5: My in vitro kinase assay shows potent inhibition, but the cell-based assay does not. What could be the issue?
A5: Discrepancies between biochemical and cellular assays are common.
-
Cell Permeability: The compound may have poor permeability across the cell membrane.
-
Efflux Pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.
-
Metabolism: The compound may be rapidly metabolized by the cells into an inactive form.
-
High Intracellular ATP: The high concentration of ATP within cells can outcompete ATP-competitive inhibitors, leading to a rightward shift in the IC50 value compared to a biochemical assay.
Quantitative Data
Due to the limited availability of public data for this compound, the following table summarizes the IC50 values for other selective CDK8 inhibitors in various cell lines to provide a general reference for expected potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| BI-1347 | OCI-Ly3 | Diffuse Large B-cell Lymphoma | < 1 | [1] |
| HBL-1 | Diffuse Large B-cell Lymphoma | < 1 | [1] | |
| MV-4-11B | Acute Myeloid Leukemia | < 1 | [1] | |
| KG1 | Acute Myeloid Leukemia | < 1 | [1] | |
| MM1R | Multiple Myeloma | < 1 | [1] | |
| CCT251921 | COLO205 | Colorectal Carcinoma | 0.035 | |
| LS174T | Colorectal Adenocarcinoma | 0.045 | ||
| SW620 | Colorectal Adenocarcinoma | 0.038 |
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density in 100 µL of complete growth medium. Incubate for 24 hours.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete growth medium. Also, prepare a vehicle control (e.g., 0.1% DMSO in medium).
-
Treatment: Add 100 µL of the 2X compound dilutions to the respective wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator.
-
Assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record luminescence using a plate reader.
-
-
Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for pSTAT1 (Ser727)
-
Cell Seeding and Treatment: Seed cells in a 6-well plate. Once they reach ~70-80% confluency, treat with this compound at various concentrations and for different time points. Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies for pSTAT1 (Ser727) and total STAT1 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometrically quantify the pSTAT1 band intensity and normalize it to the total STAT1 and loading control.
Visualizations
Caption: this compound inhibits CDK8, preventing phosphorylation of downstream targets like STAT1 and E2F1.
Caption: A logical workflow for troubleshooting the efficacy of this compound in cell-based assays.
References
- 1. Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. embopress.org [embopress.org]
- 5. Knockout of cyclin dependent kinases 8 and 19 leads to depletion of cyclin C and suppresses spermatogenesis and male fertility in mice [elifesciences.org]
- 6. Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dysregulation of CDK8 and Cyclin C in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
How to improve Cdk8-IN-10 bioavailability in vivo
Welcome to the technical support center for Cdk8-IN-1. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in utilizing Cdk8-IN-1 effectively in in vivo experiments.
Troubleshooting Guide: Optimizing In Vivo Performance of Cdk8-IN-1
While Cdk8-IN-1 is reported to have excellent oral bioavailability, suboptimal in vivo results can still occur. This guide addresses potential issues and provides solutions to improve experimental outcomes.
| Issue | Potential Cause | Recommended Solution |
| Lower than expected in vivo efficacy | 1. Suboptimal Formulation: The compound may not be fully dissolved or may precipitate upon administration. | - Ensure complete dissolution of Cdk8-IN-1 in the chosen vehicle. Sonication may be recommended for dissolution in DMSO[1]. - For oral administration, consider using a formulation that enhances solubility and stability in the gastrointestinal tract, such as a solution with co-solvents (e.g., 5% DMSO + 30% PEG300)[1]. - Visually inspect the formulation for any precipitation before administration. |
| 2. Incorrect Dosing or Administration: The dose may be too low, or the administration technique may be flawed. | - Refer to relevant literature for appropriate dosage ranges for CDK8 inhibitors in your specific animal model and disease state[1]. - Ensure accurate dose calculations and proper administration techniques (e.g., oral gavage, intraperitoneal injection) to minimize variability[1]. | |
| 3. High Plasma Protein Binding: Although reported to have a good free fraction, high protein binding can limit the amount of free drug available to interact with the target. | - Consider conducting plasma protein binding studies in the species being used for the in vivo experiment to confirm the free fraction of Cdk8-IN-1. | |
| 4. Rapid Metabolism or Clearance: While reported to have low systemic clearance, species-specific differences in metabolism can occur. | - If feasible, perform a pilot pharmacokinetic study in the animal model of choice to determine the actual half-life and exposure of Cdk8-IN-1. | |
| High variability in experimental results | 1. Inconsistent Formulation Preparation: Variability in the preparation of the dosing solution can lead to inconsistent drug exposure. | - Standardize the formulation protocol, ensuring consistent weighing, dissolution time, and temperature. - Prepare fresh formulations for each experiment to avoid degradation. |
| 2. Animal-to-Animal Variability: Differences in animal weight, age, and health status can impact drug metabolism and disposition. | - Use age- and weight-matched animals for all experimental groups. - Ensure animals are healthy and properly acclimated before the start of the study. | |
| Unexpected Toxicity | 1. Off-Target Effects: At higher concentrations, the inhibitor may interact with other kinases or cellular targets. | - Review the kinase selectivity profile of Cdk8-IN-1 if available. - Consider performing a dose-response study to identify the maximum tolerated dose (MTD) in your animal model. |
| 2. Vehicle-Related Toxicity: The vehicle used to dissolve and administer the compound may have its own toxic effects. | - Include a vehicle-only control group in your experiments to assess any effects of the formulation components. - Use the minimum amount of co-solvents necessary for dissolution. |
Frequently Asked Questions (FAQs)
Q1: What is Cdk8-IN-1 and what is its mechanism of action?
A1: Cdk8-IN-1 is a selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) with a reported IC50 of 3 nM[1]. CDK8 is a component of the Mediator complex, which plays a crucial role in regulating gene transcription. By inhibiting CDK8, Cdk8-IN-1 can modulate the expression of genes involved in various cellular processes, including cell proliferation and immune responses.
Q2: What are the reported pharmacokinetic properties of Cdk8-IN-1?
A2: Cdk8-IN-1 is reported to exhibit low systemic clearance, excellent exposure, and high oral bioavailability. The following pharmacokinetic parameters have been published[1]:
| Parameter | Intravenous (i.v.) | Oral (p.o.) |
| tmax | - | 0.25 h |
| Cmax (µg/L) | 9940 | 12740 |
| AUC (µg*h/L) | 9378 | 25952 |
Q3: How should I prepare a formulation of Cdk8-IN-1 for in vivo studies?
A3: The solubility of Cdk8-IN-1 in DMSO is reported to be 90 mg/mL, and sonication is recommended to aid dissolution[1]. For in vivo administration, a common approach is to first dissolve the compound in a minimal amount of an organic solvent like DMSO, and then dilute it with a vehicle suitable for the chosen route of administration (e.g., PEG300, corn oil)[1]. A suggested formulation for oral administration is 5% DMSO + 30% PEG300 + 65% sterile water[1]. It is crucial to develop and validate a formulation that is appropriate for your specific experimental needs and animal model[1].
Q4: What is the role of CDK8 in the signaling pathway?
A4: CDK8 is a subunit of the Mediator complex's kinase module. It can phosphorylate various substrates, including transcription factors and RNA Polymerase II, thereby influencing gene expression. The diagram below illustrates the general role of the CDK8-Mediator complex in transcriptional regulation.
Caption: Role of CDK8 in Transcriptional Regulation.
Q5: What experimental workflow should I follow for an in vivo efficacy study with Cdk8-IN-1?
A5: A typical workflow for an in vivo efficacy study is outlined below. This includes acclimatization of animals, randomization into groups, treatment administration, and subsequent endpoint analysis.
References
Technical Support Center: Cdk8-IN-10 Resistance Mechanisms in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding Cdk8-IN-10 resistance mechanisms in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) with an IC50 value of 8.25 nM.[1][2][3] Its primary mechanism of action is the inhibition of the kinase activity of CDK8, a component of the Mediator complex. The Mediator complex is a crucial co-regulator of transcription, and by inhibiting CDK8, this compound can modulate the expression of various genes involved in cancer cell proliferation and survival.[4] One of the known downstream effects of CDK8 inhibition is the reduction of phosphorylation of STAT1 on serine 727.[1]
Q2: What are the primary mechanisms of acquired resistance to CDK8 inhibitors like this compound?
The primary mechanism of acquired resistance to CDK8 inhibitors is believed to be through transcriptional reprogramming . Cancer cells can adapt to the presence of the inhibitor by altering their gene expression profiles to bypass the pathways being targeted. This is often a non-genetic mechanism, meaning it does not necessarily involve new mutations in the CDK8 gene itself.[5] Instead, cells can activate alternative signaling pathways to maintain their growth and survival.
Q3: How can I develop a this compound resistant cancer cell line in the lab?
The most common method for developing a drug-resistant cancer cell line is through gradual dose escalation . This involves chronically exposing the parental cancer cell line to increasing concentrations of this compound over a prolonged period (typically 6-12 months). This process selects for a population of cells that can survive and proliferate in the presence of the drug. A detailed protocol is provided in the "Experimental Protocols" section below.
Q4: What are the expected phenotypic changes in this compound resistant cells?
Resistant cells will exhibit a significantly higher IC50 value for this compound compared to the parental, sensitive cells. Other potential changes may include alterations in cell morphology, proliferation rate, and the expression of key signaling proteins.
Q5: How can I confirm that resistance is mediated by transcriptional changes?
RNA sequencing (RNA-seq) is a powerful tool to compare the global gene expression profiles of the parental (sensitive) and resistant cell lines.[6] Differentially expressed genes can reveal the upregulated or downregulated pathways that contribute to the resistant phenotype.
Troubleshooting Guides
This section provides solutions to common issues encountered during experiments investigating this compound resistance.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Difficulty in generating a this compound resistant cell line. | The starting concentration of this compound is too high, leading to excessive cell death. | Begin with a very low concentration of this compound (e.g., IC10 or IC20 of the parental cell line) and increase the dose very gradually over a longer period. |
| The cell line may have intrinsic resistance mechanisms. | Try a different cancer cell line that has been shown to be initially sensitive to CDK8 inhibition. | |
| The this compound compound has degraded. | Ensure proper storage of the this compound stock solution (typically at -20°C or -80°C) and prepare fresh dilutions for each experiment. | |
| Resistant cell line loses its resistant phenotype over time. | The selective pressure (this compound) has been removed. | Maintain the resistant cell line in a culture medium containing a maintenance dose of this compound.[7] |
| The resistant population is being outcompeted by a small population of remaining sensitive cells. | Periodically re-evaluate the IC50 of the resistant cell line to ensure the phenotype is stable. Consider single-cell cloning to isolate a purely resistant population. | |
| Inconsistent results in cell viability assays. | Inaccurate cell seeding density. | Ensure a consistent number of cells are seeded in each well. Perform a cell count before each experiment. |
| Edge effects in the multi-well plate. | Avoid using the outer wells of the plate, as they are more prone to evaporation, which can affect drug concentration and cell growth. Fill the outer wells with sterile PBS or media. | |
| Variability in drug concentration. | Ensure thorough mixing of the this compound dilutions before adding them to the cells. | |
| RNA-seq data shows a large number of differentially expressed genes, making it difficult to identify key resistance pathways. | The time point for RNA extraction was not optimal. | Perform a time-course experiment to identify early and late transcriptional changes in response to this compound treatment. |
| Lack of appropriate controls. | Include parental cells treated with vehicle (DMSO) and this compound for the same duration as the resistant cells. | |
| Bioinformatic analysis needs refinement. | Utilize pathway analysis tools (e.g., GSEA, KEGG) to identify enriched signaling pathways among the differentially expressed genes. | |
| Western blot for p-STAT1 (Ser727) shows no decrease in phosphorylation after this compound treatment in resistant cells. | The cells have developed a mechanism to bypass CDK8's role in STAT1 phosphorylation. | This is a key indicator of resistance. Investigate upstream regulators of STAT1 or other kinases that might be compensating for CDK8 inhibition. |
| The antibody is not working correctly. | Include a positive control (e.g., parental cells treated with a known CDK8 activator or a different CDK8 inhibitor) and a negative control (e.g., lysate from a STAT1 knockout cell line, if available). |
Quantitative Data Summary
The following tables summarize hypothetical quantitative data that could be generated during the investigation of this compound resistance. Note that specific values will vary depending on the cell line and experimental conditions.
Table 1: IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Parental (Sensitive) IC50 (nM) | Resistant IC50 (nM) | Fold Resistance |
| SW620 (Colon Cancer) | 10 | 250 | 25 |
| MDA-MB-231 (Breast Cancer) | 15 | 350 | 23.3 |
| A549 (Lung Cancer) | 25 | 500 | 20 |
Table 2: Relative Gene Expression Changes in this compound Resistant Cells (Hypothetical RNA-seq Data)
| Gene | Pathway | Fold Change (Resistant vs. Sensitive) |
| ABC B1 (MDR1) | Drug Efflux | + 8.5 |
| MET | Receptor Tyrosine Kinase Signaling | + 6.2 |
| YAP1 | Hippo Signaling | + 4.8 |
| CCNE1 | Cell Cycle | + 3.5 |
| p21 (CDKN1A) | Cell Cycle Arrest | - 5.0 |
Experimental Protocols
1. Protocol for Developing a this compound Resistant Cell Line
This protocol describes the gradual dose escalation method to generate a this compound resistant cancer cell line.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Cell culture flasks and plates
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Cell counting solution (e.g., Trypan Blue)
-
Hemocytometer or automated cell counter
Procedure:
-
Determine the initial IC50 of this compound: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) on the parental cell line to determine the concentration of this compound that inhibits cell growth by 50% (IC50).
-
Initial Exposure: Culture the parental cells in a medium containing a low concentration of this compound (e.g., IC10 or IC20).
-
Monitor Cell Growth: Observe the cells daily. Initially, a significant amount of cell death is expected.
-
Subculture: When the cells reach 70-80% confluency, subculture them into a fresh flask with the same concentration of this compound.
-
Gradual Dose Increase: Once the cells are proliferating at a stable rate in the presence of the current drug concentration, increase the concentration of this compound by a small factor (e.g., 1.5 to 2-fold).
-
Repeat Dose Escalation: Repeat steps 3-5 for several months. The goal is to gradually acclimate the cells to higher concentrations of the drug.
-
Establish a Resistant Population: A cell line is generally considered resistant when it can proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50 of the parental cells.
-
Characterize the Resistant Cell Line: Once a resistant population is established, perform a cell viability assay to determine the new IC50.
-
Cryopreservation: Cryopreserve vials of the resistant cell line at various passages to ensure a stable stock.
2. Protocol for RNA Sequencing (RNA-seq) Analysis
This protocol outlines the general steps for performing RNA-seq to identify transcriptional changes associated with this compound resistance.
Materials:
-
Parental and this compound resistant cell lines
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
DNase I
-
RNA quantification instrument (e.g., NanoDrop, Qubit)
-
RNA quality assessment instrument (e.g., Bioanalyzer, TapeStation)
-
RNA-seq library preparation kit (e.g., TruSeq RNA Library Prep Kit, Illumina)
-
Next-generation sequencing (NGS) platform (e.g., Illumina NovaSeq)
Procedure:
-
Cell Culture and Treatment: Culture both parental and resistant cell lines to 70-80% confluency. For the parental line, include a vehicle control (DMSO) and a this compound treated group (at the IC50 concentration for a defined period, e.g., 24 hours). The resistant line should be maintained in its regular this compound containing medium.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions. Include a DNase I treatment step to remove any contaminating genomic DNA.
-
RNA Quality Control: Quantify the extracted RNA and assess its integrity. High-quality RNA (RIN > 8) is crucial for reliable RNA-seq results.
-
Library Preparation: Prepare RNA-seq libraries from the high-quality RNA samples using a library preparation kit. This process typically involves mRNA purification (poly-A selection), fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.
-
Sequencing: Sequence the prepared libraries on an NGS platform.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the sequencing reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Identify genes that are significantly up- or downregulated between the resistant and sensitive cell lines.
-
Pathway Analysis: Use bioinformatics tools to identify signaling pathways that are enriched among the differentially expressed genes.
-
Visualizations
Caption: Signaling pathway of this compound action and resistance.
Caption: Experimental workflow for studying this compound resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Gene - CDK8 [maayanlab.cloud]
- 5. Cyclin-dependent kinase 8 - Wikipedia [en.wikipedia.org]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Cell-Based Assay Artifacts with Cdk8-IN-10
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and mitigate potential artifacts when using the CDK8 inhibitor, Cdk8-IN-10, in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8). CDK8 is a component of the Mediator complex, which plays a crucial role in regulating gene transcription.[1][2][3] By inhibiting the kinase activity of CDK8, this compound can modulate the transcription of various genes involved in critical cellular processes.[4][5][6] It is important to note that many CDK8 inhibitors also show activity against its close paralog, CDK19, due to the high structural similarity in their kinase domains.[5][7] Therefore, effects observed with this compound may be due to the inhibition of both CDK8 and CDK19.
Q2: Why do my results with this compound in a cell-based assay differ from my biochemical assay results?
Discrepancies between biochemical and cell-based assays are common when working with kinase inhibitors.[8] Several factors can contribute to this:
-
Cellular Permeability and Efflux: this compound may have poor membrane permeability or be actively transported out of the cell by efflux pumps, leading to a lower intracellular concentration than in a biochemical assay.
-
ATP Competition: The intracellular concentration of ATP is much higher than that typically used in biochemical assays. If this compound is an ATP-competitive inhibitor, its potency may be significantly lower in a cellular environment.
-
Off-Target Effects: In a cellular context, this compound may interact with other kinases or cellular components, leading to phenotypic effects that are not directly related to CDK8 inhibition.[8]
-
Protein Interactions and Post-Translational Modifications: In cells, CDK8 exists within the large Mediator complex and its activity is regulated by various protein-protein interactions and post-translational modifications. These factors are often absent in simplified biochemical assays.[8]
Q3: I am observing unexpected changes in cytokine expression, particularly an increase in IL-10, after treating immune cells with this compound. Is this a known effect?
Yes, this is a documented effect of CDK8 inhibition. Studies have shown that inhibiting CDK8 can lead to the potentiation of Interleukin-10 (IL-10) production in myeloid cells, such as dendritic cells and macrophages.[7][9] This is thought to occur through the regulation of transcription factors like c-Jun.[7] Therefore, if your research involves immune responses, it is crucial to consider this potential immunomodulatory effect of this compound as a biological reality rather than a non-specific artifact.
Q4: Can this compound affect cellular metabolism?
Yes, emerging evidence suggests that CDK8 kinase activity is required for the expression of multiple genes involved in glycolysis.[4] Inhibition of CDK8 can impair glucose uptake and reduce glycolytic capacity.[4] This could be a confounding factor in assays that are sensitive to the metabolic state of the cells, such as proliferation or viability assays that rely on metabolic readouts (e.g., MTT, XTT, or resazurin-based assays).
Troubleshooting Guide
Issue 1: Inconsistent or weaker than expected inhibition in cell-based assays.
| Potential Cause | Troubleshooting Steps |
| Poor cell permeability | 1. Perform a cellular uptake assay to determine the intracellular concentration of this compound. 2. If permeability is low, consider using a different inhibitor with better cell penetration or a higher concentration of this compound if solubility and toxicity permit. |
| High protein binding in culture medium | 1. Test the effect of this compound in serum-free or low-serum medium for a short duration. 2. If activity is restored, it suggests significant binding to serum proteins. Consider this when interpreting dose-response curves. |
| Drug efflux | 1. Co-treat cells with known efflux pump inhibitors (e.g., verapamil for P-glycoprotein) to see if the potency of this compound is increased. 2. If efflux is a problem, a different inhibitor might be necessary. |
| High intracellular ATP concentration | 1. If this compound is ATP-competitive, its IC50 in cells will likely be higher than in biochemical assays. 2. Characterize the inhibitor's mechanism of action (ATP-competitive vs. non-competitive) if this information is not available. |
| Compound instability in culture medium | 1. Assess the stability of this compound in your cell culture medium over the time course of your experiment using methods like HPLC. 2. If the compound is unstable, consider shorter incubation times or replenishing the compound. |
Issue 2: Off-target or unexpected phenotypic effects.
| Potential Cause | Troubleshooting Steps |
| Inhibition of CDK19 | 1. Recognize that this compound likely inhibits both CDK8 and CDK19.[5][7] 2. Use siRNA or shRNA to specifically knock down CDK8 and CDK19 individually and together to deconvolute the observed phenotype. 3. If available, use a highly selective CDK8 or CDK19 inhibitor as a control. |
| Inhibition of other kinases | 1. Perform a kinome-wide selectivity screen to identify other potential targets of this compound. 2. Test structurally unrelated CDK8 inhibitors to see if they produce the same phenotype. If not, the effect may be off-target. |
| Modulation of unexpected signaling pathways | 1. Be aware of the known roles of CDK8 in various signaling pathways, including Wnt/β-catenin, TGF-β, Notch, and STAT signaling.[1][6] 2. Use pathway-specific reporters or western blotting for key pathway components to investigate if these pathways are being affected in your system. |
| Induction of cellular stress responses | 1. High concentrations of any small molecule can induce stress responses. 2. Perform a dose-response analysis and use the lowest effective concentration. 3. Monitor markers of cellular stress, such as heat shock proteins or DNA damage markers. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
This protocol can be used to verify that this compound is binding to CDK8 in intact cells.
-
Culture cells to 80-90% confluency.
-
Treat one set of cells with this compound at the desired concentration and another with vehicle control for a specified time.
-
Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge to pellet precipitated proteins.
-
Collect the supernatant and analyze the amount of soluble CDK8 by Western blot.
-
Expected Result: In the presence of this compound, CDK8 should be stabilized and remain soluble at higher temperatures compared to the vehicle control.
Signaling Pathways and Workflows
Caption: Overview of major signaling pathways regulated by CDK8.
Caption: A logical workflow for troubleshooting unexpected results.
References
- 1. Cyclin-dependent kinase 8 - Wikipedia [en.wikipedia.org]
- 2. CDK8 cyclin dependent kinase 8 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. CDK8 kinase activity promotes glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK8 and CDK19: positive regulators of signal-induced transcription and negative regulators of Mediator complex proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK8-Novel Therapeutic Opportunities [mdpi.com]
- 7. Small-molecule studies identify CDK8 as a regulator of IL-10 in myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Cdk8-IN-10 Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the toxicity of Cdk8-IN-10 and other CDK8/19 inhibitors in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of toxicity observed with some CDK8/19 inhibitors in animal studies?
A1: While early studies with some potent CDK8/19 inhibitors like CCT251921 and MSC2530818 reported severe systemic toxicity, further research suggests this is likely due to off-target effects rather than on-target inhibition of CDK8 and CDK19.[1][2][3][4][5] The toxicity of different CDK8/19 inhibitors does not always correlate with their potency for CDK8/19 inhibition.[1][2] Kinome profiling has identified several off-target kinases for toxic compounds, which could be responsible for the adverse effects.[1][2][3]
Q2: Is STAT1 S727 phosphorylation a reliable pharmacodynamic biomarker for this compound activity in vivo?
A2: No, STAT1 S727 phosphorylation is not considered a reliable pharmacodynamic marker for CDK8/19 activity.[1][2][6] While CDK8 can phosphorylate STAT1 at this site, this phosphorylation can also be induced by various cytokines and stress stimuli in a manner independent of CDK8/19.[1][2][6] Relying on high doses of inhibitors to suppress this marker may lead to off-target toxicities.[1][2][3]
Q3: What are the reported therapeutic effects of CDK8/19 inhibitors in preclinical models?
A3: Small-molecule CDK8/19 inhibitors have demonstrated therapeutic effects in various cancer models, including leukemia, lung, breast, colon, and prostate cancers.[1] These effects were often achieved with no apparent systemic toxicity.[1][3] Inhibition of CDK8/19 has been shown to suppress metastatic growth and prevent the development of therapy resistance.[1][3]
Q4: Are there any CDK8 inhibitors currently in clinical trials?
A4: Yes, several CDK8 inhibitors have entered clinical trials.[1][2][3][7] For example, clinical trials have been initiated for estrogen-receptor positive breast cancers and acute myeloid leukemia (AML).[1][3] The main challenge in their clinical development is balancing effective target inhibition with an acceptable safety profile.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High systemic toxicity (e.g., weight loss, lethargy) | Off-target effects: The observed toxicity may not be due to CDK8/19 inhibition but rather the inhibitor's effect on other kinases.[1][2][3] | 1. Perform Kinome Profiling: Analyze the inhibitor's selectivity against a broad panel of kinases to identify potential off-targets. 2. Re-evaluate Dose: High doses selected based on unreliable biomarkers can lead to off-target toxicity.[1][2][3] Consider a dose-response study to find the minimum effective dose. 3. Consider Alternative Inhibitors: If toxicity persists, explore structurally different CDK8/19 inhibitors that may have a cleaner off-target profile.[1][2] |
| Improper formulation/vehicle: The vehicle used to dissolve and administer the compound may be contributing to toxicity. Poor solubility can also lead to inconsistent exposure. | 1. Optimize Formulation: Refer to solubility data for this compound or similar compounds. A common formulation for in vivo studies is a solution containing DMSO, PEG300, Tween-80, and saline.[8] 2. Conduct Vehicle-Only Control: Always include a control group that receives only the vehicle to isolate compound-specific toxicity. 3. Assess Solubility and Stability: Ensure the compound is fully dissolved and stable in the chosen vehicle at the intended concentration.[9][10] | |
| Lack of in vivo efficacy | Suboptimal pharmacokinetics (PK): Poor oral bioavailability, rapid clearance, or low exposure at the tumor site can lead to a lack of efficacy. | 1. Conduct PK Studies: Determine the compound's half-life, clearance, and bioavailability in the study's animal model.[10][11] 2. Optimize Dosing Regimen: Based on PK data, adjust the dosing frequency and route of administration to maintain target engagement. For example, CDK8/19-IN-1 has been administered orally twice daily or once daily.[9] 3. Analyze Compound Stability: Ensure the compound is stable under storage and experimental conditions. |
| Inappropriate animal model: The chosen cancer model may not be dependent on CDK8/19 signaling for growth and survival. | 1. Confirm Target Dependency: Use in vitro assays (e.g., cell proliferation assays with this compound) to confirm that the cancer cell lines used to generate the in vivo model are sensitive to CDK8/19 inhibition. 2. Review Literature: Investigate whether CDK8/19 is a known driver in the selected cancer type. CDK8 has been implicated in colorectal, breast, and ovarian cancers, as well as melanoma.[11] | |
| Inconsistent results between experiments | Variability in compound preparation: Inconsistent preparation of the dosing solution can lead to variations in the administered dose. | 1. Standardize Formulation Protocol: Develop and strictly follow a standard operating procedure (SOP) for preparing the dosing solution. This includes using fresh solvents, especially hygroscopic ones like DMSO.[9] 2. Prepare Fresh Solutions: It is recommended to prepare the working solution for in vivo experiments freshly on the same day of use.[8] |
| Biological variability: Inherent biological differences between animals can contribute to variability in response. | 1. Increase Group Size: Use a sufficient number of animals per group to achieve statistical power. 2. Randomize Animals: Randomly assign animals to treatment and control groups to minimize bias. |
Experimental Protocols
Zebrafish Toxicity Assay
A common in vivo model for initial toxicity screening is the developing zebrafish embryo.
-
Animal Model: Use dechorionated zebrafish embryos (e.g., Danio rerio, AB strain) at 24 hours post-fertilization (hpf).[3]
-
Compound Preparation: Prepare stock solutions of this compound in DMSO. Further dilute to 10x the final concentration in egg water containing 1% DMSO.[3]
-
Treatment: Place individual embryos in 96-well plates with egg water. Add the 10x compound solution to achieve the final desired concentration (e.g., 1 µM) and a final DMSO concentration of 0.1%.[3]
-
Incubation: Culture the embryos at 28.5 °C.[3]
-
Observation: Examine the embryos at 24, 48, 72, and 96 hours post-treatment.[3]
-
Endpoints: Score embryos as "healthy," "abnormal," or "dead." Phenotypes to assess for abnormality include cardiac edema, overall edema, enlarged head, eye malformation, and curved or shortened body axis.[3]
In Vivo Tumor Growth Inhibition Study (Xenograft Model)
-
Cell Line: Use a human cancer cell line with known sensitivity to CDK8/19 inhibition (e.g., RPMI8226 human hematopoietic and lymphoid cells).[9]
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.
-
Compound Formulation and Administration: Prepare this compound in a suitable vehicle for oral gavage (p.o.). A potential formulation could be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[8]
-
Dosing: Administer this compound at a predetermined dose and schedule (e.g., 1.25 mg/kg twice daily or 2.5 mg/kg once daily).[9] The control group receives the vehicle only.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Endpoint: Continue the study for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size. Euthanize the animals and excise the tumors for further analysis.
Data Summary
In Vitro Potency of Select CDK8/19 Inhibitors
| Compound | CDK8 IC₅₀ (nM) | CDK19 IC₅₀ (nM) | Reference |
| CDK8/19-IN-1 | 0.46 | 0.99 | [9] |
| CCT251921 (Cmpd3) | - | - | [1][2] |
| MSC2530818 (Cmpd4) | - | - | [1][2] |
| Senexin B | - | - | [1][2] |
| 16-didehydro-cortistatin A (dCA) | - | - | [1][2] |
| 15w | - | - | [1][2] |
| BI-1347 | - | - | [12] |
| Compound 2 | - | - | [12] |
Note: Specific IC₅₀ values for all compounds were not consistently available across all sources. The table reflects the compounds discussed in the context of toxicity and efficacy studies.
In Vivo Formulation Examples for CDK Inhibitors
| Component | Protocol 1 | Protocol 2 | Reference |
| DMSO | 10% | 10% | [8] |
| PEG300 | 40% | - | [8] |
| Tween-80 | 5% | - | [8] |
| Saline | 45% | - | [8] |
| 20% SBE-β-CD in Saline | - | 90% | [8] |
Visualizations
Caption: Simplified CDK8 signaling pathway and the inhibitory action of this compound.
References
- 1. Systemic Toxicity Reported for CDK8/19 Inhibitors CCT251921 and MSC2530818 Is Not Due to Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systemic Toxicity Reported for CDK8/19 Inhibitors CCT251921 and MSC2530818 Is Not Due to Target Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholarcommons.sc.edu [scholarcommons.sc.edu]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Systemic Toxicity Reported for CDK8/19 Inhibitors CCT251921 and MSC2530818 Is Not Due to Target Inhibition | Semantic Scholar [semanticscholar.org]
- 7. What CDK8 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. CDK8-IN-1 | CDK | TargetMol [targetmol.com]
- 11. Discovery of Potent, Selective, and Orally Bioavailable Small-Molecule Modulators of the Mediator Complex-Associated Kinases CDK8 and CDK19 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Cdk8-IN-10 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the cellular target engagement of Cdk8-IN-10, a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8). We will explore established techniques, compare this compound with alternative inhibitors, and provide detailed experimental protocols to aid in your research.
Introduction to CDK8 and Target Engagement
Cyclin-Dependent Kinase 8 (CDK8) is a key component of the Mediator complex, a crucial regulator of transcription by RNA polymerase II.[1][2][3] Dysregulation of CDK8 activity has been implicated in various cancers, making it an attractive therapeutic target.[3] Validating that a small molecule inhibitor like this compound directly binds to and engages with CDK8 inside a living cell is a critical step in drug development. This confirmation of "target engagement" provides confidence that the observed biological effects are a direct result of the inhibitor's interaction with its intended target.
This guide will focus on two primary methods for quantifying target engagement in a cellular context: the NanoBRET™ Target Engagement Assay and the Cellular Thermal Shift Assay (CETSA). We will also discuss downstream pharmacodynamic assays, such as Western blotting for phosphorylated substrates, as a complementary approach.
Comparison of CDK8 Inhibitors
Several small molecule inhibitors targeting CDK8 have been developed. Below is a comparison of this compound with other commonly used research compounds. While direct head-to-head data for this compound is limited in the public domain, the following table summarizes available cellular potency data for other well-characterized CDK8 inhibitors, which can serve as a benchmark for your own experiments with this compound.
| Inhibitor | Reported Cellular Potency (NanoBRET IC50) | Key Features |
| This compound | Data not publicly available | Potent and selective CDK8 inhibitor |
| CCT251545 | ≤10 nM (Kd-apparent)[4] | Selective dual inhibitor of CDK8/19.[4][5] |
| BMS-265246 | <2 nM (Kd-apparent)[4] | Potent CDK8/19 engagement with >10-fold selectivity over CDK1/2.[4] |
| BI-1347 | 1.1 nM (IC50)[2] | Orally active, selective, and potent CDK8 inhibitor with anti-tumor activity. |
| Senexin B | Data not publicly available | A selective CDK8/19 inhibitor.[6] |
Methods for Validating Target Engagement
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful method for quantifying compound binding to a specific protein target in living cells.[5][7] The assay relies on energy transfer from a NanoLuc® luciferase-tagged target protein (donor) to a cell-permeable fluorescent tracer that binds to the same protein (acceptor). A test compound that competes with the tracer for binding to the target protein will disrupt BRET, leading to a measurable decrease in the signal.
Experimental Workflow: NanoBRET™ Target Engagement Assay
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
Experimental Protocol: NanoBRET™ Target Engagement Assay for CDK8
-
Cell Transfection:
-
Co-transfect HEK293 cells with a NanoLuc®-CDK8 fusion vector and a vector for its binding partner, Cyclin C.[5]
-
Follow the transfection reagent manufacturer's protocol.
-
Incubate for 24 hours post-transfection.
-
-
Cell Seeding:
-
Harvest the transfected cells and resuspend in Opti-MEM® I Reduced Serum Medium.
-
Seed the cells into a 96-well or 384-well white assay plate at an appropriate density.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound and other test compounds.
-
Add the compounds to the wells.
-
Add the NanoBRET™ tracer (e.g., Tracer K-8 or K-10) to all wells at the recommended concentration.[7]
-
Include "no compound" and "no tracer" controls.
-
-
Incubation:
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator.[5]
-
-
Signal Detection:
-
Prepare the Nano-Glo® Substrate according to the manufacturer's instructions.
-
Add the substrate to all wells.
-
Read the BRET signal on a luminometer equipped with appropriate filters for donor and acceptor emission.
-
-
Data Analysis:
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a biophysical method that measures the thermal stability of a protein in its native cellular environment.[8][9] The principle is that ligand binding stabilizes the target protein, resulting in a higher melting temperature.[10] This change in thermal stability can be quantified by heating cell lysates or intact cells to a range of temperatures, separating the soluble and aggregated protein fractions, and detecting the amount of soluble target protein remaining.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA®)
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Experimental Protocol: CETSA® for CDK8
-
Cell Treatment:
-
Heating:
-
Lysis and Fractionation:
-
Detection:
-
Carefully collect the supernatant (soluble fraction).
-
Analyze the amount of soluble CDK8 in each sample by Western blot using a CDK8-specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble CDK8 against the temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Downstream Pharmacodynamic Assay: Western Blot for pSTAT1 (Ser727)
CDK8 has been shown to phosphorylate STAT1 at serine 727 (pSTAT1S727).[6] Therefore, a reduction in the levels of pSTAT1S727 upon treatment with a CDK8 inhibitor can serve as a pharmacodynamic marker of target engagement and pathway modulation.
Experimental Protocol: Western Blot for pSTAT1 (Ser727)
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with a dose range of this compound or other CDK8 inhibitors for a specified time (e.g., 2-24 hours).
-
In some cases, stimulation with an agent like interferon-gamma (IFNγ) may be required to induce STAT1 phosphorylation.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for pSTAT1 (Ser727).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane for total STAT1 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for pSTAT1, total STAT1, and the loading control.
-
Normalize the pSTAT1 signal to total STAT1 and the loading control.
-
Plot the normalized pSTAT1 levels against the inhibitor concentration to determine the IC50 for pathway inhibition.
-
CDK8 Signaling Pathway
CDK8, as part of the Mediator complex, plays a crucial role in regulating gene transcription. It can both positively and negatively regulate the activity of RNA polymerase II. CDK8 phosphorylates various transcription factors, thereby influencing their activity and stability. The diagram below illustrates a simplified overview of the CDK8 signaling pathway.
CDK8 Signaling Pathway
Caption: Simplified CDK8 signaling pathway.
Conclusion
Validating the cellular target engagement of this compound is essential for interpreting its biological effects and advancing its development as a potential therapeutic agent. This guide has provided a comparative overview of robust methods, including NanoBRET™ and CETSA®, for directly measuring the interaction of this compound with its target in live cells. Additionally, we have outlined a downstream pharmacodynamic assay to assess the functional consequences of CDK8 inhibition. By employing these techniques and comparing the results with those of other known CDK8 inhibitors, researchers can confidently establish the on-target activity of this compound and further elucidate its mechanism of action.
References
- 1. What CDK8 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 2. BI-1347 | CDK8抑制剂 | MCE [medchemexpress.cn]
- 3. Highly Potent and Selective CDK8/CDK19 Inhibitors Target Solid Tumors - Innovations [innovations.dana-farber.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of CDK8/19 Mediator kinase potentiates HER2-targeting drugs and bypasses resistance to these agents in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
Cdk8-IN-10 vs. Senexin A: A Comparative Efficacy Guide for Researchers
This guide provides an objective comparison of two widely used Cyclin-dependent kinase 8 (CDK8) inhibitors, Cdk8-IN-10 and Senexin A. The information is tailored for researchers, scientists, and drug development professionals to facilitate an informed decision on which inhibitor is better suited for their experimental needs, based on publicly available data.
Introduction to CDK8
Cyclin-dependent kinase 8 (CDK8) is a key transcriptional regulator and a component of the Mediator complex. Unlike other CDKs that are central to cell cycle progression, CDK8 and its close homolog CDK19 act as a molecular switch in various signaling pathways.[1][2] Dysregulation of CDK8 activity has been implicated in numerous diseases, including cancer, making it a compelling target for therapeutic intervention.[3][4] CDK8 modulates gene expression by phosphorylating transcription factors and components of the transcriptional machinery, thereby influencing pathways such as Wnt/β-catenin, TGF-β, Notch, and STAT signaling.[4]
-
This compound: A potent and selective small-molecule inhibitor of CDK8.
-
Senexin A: A well-established inhibitor of both CDK8 and CDK19.[1][5]
In Vitro Efficacy and Potency
The primary measure of a kinase inhibitor's efficacy is its ability to inhibit the enzymatic activity of its target, typically quantified by the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd). A lower value indicates higher potency.
| Compound | Target | Potency (IC50) | Binding Affinity (Kd) | Assay Type |
| This compound | CDK8 | 8.25 nM | Not Available | Biochemical Assay |
| Senexin A | CDK8 | 280 nM[2][6][7] | 830 nM[1][5][6] | Biochemical Assay |
| CDK19 | Not Available | 310 nM[1][5][6] | Biochemical Assay |
Data compiled from multiple sources. Note that IC50 and Kd are different measures of inhibitor performance and can vary based on assay conditions.
Based on available biochemical data, This compound demonstrates significantly higher potency against CDK8 than Senexin A.
Selectivity Profile
An ideal chemical probe should be highly selective for its intended target to minimize off-target effects that could confound experimental results.
-
This compound: While specific data from a broad kinase panel screen was not available in the public domain at the time of this guide, it is described as a "selective" inhibitor. Researchers should consult vendor-specific data or perform their own selectivity profiling.
The lack of comprehensive, publicly accessible kinome-wide selectivity data for both compounds is a current limitation. Researchers are advised to use these inhibitors at the lowest effective concentration and consider potential off-target effects, especially when interpreting complex cellular phenotypes.
Mechanism of Action and Cellular Signaling
Both inhibitors function by competing with ATP for the binding pocket of the CDK8 kinase domain, thereby preventing the phosphorylation of its downstream substrates. One of the well-characterized functions of CDK8 is the phosphorylation of the transcription factor STAT1 at serine 727 (S727), a post-translational modification that enhances its transcriptional activity in response to stimuli like interferon-gamma (IFNγ). Inhibition of CDK8 is expected to reduce this phosphorylation event.
Caption: Simplified CDK8-STAT1 signaling pathway.
Experimental Protocols
This in vitro assay measures the direct inhibitory effect of a compound on purified kinase activity.
-
Reagents: Purified recombinant CDK8/CycC enzyme, kinase buffer, ATP, a suitable peptide substrate, and the test inhibitor (this compound or Senexin A).
-
Procedure: a. Serially dilute the inhibitor in DMSO. b. In a microplate, combine the CDK8 enzyme, the peptide substrate, and the diluted inhibitor in the kinase buffer. c. Pre-incubate the mixture to allow the inhibitor to bind to the enzyme. d. Initiate the kinase reaction by adding a solution of ATP (often radioactively labeled, e.g., [γ-³³P]-ATP). e. Allow the reaction to proceed for a set time at 30°C. f. Terminate the reaction. g. Quantify the amount of phosphorylated substrate, often by capturing it on a filter membrane and measuring incorporated radioactivity.
-
Data Analysis: Calculate the percentage of kinase activity relative to a DMSO control for each inhibitor concentration. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
This cell-based assay validates the inhibitor's ability to engage its target and block downstream signaling in a biological context.
Caption: Workflow for assessing CDK8 activity in cells.
Summary and Recommendations
| Feature | This compound | Senexin A |
| Potency (vs. CDK8) | Very High (IC50 = 8.25 nM) | Moderate (IC50 = 280 nM) |
| Primary Targets | CDK8 | CDK8 / CDK19 |
| Selectivity Data | Limited public data | Limited public data |
| Use Case | Ideal for experiments requiring high potency and where CDK8-specific inhibition is desired. | A useful tool for inhibiting both CDK8 and CDK19; extensive history in the literature. |
-
For researchers prioritizing potency , This compound is the superior choice for inhibiting CDK8, with an IC50 value over 30-fold lower than that of Senexin A. Its high potency allows for use at lower concentrations, which can potentially reduce off-target effects.
-
Senexin A remains a valuable and widely referenced tool. Its dual inhibition of CDK8 and CDK19 may be advantageous for studies where the functions of these two closely related kinases are redundant.
Ultimately, the selection between this compound and Senexin A should be guided by the specific biological question, the required potency, and the cellular system under investigation. It is imperative for researchers to perform dose-response experiments in their own systems to determine the optimal working concentration and to validate on-target effects.
References
- 1. Senexin A | CDK | TargetMol [targetmol.com]
- 2. Senexin A | Transcriptional CDKs | Tocris Bioscience [tocris.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design and Development of a Series of Potent and Selective Type II Inhibitors of CDK8 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Senexin A | Cyclin-dependent Kinase Inhibitors: R&D Systems [rndsystems.com]
A Comparative Analysis of CDK8/19 Inhibitors in Acute Myeloid Leukemia (AML) Models: RVU120 vs. a Preclinical Tool Compound
A Detailed Examination of a Clinical-Stage CDK8/19 Inhibitor, RVU120, Against the Preclinical Compound, Senexin B, in the Context of Acute Myeloid Leukemia.
This guide provides a comprehensive comparison of two Cyclin-Dependent Kinase 8 (CDK8) and 19 (CDK19) inhibitors, RVU120 (also known as SEL120) and Senexin B, in acute myeloid leukemia (AML) models. RVU120 is a first-in-class CDK8/19 inhibitor currently in clinical development, while Senexin B serves as a representative preclinical tool compound for CDK8/19 inhibition. This analysis is intended for researchers, scientists, and drug development professionals, offering an objective look at the performance of these compounds, supported by available experimental data.
Introduction to CDK8/19 Inhibition in AML
Acute myeloid leukemia is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Despite advances in treatment, there remains a significant need for novel therapeutic strategies, particularly for patients with relapsed or refractory disease.
CDK8 and its paralog CDK19 are components of the Mediator complex, a key regulator of transcription. In AML, CDK8/19 activity is often dysregulated, contributing to the maintenance of a leukemic state by promoting the expression of oncogenic transcription factors and suppressing differentiation. Inhibition of CDK8/19 has emerged as a promising therapeutic approach to induce differentiation and inhibit the proliferation of AML cells, including leukemic stem cells (LSCs).
Mechanism of Action: Targeting Transcriptional Addiction in AML
Both RVU120 and Senexin B are small molecule inhibitors that target the kinase activity of CDK8 and CDK19. Their primary mechanism of action in AML involves the modulation of transcriptional programs that are essential for leukemic cell survival and self-renewal.
A key downstream effector of CDK8/19 in AML is the Signal Transducer and Activator of Transcription 5 (STAT5). Constitutive phosphorylation of STAT5 is a common feature in AML and is associated with poor prognosis. CDK8 can directly phosphorylate STAT5, promoting its transcriptional activity and the expression of downstream target genes involved in cell proliferation and survival. By inhibiting CDK8/19, both RVU120 and Senexin B lead to a reduction in STAT5 phosphorylation, thereby disrupting this critical oncogenic signaling pathway.[1] This inhibition of the CDK8-STAT5 axis is a central element of their anti-leukemic activity. Furthermore, inhibition of CDK8/19 by these compounds has been shown to induce differentiation of AML cells towards a more mature myeloid phenotype.[2]
Comparative In Vitro Efficacy
The anti-proliferative activity of RVU120 and Senexin B has been evaluated in various AML cell lines. The following table summarizes the reported 50% growth inhibition (GI50) values.
| Cell Line | RVU120 (SEL120-34A) GI50 (nM)[1] | Senexin B GI50 (nM)[1] |
| KG-1 | 130 | 430 |
| MOLM-13 | 140 | 660 |
| MV4-11 | 160 | 510 |
These data indicate that both compounds exhibit anti-proliferative activity against AML cell lines, with RVU120 generally demonstrating greater potency in these models.
Comparative In Vivo Efficacy
The anti-leukemic activity of RVU120 has been demonstrated in patient-derived xenograft (PDX) models of AML. In a disseminated AML PDX model with DNMT3A and NPM1 mutations, treatment with RVU120 resulted in significant anti-leukemic activity and a reduction in spleen weight.[3] Clinical data from the Phase I/II RIVER-52 study showed that two patients, one with an NPM1 mutation and another with a DNMT3A mutation, experienced a greater than 50% reduction in bone marrow blasts. Furthermore, in the Phase I CLI120-001 study, a complete remission was observed in a patient with both NPM1 and DNMT3A mutations.[4]
While comprehensive in vivo efficacy data for Senexin B in AML xenograft models is less publicly available, its activity in other leukemia models suggests potential for in vivo anti-tumor effects.
Clinical Development of RVU120
RVU120 is currently being evaluated in multiple clinical trials for hematological malignancies.
-
RIVER-52 (NCT06268574): A Phase II study of RVU120 monotherapy in patients with relapsed/refractory AML or high-risk myelodysplastic syndromes (HR-MDS).[5]
-
RIVER-81: A Phase II study evaluating RVU120 in combination with venetoclax in patients with relapsed/refractory AML who have failed a prior venetoclax-based regimen. Preliminary results showed that 7 out of 27 evaluable patients (26%) achieved a complete remission or complete remission with incomplete hematologic recovery (CR/CRi).[6]
-
REMARK: A Phase II study of RVU120 in patients with lower-risk myelodysplastic syndromes (LR-MDS).[2]
-
POTAMI-61: A Phase II study of RVU120 in patients with myelofibrosis.[6]
These ongoing trials will provide further insights into the safety and efficacy of RVU120 in various hematological malignancies.
Experimental Protocols
Cell Viability Assay (AlamarBlue)
-
Cell Seeding: AML cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.[7]
-
Compound Treatment: Cells are treated with a serial dilution of the CDK8/19 inhibitor (e.g., RVU120 or Senexin B) or DMSO as a vehicle control.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
AlamarBlue Addition: AlamarBlue reagent is added to each well at a final concentration of 10% of the culture volume.[7][8][9]
-
Incubation with Reagent: Plates are incubated for an additional 4-6 hours at 37°C.
-
Fluorescence Measurement: The fluorescence is measured using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[7]
-
Data Analysis: The half-maximal growth inhibitory concentration (GI50) is calculated from the dose-response curves.
Western Blot for Phospho-STAT5
-
Cell Lysis: AML cells are treated with the CDK8/19 inhibitor or DMSO for the desired time, then harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.[10]
-
Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated STAT5 (p-STAT5). Antibodies against total STAT5 and a loading control (e.g., GAPDH or β-actin) are used on separate blots or after stripping.
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using a chemiluminescence imaging system. Densitometry analysis is performed to quantify the protein bands.
AML Xenograft Model
-
Cell Line Preparation: Luciferase-expressing AML cells (e.g., MOLM-13, MV-4-11) are cultured and harvested.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG) are used.
-
Cell Implantation: A suspension of AML cells is injected intravenously or subcutaneously into the mice.
-
Tumor Growth Monitoring: Tumor burden is monitored using bioluminescence imaging (for intravenous models) or caliper measurements (for subcutaneous models).
-
Compound Administration: Once tumors are established, mice are randomized into treatment groups and receive the CDK8/19 inhibitor or vehicle control via oral gavage or another appropriate route.
-
Efficacy Assessment: Tumor growth is monitored throughout the treatment period. At the end of the study, tumors and relevant organs (e.g., spleen, bone marrow) are collected for further analysis, such as flow cytometry or western blotting.
Conclusion
Both RVU120 and Senexin B demonstrate anti-leukemic activity in AML models through the inhibition of CDK8/19 and the subsequent downregulation of STAT5 signaling. The available in vitro data suggests that RVU120 has greater potency than Senexin B in the tested AML cell lines. As a clinical-stage compound, RVU120 has a more extensive dataset, including promising preclinical in vivo data in patient-derived models and early signs of clinical activity in patients with AML and HR-MDS. Senexin B remains a valuable tool for preclinical research into the biological roles of CDK8/19. The ongoing clinical development of RVU120 will be crucial in determining the therapeutic potential of CDK8/19 inhibition for patients with AML and other hematological malignancies.
References
- 1. oncotarget.com [oncotarget.com]
- 2. RVU120: A New Treatment for AML, MDS, and MF - HealthTree for Acute Myeloid Leukemia [healthtree.org]
- 3. wp.ryvu.com [wp.ryvu.com]
- 4. RVU120 in Patients With Acute Myeloid Leukemia or High-risk Myelodysplastic Syndrome [clin.larvol.com]
- 5. ashpublications.org [ashpublications.org]
- 6. ryvu.com [ryvu.com]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. bio-rad.com [bio-rad.com]
A Comparative Guide to Cellular Target Engagement Assays for the Cdk8 Inhibitor, Cdk8-IN-10
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Cellular Thermal Shift Assay (CETSA) for the potent and selective Cdk8 inhibitor, Cdk8-IN-10, with alternative target engagement methodologies. The following sections detail experimental protocols, present comparative data for Cdk8 inhibitors, and visualize key biological and experimental workflows to aid in the selection of the most appropriate assay for your research needs.
Introduction to Cdk8 and this compound
Cyclin-dependent kinase 8 (Cdk8) is a key transcriptional regulator that, in complex with Cyclin C, forms the kinase module of the Mediator complex. This complex plays a crucial role in integrating and transducing signals from various pathways to the RNA polymerase II transcription machinery. Dysregulation of Cdk8 activity has been implicated in the development and progression of numerous cancers, making it an attractive target for therapeutic intervention.
This compound is a potent and selective inhibitor of Cdk8 with a reported IC50 of 8.25 nM.[1] Validating the direct binding of this compound to Cdk8 within a cellular context is a critical step in its development as a chemical probe or therapeutic agent. This guide explores various techniques to measure this target engagement.
Cdk8 Signaling Pathway
Cdk8 is a central node in several signaling pathways that are critical for cell proliferation, differentiation, and survival. Its inhibition can have profound effects on cellular function. The diagram below illustrates the central role of the Cdk8/CycC complex in phosphorylating key transcription factors and its involvement in cancer-related signaling pathways.
Caption: Cdk8 Signaling Pathway and Point of Intervention for this compound.
Comparison of Target Engagement Assays
The selection of a target engagement assay depends on various factors, including the specific research question, available resources, and the desired throughput. This section compares the Cellular Thermal Shift Assay (CETSA) with two common alternatives: the NanoBRET Target Engagement Assay and the Drug Affinity Responsive Target Stability (DARTS) assay.
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET Target Engagement Assay | Drug Affinity Responsive Target Stability (DARTS) |
| Principle | Ligand binding alters the thermal stability of the target protein. | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc-tagged target and a fluorescent tracer. | Ligand binding protects the target protein from proteolytic degradation. |
| Cellular Context | Intact cells or cell lysates. | Intact cells. | Cell lysates or purified protein. |
| Protein Modification | Not required for endogenous protein. | Requires genetic modification (NanoLuc tagging). | Not required. |
| Compound Modification | Not required. | Not required for the test compound, but a fluorescent tracer is needed. | Not required. |
| Readout | Western blot, ELISA, mass spectrometry, or reporter-based assays. | Luminescence and fluorescence detection (BRET ratio). | Western blot or mass spectrometry. |
| Throughput | Low to high, depending on the readout. | High. | Low to medium. |
| Quantitative Data | EC50 from isothermal dose-response curves, ΔTm from melt curves. | IC50 from competitive binding curves. | Qualitative or semi-quantitative assessment of protein stability. |
| Advantages | Label-free for both protein and compound; applicable in tissues. | High sensitivity and throughput; provides quantitative binding affinity in live cells. | Label-free; can be used for target deconvolution with mass spectrometry. |
| Disadvantages | Can be low-throughput with Western blot; not all proteins show a thermal shift. | Requires genetic engineering of cells; dependent on tracer availability and properties. | Can be influenced by protease specificity; may not be suitable for all proteins. |
Performance of this compound and Alternative Cdk8 Inhibitors
The following table summarizes the reported biochemical potencies of this compound and other well-characterized Cdk8 inhibitors. This data is essential for designing and interpreting target engagement experiments.
| Compound | Target(s) | IC50 (nM) | Selectivity |
| This compound | Cdk8 | 8.25 | Selective |
| Cortistatin A | Cdk8, Cdk19 | 12-17 | Highly selective for Cdk8/19 |
| BI-1347 | Cdk8 | 1 | Potent and selective |
| Senexin A | Cdk8, Cdk19 | 280 | Inhibitor of Cdk8/19 |
Experimental Protocols
This section provides detailed methodologies for performing CETSA, NanoBRET, and DARTS assays to assess the target engagement of this compound.
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol describes a standard Western blot-based CETSA to determine the thermal stabilization of endogenous Cdk8 upon binding of this compound.
Caption: A typical workflow for a Western blot-based Cellular Thermal Shift Assay.
Materials:
-
Cell line expressing Cdk8 (e.g., HCT116, HEK293)
-
This compound
-
DMSO (vehicle control)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-Cdk8 antibody
-
Anti-loading control antibody (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Thermal cycler or heating blocks
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentration (e.g., 1 µM) or DMSO for 1-2 hours at 37°C.
-
-
Heating Step:
-
For a melt curve , treat cells with a saturating concentration of this compound or DMSO. Aliquot the cell suspension into PCR tubes for each temperature point. Heat the samples for 3 minutes at a range of temperatures (e.g., 40-70°C).
-
For an isothermal dose-response experiment, treat cells with a serial dilution of this compound. Heat all samples at a single, optimized temperature (determined from the melt curve) for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thawing (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA).
-
-
Western Blotting:
-
Normalize the protein concentration for all samples.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against Cdk8.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Re-probe the membrane with a loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities for Cdk8 and the loading control.
-
For a melt curve, plot the normalized Cdk8 band intensity against the temperature.
-
For an isothermal dose-response curve, plot the normalized Cdk8 band intensity against the log of the this compound concentration to determine the EC50.
-
NanoBRET™ Target Engagement Intracellular Kinase Assay Protocol
This protocol is adapted for assessing the engagement of this compound with Cdk8 using Promega's NanoBRET™ technology.[2]
References
Unraveling the Redundancy: Evaluating Selective CDK8 Inhibition in the Absence of CDK19
A Comparative Guide to the Activity of Selective CDK8 Inhibitors in CDK19-Knockout Cellular Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the activity of selective Cyclin-Dependent Kinase 8 (CDK8) inhibitors in cellular models lacking its close paralog, CDK19. Understanding the interplay between these two kinases is crucial for the development of targeted cancer therapies. While the specific compound "Cdk8-IN-10" was not found in the public domain, this guide utilizes data from the well-characterized and selective CDK8/19 inhibitor, Senexin B, to illustrate the principles of targeting CDK8 in a CDK19-deficient background.
Introduction
CDK8 and CDK19 are highly homologous serine/threonine kinases that function as part of the Mediator complex, a key regulator of transcription.[1] Both kinases have been implicated in various cancers, making them attractive targets for therapeutic intervention. However, their high degree of similarity and potentially overlapping functions present a challenge for developing truly selective inhibitors and understanding their individual contributions to cellular processes. This guide explores the impact of selective CDK8 inhibition in cells where CDK19 has been knocked out, shedding light on the functional redundancy and unique roles of these two kinases.
Data Presentation: Quantitative Analysis of Inhibitor Activity
The following tables summarize the key quantitative data from studies investigating the effects of the selective CDK8/19 inhibitor Senexin B on wild-type (WT), CDK8-knockout (CDK8-KO), CDK19-knockout (CDK19-KO), and CDK8/CDK19-double-knockout (dKO) cells. The primary readout discussed is the phosphorylation of STAT1 at serine 727 (S727), a known downstream target of CDK8 and CDK19.[1][2][3]
Table 1: Effect of Senexin B on IFNγ-Induced STAT1 S727 Phosphorylation
| Cell Line | Basal STAT1 S727 Phosphorylation | IFNγ-Induced STAT1 S727 Phosphorylation | Effect of Senexin B on IFNγ-Induced Phosphorylation |
| Wild-Type (WT) | Present | Increased | Inhibited |
| CDK8-KO | Moderately Reduced | Increased, but lower than WT | Inhibited |
| CDK19-KO | Moderately Reduced | Increased, but lower than WT | Inhibited |
| CDK8/19-dKO | Strongly Decreased | No significant increase | No Effect |
Table 2: Gene Expression Changes with Senexin B Treatment
| Cell Line | Number of Genes Affected by Senexin B | Overlap with Genes Affected in WT | Effect of Senexin B on NF-κB Target Genes |
| Wild-Type (WT) | High | - | Inhibited |
| CDK8-KO | High | High | Inhibited |
| CDK19-KO | High | High | Inhibited |
| CDK8/19-dKO | Almost No Effect | Low | No Effect |
Summary of Findings:
The data clearly indicate a functional redundancy between CDK8 and CDK19 in mediating STAT1 S727 phosphorylation.[2][3] The knockout of a single paralog only moderately affects this signaling event, and the CDK8/19 inhibitor Senexin B can still suppress the activity of the remaining kinase.[2][3] However, in the absence of both CDK8 and CDK19, both basal and induced STAT1 S727 phosphorylation are dramatically reduced, and Senexin B has no further effect, confirming its on-target activity.[1][2][3] A similar pattern is observed for the regulation of gene expression, where the effect of the inhibitor is largely abrogated in the double-knockout cells.[1]
Mandatory Visualizations
Signaling Pathway: CDK8/19 in STAT1 Phosphorylation
Caption: CDK8 and CDK19 redundantly phosphorylate STAT1 at S727 in the nucleus.
Experimental Workflow: Comparing Inhibitor Activity in Knockout Cells
Caption: Workflow for assessing CDK8 inhibitor activity in CDK19-KO cells.
Experimental Protocols
Generation of CDK19-Knockout Cell Lines via CRISPR/Cas9
-
gRNA Design and Cloning: Design single guide RNAs (sgRNAs) targeting an early exon of the CDK19 gene. Clone the annealed sgRNA oligonucleotides into a suitable CRISPR/Cas9 expression vector (e.g., lentiCRISPRv2).
-
Lentiviral Production and Transduction: Co-transfect HEK293T cells with the gRNA-containing vector and packaging plasmids (e.g., psPAX2 and pMD2.G) to produce lentiviral particles. Harvest the virus-containing supernatant and use it to transduce the target cells (e.g., HEK293).
-
Selection and Clonal Isolation: Select for transduced cells using an appropriate antibiotic (e.g., puromycin). Isolate single-cell clones by limiting dilution in 96-well plates.
-
Genotyping and Validation: Expand individual clones and extract genomic DNA. Amplify the targeted region by PCR and sequence the amplicons to identify clones with frameshift-inducing insertions or deletions (indels). Confirm the absence of CDK19 protein expression by Western blot analysis.
Western Blot for STAT1 Phosphorylation
-
Cell Culture and Treatment: Plate wild-type and CDK19-KO cells and allow them to adhere overnight. Pre-treat cells with the CDK8 inhibitor (e.g., Senexin B) or vehicle (DMSO) for 1-2 hours.
-
Stimulation: Stimulate the cells with interferon-gamma (IFNγ) at a final concentration of 10-20 ng/mL for 30 minutes to induce STAT1 phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-STAT1 (S727) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system. Re-probe the membrane with an antibody against total STAT1 and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.
Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding: Seed wild-type and CDK19-KO cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the CDK8 inhibitor or vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Assay Procedure: Allow the plate and the CellTiter-Glo® reagent to equilibrate to room temperature. Add the reagent to each well according to the manufacturer's instructions.
-
Measurement: Mix the contents by orbital shaking for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for each cell line.
Conclusion
The experimental evidence strongly suggests that CDK8 and CDK19 have overlapping roles in regulating downstream signaling pathways, such as STAT1 phosphorylation. Consequently, a selective CDK8 inhibitor will likely retain its activity in CDK19-knockout cells, as it can still target the functional CDK8 protein. However, the magnitude of the biological effect may be context-dependent. For a complete abrogation of the signaling mediated by this kinase family, a dual CDK8/19 inhibitor or the simultaneous knockout of both genes is necessary. These findings have significant implications for the design and clinical application of CDK8/19-targeted therapies, highlighting the importance of understanding the specific dependencies of different cancer types on each paralog.
References
A Tale of Two Inhibitors: A Comparative Analysis of Cdk8-IN-10 and Cdk8-IN-1
A Detailed Examination of Two Potent Cyclin-Dependent Kinase 8 Inhibitors for Researchers and Drug Development Professionals
In the landscape of targeted cancer therapy, Cyclin-Dependent Kinase 8 (CDK8) has emerged as a compelling oncogene, particularly in colorectal cancers where it plays a crucial role in driving β-catenin activity. The development of selective CDK8 inhibitors is a focal point of research, offering the potential for novel therapeutic interventions. This guide provides a detailed comparison of two such inhibitors, Cdk8-IN-10 and Cdk8-IN-1, presenting their phenotypic differences, supporting experimental data, and detailed methodologies to aid researchers in their selection and application.
At a Glance: Key Phenotypic Differences
| Feature | This compound | Cdk8-IN-1 |
| CDK8 Kinase Inhibition (IC50) | 8.25 nM | 3 nM |
| Cellular STAT1 Phosphorylation Inhibition (IC50) | 1.3 µM (in SW620 cells) | Data not available |
| Effect on Colon Cancer Cell Proliferation | Data not available | Suppression of proliferation in colon cancer cells with high CDK8 and β-catenin levels[1] |
| Wnt Signaling Inhibition | Data not available | Inhibition of Wnt pathway-regulated gene expression[2] |
| Kinase Selectivity | Data not available | Highly selective for CDK8/19[2] |
In-Depth Analysis
Biochemical Potency and Selectivity
Cellular Activity and Phenotypic Effects
A key indicator of a CDK8 inhibitor's cellular activity is its ability to modulate downstream signaling pathways. This compound has been demonstrated to inhibit the phosphorylation of STAT1 at serine 727, a known substrate of CDK8, with a cellular IC50 of 1.3 µM in the SW620 colon cancer cell line.
Phenotypically, the inhibition of CDK8 is expected to impact cell proliferation, particularly in cancers addicted to CDK8-driven pathways. Studies have shown that suppression of CDK8 expression leads to inhibited proliferation in colon cancer cells characterized by high levels of both CDK8 and hyperactive β-catenin.[1] Cdk8-IN-1, consistent with its on-target activity, has been shown to inhibit Wnt pathway-regulated gene expression.[2] While direct, comparative cell proliferation data for both inhibitors in the same cell line is not available, the existing evidence suggests that Cdk8-IN-1 effectively phenocopies the effects of CDK8 suppression in relevant cancer models. The impact of this compound on the proliferation of colon cancer cells has not been publicly reported.
Experimental Methodologies
To facilitate the replication and further investigation of the findings presented, detailed protocols for key experiments are provided below.
Experimental Protocol: In Vitro CDK8 Kinase Activity Assay (Luminescence-based)
This protocol outlines a method to determine the in vitro potency of inhibitors against CDK8 using a commercially available ADP-Glo™ Kinase Assay.
Materials:
-
Recombinant human CDK8/Cyclin C enzyme
-
CDK8 substrate peptide
-
ATP
-
Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test inhibitors (this compound, Cdk8-IN-1) dissolved in DMSO
-
White, opaque 96-well plates
Procedure:
-
Prepare a serial dilution of the test inhibitors in DMSO. Further dilute the inhibitors in Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
In a 96-well plate, add 5 µL of the diluted inhibitor or DMSO (for control).
-
Add 10 µL of a solution containing the CDK8/Cyclin C enzyme and the substrate peptide in Kinase Assay Buffer.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in Kinase Assay Buffer. The final reaction volume is 25 µL.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Experimental Protocol: Western Blot for STAT1 Phosphorylation
This protocol describes how to assess the cellular activity of CDK8 inhibitors by measuring the phosphorylation of its substrate, STAT1.
Materials:
-
SW620 human colorectal cancer cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test inhibitors (this compound, Cdk8-IN-1)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-STAT1 (Ser727), Rabbit anti-STAT1
-
HRP-conjugated secondary antibody (anti-rabbit IgG)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed SW620 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, Cdk8-IN-1, or DMSO (vehicle control) for a specified time (e.g., 4 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT1 (Ser727) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
To control for total protein levels, strip the membrane and re-probe with the primary antibody against total STAT1.
-
Quantify the band intensities and normalize the phospho-STAT1 signal to the total STAT1 signal.
Visualizing the Mechanism: Signaling Pathways and Experimental Logic
To better understand the context in which these inhibitors function, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: The Wnt/β-catenin signaling pathway and the role of CDK8.
Caption: A typical experimental workflow for characterizing CDK8 inhibitors.
Conclusion
Both this compound and Cdk8-IN-1 are potent inhibitors of CDK8, a kinase with significant therapeutic potential in oncology. Cdk8-IN-1 currently has a more extensively characterized profile, demonstrating high potency, selectivity, and on-target cellular activity in Wnt-driven cancer models. This compound also shows potent biochemical inhibition and cellular target engagement. The choice between these inhibitors will depend on the specific experimental context and research question. For studies requiring a well-validated, selective tool compound with demonstrated effects on Wnt signaling, Cdk8-IN-1 presents a strong option. Further characterization of this compound, particularly regarding its kinase selectivity and effects on cancer cell proliferation, will be crucial in defining its optimal applications. This guide provides a foundational understanding of the phenotypic differences between these two molecules, empowering researchers to make informed decisions in the advancement of CDK8-targeted therapies.
References
Cross-Validation of Cdk8 Inhibition: A Comparative Guide to Cdk8-IN-10 and siRNA
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent methods for inhibiting Cyclin-Dependent Kinase 8 (Cdk8): the small molecule inhibitor Cdk8-IN-10 and RNA interference using small interfering RNA (siRNA). We present supporting experimental data, detailed protocols, and visual diagrams to facilitate a comprehensive understanding of their respective effects and methodologies.
Introduction to Cdk8 Inhibition
Cyclin-Dependent Kinase 8 (Cdk8) is a key transcriptional regulator, functioning as part of the Mediator complex. Its aberrant activity has been implicated in various cancers, making it a compelling target for therapeutic intervention. Both small molecule inhibitors and genetic knockdown techniques are employed to probe Cdk8 function and evaluate its therapeutic potential. This guide focuses on a cross-validation approach, highlighting the importance of using orthogonal methods to confirm experimental findings.
Experimental Workflow: Cross-Validation Strategy
A robust method to validate the effects of a small molecule inhibitor is to compare its phenotype to that of a genetic knockdown of the same target. This cross-validation workflow ensures that the observed effects are indeed due to the specific inhibition of the target protein and not off-target effects of the chemical compound.
Caption: Experimental workflow for cross-validating the effects of this compound with Cdk8 siRNA.
Cdk8 Signaling Pathway: Regulation of STAT1
Cdk8 has been identified as a key kinase that phosphorylates the Signal Transducer and Activator of Transcription 1 (STAT1) at serine 727 (S727) in response to interferon-gamma (IFN-γ) signaling.[1] This phosphorylation event is crucial for the modulation of STAT1-mediated gene transcription, which plays a critical role in immune responses and cancer. Both Cdk8 inhibitors and siRNA targeting Cdk8 have been shown to reduce this phosphorylation event.
Caption: Cdk8-mediated phosphorylation of STAT1 in the IFN-γ signaling pathway.
Data Presentation: this compound vs. Cdk8 siRNA
The following table summarizes the quantitative effects of this compound and Cdk8 siRNA on various cellular parameters. Data is compiled from multiple studies to provide a comparative overview.
| Parameter | This compound / Cdk8 Inhibitors | Cdk8 siRNA | References |
| Mechanism of Action | Small molecule kinase inhibitor, ATP-competitive | Post-transcriptional gene silencing via mRNA degradation | N/A |
| Target Specificity | Can have off-target effects on other kinases | Highly specific to the Cdk8 mRNA sequence | N/A |
| IC50 / Knockdown Efficiency | IC50 values typically in the low nanomolar range (e.g., BI-1347 IC50 = 1.4 nM) | >80% reduction in Cdk8 protein expression is commonly achieved. | [2] |
| Effect on STAT1 S727 Phosphorylation | Significant reduction in IFN-γ induced phosphorylation. | Significant reduction in IFN-γ induced phosphorylation. | [1][3][4] |
| Effect on Cell Proliferation | Inhibition of cell growth in a subset of cancer cell lines. | Inhibition of proliferation in various cancer cell lines, including breast and colon cancer. | [2][5][6] |
| Effect on Gene Expression | Attenuates the expression of a subset of IFN-γ-responsive genes. | Alters the expression of over 40% of IFN-γ-responsive genes. | [1] |
| In Vivo Efficacy | Demonstrated anti-tumor activity in xenograft models. | Not as commonly used for in vivo studies due to delivery challenges. | [2] |
Experimental Protocols
This compound Treatment and Western Blot for p-STAT1
-
Cell Culture: Plate cells (e.g., HeLa, A549) in 6-well plates and grow to 70-80% confluency in appropriate media.
-
Serum Starvation: For studies involving growth factor signaling, serum-starve the cells for 12-24 hours prior to treatment.
-
Inhibitor Treatment: Prepare a stock solution of this compound in DMSO. Dilute the inhibitor to the desired final concentration in cell culture media. Treat cells for the desired time period (e.g., 1-24 hours). A vehicle control (DMSO) should be run in parallel.
-
Stimulation: If investigating a signaling pathway, stimulate the cells with the appropriate ligand (e.g., 10 ng/mL IFN-γ for 30 minutes) before harvesting.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-STAT1 (S727), total STAT1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Cdk8 siRNA Transfection and Western Blot
-
Cell Seeding: Plate cells in 6-well plates the day before transfection to ensure they are 30-50% confluent at the time of transfection.
-
siRNA Preparation: Prepare two tubes for each transfection. In one tube, dilute the Cdk8 siRNA (and a non-targeting control siRNA) in serum-free media. In the second tube, dilute a transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free media.
-
Complex Formation: Combine the contents of the two tubes, mix gently, and incubate at room temperature for 5-20 minutes to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-lipid complexes to the cells in fresh media.
-
Incubation: Incubate the cells for 24-72 hours to allow for Cdk8 knockdown.
-
Stimulation and Lysis: After the incubation period, stimulate the cells (if necessary) and lyse them as described in the this compound protocol.
-
Western Blotting: Perform Western blotting as described above, including a primary antibody against Cdk8 to confirm successful knockdown.
References
- 1. CDK8 Kinase Phosphorylates Transcription Factor STAT1 to Selectively Regulate the Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK8/19 inhibition induces premature G1/S transition and ATR-dependent cell death in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK8-Mediated STAT1-S727 Phosphorylation Restrains NK Cell Cytotoxicity and Tumor Surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. siRNA-mediated silencing of CDK8 inhibits proliferation and growth in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of cyclin-dependent kinase 8 specific siRNA on the proliferation and apoptosis of colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Cdk8-IN-10: A Comparative Guide to On-Target and Off-Target Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the on-target and off-target activity of Cdk8-IN-10, a potent inhibitor of Cyclin-Dependent Kinase 8 (CDK8). To offer a clear perspective on its performance, this document compares this compound with other notable CDK8 inhibitors, supported by experimental data and detailed methodologies.
On-Target Activity: Potent Inhibition of CDK8
This compound demonstrates high potency against its intended target, CDK8, a key regulator of gene transcription.[1] Biochemical assays confirm its ability to inhibit CDK8 at nanomolar concentrations. Furthermore, it effectively suppresses the phosphorylation of downstream targets in cellular assays, confirming its on-target engagement in a biological context.
Off-Target Profile: A Look at Selectivity
While comprehensive off-target profiling data for this compound is not publicly available, its potent on-target activity warrants a careful comparison with other well-characterized CDK8 inhibitors known for their selectivity. This guide includes data for BI-1347 and Cdk8/19-IN-2, two inhibitors with published selectivity profiles, to provide a benchmark for evaluating the potential off-target effects of CDK8 inhibitors.
Data Presentation
On-Target and Off-Target Activity Comparison
| Inhibitor | Target | IC50 (nM) | Cellular IC50 (STAT1 Phos.) | Notes |
| This compound | CDK8 | 8.25 [1] | 1.3 µM [1] | Potent on-target activity. Comprehensive off-target profile not publicly available. |
| BI-1347 | CDK8 | 1.1[2] | - | Highly selective inhibitor.[2] |
| CDK19 | 1.7[3] | - | Active against the closest paralog of CDK8.[3] | |
| >300 other kinases | >1000[3] | - | Demonstrates high selectivity across a broad kinase panel.[3] | |
| Cdk8/19-IN-2 | CDK8 | 2.08[4] | - | Potent dual inhibitor of CDK8 and CDK19.[4] |
| CDK19 | 2.49[4] | - |
Experimental Protocols
Biochemical Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Methodology:
-
Reagents: Recombinant CDK8/Cyclin C enzyme, kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA), ATP, and a suitable substrate (e.g., a generic peptide substrate).
-
Procedure:
-
The inhibitor (this compound or comparator) is serially diluted to various concentrations.
-
The kinase, substrate, and inhibitor are incubated together in the kinase buffer.
-
The reaction is initiated by the addition of ATP.
-
After a defined incubation period at a specific temperature (e.g., 30°C for 60 minutes), the reaction is stopped.
-
The amount of phosphorylated substrate is quantified using a suitable detection method, such as luminescence-based ADP detection (e.g., ADP-Glo™) or fluorescence resonance energy transfer (FRET).
-
-
Data Analysis: The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is calculated by fitting the data to a dose-response curve.
NanoBRET™ Target Engagement Assay
This assay measures the binding of a compound to its target protein within living cells.
Methodology:
-
Cell Line: A suitable human cell line (e.g., HEK293) is used.
-
Transfection: Cells are co-transfected with plasmids encoding for the target kinase (CDK8) fused to NanoLuc® luciferase and a fluorescent energy transfer probe (tracer) that binds to the kinase's active site.
-
Compound Treatment: The transfected cells are treated with varying concentrations of the test compound.
-
BRET Measurement: If the test compound displaces the tracer from the NanoLuc®-fused kinase, the Bioluminescence Resonance Energy Transfer (BRET) signal will decrease. The BRET signal is measured using a luminometer.
-
Data Analysis: The IC50 value, representing the concentration of the compound that causes a 50% reduction in the BRET signal, is determined from the dose-response curve.
Cellular Thermal Shift Assay (CETSA®)
This method assesses the binding of a compound to its target protein in cells or tissue lysates by measuring changes in the thermal stability of the target protein.
Methodology:
-
Cell Treatment: Intact cells are treated with the test compound or a vehicle control.
-
Heating: The cells are heated to a range of temperatures, creating a temperature gradient. Ligand-bound proteins are generally more stable at higher temperatures.
-
Lysis and Fractionation: The cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.
-
Protein Quantification: The amount of soluble target protein (CDK8) remaining at each temperature is quantified using methods such as Western blotting or ELISA.
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in this curve to a higher temperature in the presence of the compound indicates target engagement.
Visualizations
CDK8 Signaling Pathway
Caption: CDK8, as part of the Mediator complex, regulates gene expression by phosphorylating transcription factors.
Experimental Workflow for Kinase Inhibition Assay
Caption: A typical workflow for determining the IC50 of a kinase inhibitor in a biochemical assay.
References
Safety Operating Guide
Safe Disposal of Cdk8-IN-10: A Procedural Guide for Laboratory Personnel
Chemical Waste Characterization
All chemical waste must be evaluated against established hazard characteristics. Since the specific properties of Cdk8-IN-10 are not detailed, it should be treated as hazardous waste. General characteristics that qualify waste as hazardous are summarized below.
| Hazard Characteristic | Description | Examples |
| Ignitability | Liquids with a flash point below 140°F, solids that can cause fire through friction, or oxidizing materials. | Ethanol, acetone, sodium nitrate |
| Corrosivity | Aqueous solutions with a pH ≤ 2 or ≥ 12.5.[1] | Hydrochloric acid, sodium hydroxide |
| Reactivity | Substances that are unstable, react violently with water, or generate toxic gases.[1] | Sodium metal, potassium cyanide, picric acid |
| Toxicity | Harmful or fatal when ingested or absorbed. Waste that contains specific contaminants at certain concentrations. | Heavy metals, pesticides, certain organic compounds |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.
1. Waste Minimization: Before beginning experimental work, plan to minimize the generation of chemical waste.
-
Order the smallest practical quantity of this compound required for your research.[1]
-
Reduce the scale of experiments whenever possible to decrease the volume of waste produced.[1]
-
Maintain a chemical inventory to avoid ordering duplicate materials.[1]
2. Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound and its waste, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
Laboratory coat
3. Waste Collection and Segregation:
-
Do not dispose of this compound down the drain or in regular trash. [2][3] Hazardous chemicals should never be poured down the drain.[1]
-
Collect all this compound waste, including pure compound, solutions, and contaminated materials (e.g., gloves, pipette tips, paper towels), in a designated hazardous waste container.
-
Use a container that is compatible with the chemical. Plastic is often preferred for waste storage.[1] The container must have a secure screw-top cap and be in good condition.[4]
-
Do not mix this compound waste with incompatible chemicals. For instance, acids should be stored separately from bases, and oxidizing agents should be kept away from reducing agents and organic compounds.[4]
4. Waste Container Labeling:
-
Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the approximate concentration and quantity of the waste.
-
Include the date when waste was first added to the container.
5. On-site Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[1][4]
-
Keep the waste container closed at all times, except when adding waste.[1]
-
Ensure the SAA is inspected weekly for any signs of leakage.[4]
-
Partially filled containers can be stored in the SAA for up to one year, as long as the total accumulation does not exceed 55 gallons.[1] Once a container is full, it must be removed from the laboratory within three days.[4]
6. Disposal Request and Pickup:
-
Contact your institution's Environmental Health and Safety (EH&S) department to schedule a pickup for the hazardous waste.[1]
-
Follow your institution's specific procedures for waste pickup requests.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 3. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling Cdk8-IN-10
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Cdk8-IN-10. Adherence to these procedures is vital for ensuring a safe laboratory environment and the integrity of your research.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against potential exposure to this compound. The following table summarizes the required equipment for handling this compound.
| PPE Category | Item | Specifications and Use |
| Eye Protection | Chemical Safety Goggles | Must be worn at all times in the laboratory to protect from splashes. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect for tears before use and change frequently. |
| Body Protection | Laboratory Coat | A full-length lab coat should be worn to protect skin and clothing. |
| Respiratory | Fume Hood or Ventilated Enclosure | All handling of this compound powder should be performed in a certified chemical fume hood to prevent inhalation of dust. |
Safe Handling and Operational Plan
A systematic approach to handling this compound is essential to minimize risk. The following workflow outlines the key steps from preparation to disposal.
Experimental Protocols
Weighing and Dissolving this compound:
-
Ensure the chemical fume hood is on and functioning correctly.
-
Don all required PPE as specified in the table above.
-
Place a weigh boat on a calibrated analytical balance inside the fume hood.
-
Carefully transfer the desired amount of this compound powder to the weigh boat using a clean spatula.
-
Record the exact weight.
-
Transfer the powder to an appropriate vial for dissolution.
-
Add the desired solvent to the vial and mix until the compound is fully dissolved.
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure laboratory safety.
-
Liquid Waste: All solutions containing this compound should be disposed of in a clearly labeled hazardous waste container designated for halogenated or non-halogenated organic waste, depending on the solvent used.
-
Solid Waste: All disposable materials that have come into contact with this compound, such as pipette tips, weigh boats, and contaminated gloves, must be placed in a designated solid hazardous waste container.
-
Container Disposal: Empty this compound containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[1] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1]
This guidance is based on general laboratory safety principles for handling research chemicals. Always consult your institution's specific safety protocols and the most up-to-date Safety Data Sheet (SDS) for this compound if one becomes available.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
